1,2-Bis(tosyloxy)ethane
説明
Structure
3D Structure
特性
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIPBJBQQPZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35164-96-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35164-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70979133 | |
| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6315-52-2 | |
| Record name | Ethylene glycol ditosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol ditosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6315-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediol, 1,2-bis(4-methylbenzenesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DITOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR4Q2PMD62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthetic Utility of 1,2-Bis(tosyloxy)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(tosyloxy)ethane, also known as ethylene glycol ditosylate, is a versatile and highly effective reagent in organic synthesis. Its utility stems from the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it an ideal dielectrophile for the construction of a variety of cyclic and acyclic molecules. This technical guide provides an in-depth overview of the primary applications of this compound, with a focus on the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, such as piperazines and crown ethers. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development.
Introduction
In the realm of organic synthesis, the strategic introduction of bifunctional electrophiles is paramount for the efficient construction of complex molecular architectures. This compound serves as a stable, crystalline solid that acts as a synthetic equivalent of a 1,2-dication. The electron-withdrawing nature of the tosyl group makes the adjacent carbon atoms highly susceptible to nucleophilic attack. This reactivity profile has been exploited in a wide range of synthetic transformations, most notably in cyclization reactions to form valuable heterocyclic scaffolds.
Core Applications in Organic Synthesis
The primary application of this compound lies in its reaction with dinucleophiles to afford cyclic compounds. The two tosylate groups can be displaced in a sequential or concerted manner, providing a reliable method for the formation of five-, six-, and larger-membered rings.
Synthesis of N,N'-Disubstituted Piperazines
The reaction of this compound with primary amines is a cornerstone method for the synthesis of N,N'-disubstituted piperazines, a privileged scaffold in medicinal chemistry. This reaction proceeds via a double N-alkylation, where two molecules of a primary amine react with one molecule of this compound to form the piperazine ring.
dot
Caption: Synthesis of N,N'-Disubstituted Piperazines.
Synthesis of Crown Ethers and Aza-Crown Ethers
This compound is a key building block in the synthesis of crown ethers and their nitrogen-containing analogs, aza-crown ethers. These macrocycles are renowned for their ability to selectively bind metal cations. The synthesis typically involves the reaction of this compound with a polyethylene glycol or a diamine derivative under basic conditions, following the principles of the Williamson ether synthesis or the Richman-Atkins synthesis for aza-macrocycles.
dot
Caption: Synthesis of Crown Ethers.
Experimental Protocols
Preparation of this compound[1]
This procedure describes the synthesis of this compound from ethylene glycol and p-toluenesulfonyl chloride.
Materials:
-
Ethylene glycol (19.8 g, 0.3 mol)
-
Pyridine (150 mL, distilled)
-
p-Toluenesulfonyl chloride (123 g, 0.65 mol)
-
12 N Hydrochloric acid
-
Methanol
Procedure:
-
Dissolve ethylene glycol in distilled pyridine in a flask and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride with mechanical stirring, maintaining the temperature below 20°C. If the mixture becomes too viscous, add an additional 200 mL of pyridine.[1]
-
Continue stirring for 2.5 hours.
-
Add a solution of 170 mL of 12 N HCl in 500 mL of ice.
-
Filter the resulting solid precipitate.
-
Dissolve the solid in 250 mL of refluxing methanol.
-
Cool the solution to room temperature and filter the recrystallized product.
-
Dry the white solid under vacuum.
| Product | Yield |
| This compound | 92.4 g (83%) |
Synthesis of N,N'-Dibenzylpiperazine
This protocol outlines the synthesis of N,N'-dibenzylpiperazine from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine (2.2 equivalents)
-
Anhydrous potassium carbonate
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of benzylamine in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Add a solution of this compound in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Product | Yield |
| This compound | Benzylamine | N,N'-Dibenzylpiperazine | High |
Synthesis of 18-Crown-6 (Illustrative example using a ditosylate)
Materials:
-
Triethylene glycol
-
Triethylene glycol di-p-toluenesulfonate
-
Potassium hydroxide
-
Tetrahydrofuran (anhydrous)
Procedure:
-
In a three-necked flask, dissolve triethylene glycol in anhydrous tetrahydrofuran.
-
Add powdered potassium hydroxide to the solution and stir vigorously.
-
Add a solution of triethylene glycol di-p-toluenesulfonate in anhydrous tetrahydrofuran dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Cool the reaction mixture, filter off the salts, and evaporate the solvent.
-
Purify the crude product by distillation and recrystallization.
| Reactant 1 | Reactant 2 | Product | Reported Yield |
| Triethylene glycol | Triethylene glycol di-p-toluenesulfonate | 18-Crown-6 | 38-44% (crude) |
Mechanistic Pathways
The synthetic utility of this compound is predicated on the facile nucleophilic displacement of its tosylate groups. The following diagrams illustrate the logical progression of the key synthetic transformations.
dot
Caption: Experimental Workflow for Piperazine Synthesis.
dot
Caption: Logical Relationship in Crown Ether Formation.
Conclusion
This compound is a powerful and versatile dielectrophile in organic synthesis. Its ability to readily undergo nucleophilic substitution makes it an invaluable tool for the construction of important heterocyclic compounds such as N,N'-disubstituted piperazines and crown ethers. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in academia and industry, enabling the efficient and strategic application of this reagent in the synthesis of complex molecules for a wide range of applications, including drug discovery and materials science.
References
1,2-Bis(tosyloxy)ethane chemical structure and IUPAC name
An In-Depth Technical Guide to 1,2-Bis(tosyloxy)ethane
Introduction
This compound, also known by its IUPAC name ethane-1,2-diyl bis(4-methylbenzenesulfonate), is a bifunctional organic compound widely utilized as a versatile reagent and intermediate in organic synthesis and medicinal chemistry.[1] Its structure features an ethylene glycol core functionalized with two tosylate groups, which are excellent leaving groups. This characteristic makes it a valuable precursor for the introduction of an ethylene bridge in various molecules and for the synthesis of macrocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications relevant to researchers and professionals in drug development.
Chemical Structure and IUPAC Name
The chemical structure of this compound consists of an ethane backbone substituted with two tosyloxy groups at the 1 and 2 positions. The tosyl group (CH₃C₆H₄SO₂) provides good leaving group ability, crucial for its reactivity.
Chemical Structure:
IUPAC Name: Ethane-1,2-diyl bis(4-methylbenzenesulfonate)[2]
Synonyms: 1,2-Bis(p-toluenesulfonyloxy)ethane, Ethylene glycol bis(p-toluenesulfonate), Ethylene glycol ditosylate.[3]
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[4] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₆S₂ | [1][5] |
| Molecular Weight | 370.44 g/mol | [3][5] |
| Melting Point | 124-127 °C | [1][2][6] |
| Boiling Point | 544.3 °C at 760 mmHg | [2] |
| Density | 1.326 g/cm³ | [2] |
| Solubility | Slightly soluble in water. | [1][6] |
| Appearance | White to almost white powder or crystal. | |
| CAS Number | 6315-52-2 | [5][6] |
Experimental Protocols: Synthesis of this compound
The most common method for the synthesis of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base.[6][7] Several variations of this procedure exist, differing in the choice of solvent and base.
Synthesis using Pyridine as Solvent and Base
This protocol is a widely used method for the preparation of this compound.
Procedure:
-
Dissolve 19.8 g (0.3 mol) of ethylene glycol in 150 mL of distilled pyridine in a flask equipped with a mechanical stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 123 g (0.65 mol) of p-toluenesulfonyl chloride to the stirred solution, ensuring the reaction temperature is maintained below 20°C.
-
If the mixture becomes too thick to stir, dilute with an additional 200 mL of pyridine.
-
Continue stirring the reaction mixture for an additional 2 hours and 30 minutes after the addition is complete.
-
Pour the reaction mixture into a solution of 170 mL of 12 N HCl in 500 mL of ice.
-
Filter the resulting solid precipitate.
-
Dissolve the solid in 250 mL of refluxing methanol and filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Filter the white solid and dry it under vacuum.
-
The expected yield of pure 1,2-bis-toluoxyethane is approximately 92.4 g (83% yield).[6]
Synthesis using Acetone and Triethylamine
This method offers an alternative solvent and base system.
Procedure:
-
In a three-neck flask, dissolve 9.5 g of p-toluenesulfonyl chloride in 20 mL of acetone.
-
Place the flask in an ice bath and add two drops of pyridine, 10 mL of triethylamine, and 2.75 mL of ethylene glycol. A white solid will form.
-
Allow the reaction to proceed for 20 hours.
-
Filter the mixture and evaporate the filtrate.
-
Dissolve the residue in 30 mL of dichloromethane and extract three times with 20 mL of distilled water.
-
Evaporate the dichloromethane layer and recrystallize the residue from a mixture of 20 mL of chloroform and 30 mL of petroleum ether.
-
The resulting white solid of this compound has a reported yield of 76.7% and a melting point of 123-124℃.[7]
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of various organic molecules, including those with pharmaceutical relevance.
-
Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various pharmaceutical compounds.[1][7]
-
Precursor for Radiolabeled Compounds: It is a precursor for the synthesis of [18F]Fluoroethylcholine, a radiotracer used in positron emission tomography (PET) imaging for cancer diagnosis.[3]
-
Synthesis of Macrocycles: It is employed in the synthesis of macrocyclic compounds such as cyclohexyl-fused 1,4,7-triazacyclononane and various calixarenes.[6] These macrocycles can act as ligands for metal ions or as host molecules in supramolecular chemistry.
-
Catalyst Ligand Synthesis: It is used to prepare 1,4,7-tritosyl-1,4,7-triazacyclononane, which can be utilized as a catalyst ligand in low-temperature bleaching processes.[1][7]
Logical Relationships in Synthesis
The synthesis of this compound follows a straightforward logical pathway involving the reaction of a diol with a sulfonyl chloride. This process is a classic example of esterification to form a sulfonate ester.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to Ethylene Glycol Ditosylate: Core Physical and Chemical Properties for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of ethylene glycol ditosylate. This document provides a detailed overview of its characteristics, synthesis, and applications, with a focus on its role in modern medicinal chemistry.
Core Physical and Chemical Properties
Ethylene glycol ditosylate, also known as 1,2-bis(p-toluenesulfonyloxy)ethane, is a bifunctional molecule widely utilized in organic synthesis.[1][2][3][4][5] Its utility stems from the presence of two tosylate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable building block for the construction of more complex molecules.[6]
Table 1: Physical Properties of Ethylene Glycol Ditosylate
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈O₆S₂ | [2][3] |
| Molecular Weight | 370.44 g/mol | [2][4] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 122-127 °C | [4] |
| Boiling Point | 544.3 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.326 g/cm³ | [4] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol (with heating). | [7] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 6315-52-2 | [2][3][4] |
| IUPAC Name | 2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | [2][3] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | [2][3] |
| InChIKey | LZIPBJBQQPZLOR-UHFFFAOYSA-N | [2][3] |
Synthesis and Purification
The synthesis of ethylene glycol ditosylate is typically achieved through the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.[7] The base serves to neutralize the hydrochloric acid byproduct of the reaction.
Experimental Protocol: Synthesis of Ethylene Glycol Ditosylate
This protocol is adapted from established literature procedures.[7]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1M HCl to precipitate the crude product.
-
Filter the solid precipitate and wash with cold water.
-
Dissolve the crude product in dichloromethane (DCM) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield pure ethylene glycol ditosylate.
Chemical Reactivity and Applications
The chemical reactivity of ethylene glycol ditosylate is dominated by the two tosylate groups, which are excellent leaving groups in nucleophilic substitution (Sₙ2) reactions. This allows the ethylene glycol backbone to be readily incorporated into larger molecules.
This reactivity makes ethylene glycol ditosylate a valuable reagent in various synthetic applications, including:
-
Synthesis of Macrocycles: It is used in the synthesis of crown ethers, cryptands, and other macrocyclic compounds.[8][9][10][11][12][13][14][15][16][17][18]
-
Linker Chemistry in Drug Development: Ethylene glycol ditosylate and its longer-chain analogs (polyethylene glycol ditosylates) are employed as flexible linkers in the design of various bioconjugates.[19][20] A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][21][22][23]
Application in PROTAC Technology
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[23][24][25][26] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC, and polyethylene glycol (PEG) linkers derived from precursors like ethylene glycol ditosylate are frequently used.[19][20][21][22][23]
Experimental Workflow for PROTAC Synthesis using a PEG Linker
The synthesis of a PROTAC is a modular process that often involves the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to a bifunctional PEG linker.[22][23]
PROTAC Mechanism of Action
The PROTAC molecule acts as a bridge to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin to the target protein.[23][24][27][28] This polyubiquitination marks the protein for degradation by the 26S proteasome.[23]
Safety and Handling
Ethylene glycol ditosylate is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethylene glycol ditosylate is a versatile and valuable reagent in organic synthesis, particularly in the construction of macrocycles and as a linker in the development of novel therapeutics such as PROTACs. Its well-defined physical and chemical properties, coupled with straightforward synthetic accessibility, make it an important tool for researchers in chemistry and drug discovery. This guide provides essential information to support its effective and safe use in the laboratory.
References
- 1. 1,2-二对甲苯磺酰氧基乙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Ethylene glycol ditosylate | C16H18O6S2 | CID 228289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. far-chemical.com [far-chemical.com]
- 5. ETHYLENE GLYCOL DITOSYLATE [drugfuture.com]
- 6. DIETHYLENE GLYCOL BIS(P-TOLUENESULFONATE) | 7460-82-4 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Solved Figure 2. Synthesis of 18-Crown-6 (2) from Ditosylate | Chegg.com [chegg.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. BJOC - First synthesis of cryptands with sucrose scaffold [beilstein-journals.org]
- 17. [PDF] First synthesis of cryptands with sucrose scaffold | Semantic Scholar [semanticscholar.org]
- 18. US6140514A - Process for the preparation of macrocyclic esters or lactones - Google Patents [patents.google.com]
- 19. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. precisepeg.com [precisepeg.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. reactionbiology.com [reactionbiology.com]
Synthesis of 1,2-Bis(tosyloxy)ethane from ethylene glycol and tosyl chloride
An in-depth guide for researchers and professionals on the synthesis of 1,2-bis(tosyloxy)ethane from ethylene glycol and tosyl chloride, detailing experimental protocols, reaction parameters, and product specifications.
Introduction
This compound, also known as ethylene glycol ditosylate, is a key intermediate in organic synthesis, widely utilized in the preparation of various pharmaceuticals and other complex organic molecules.[1] Its utility stems from the presence of two tosylate groups, which are excellent leaving groups, facilitating a variety of nucleophilic substitution reactions.[2] This guide provides a comprehensive overview of its synthesis from the readily available starting materials, ethylene glycol and p-toluenesulfonyl chloride (tosyl chloride). The reaction involves the esterification of both hydroxyl groups of ethylene glycol with two equivalents of tosyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the sulfur atom of tosyl chloride, leading to the formation of a tosylate ester and hydrochloric acid. A base, commonly pyridine or triethylamine, is essential to scavenge the HCl produced, driving the reaction to completion.
Reaction Scheme:
HO-CH₂-CH₂-OH + 2 TsCl → TsO-CH₂-CH₂-OTs + 2 HCl
Quantitative Data Summary
The following table summarizes key quantitative data from various reported experimental procedures for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Ethylene Glycol | 0.3 mol (19.8 g) | [3] |
| 0.018 mol (1.1 mL) | [2] | |
| 5 g | [1] | |
| 2.75 mL | [1] | |
| p-Toluenesulfonyl Chloride (TsCl) | 0.65 mol (123 g) | [3] |
| 0.089 mol (17 g) | [2] | |
| 50 g | [1] | |
| 9.5 g | [1] | |
| Solvent/Base | ||
| Pyridine | 150 mL (initial), 200 mL (additional) | [2][3] |
| Acetone/Pyridine/Triethylamine | 20 mL / 2 drops / 10 mL | [1] |
| Toluene/Triethylamine | 50 mL / 20 g | [1] |
| Reaction Conditions | ||
| Temperature | Below 20°C (ice bath) | [3] |
| -30°C (dry ice-acetone bath) | [2] | |
| 0°C (ice-water bath) | [1] | |
| Reaction Time | 2.5 hours | [3] |
| 20 hours | [1] | |
| 12 hours | [1] | |
| 2-3 days | [2] | |
| Product Information | ||
| Yield | 83% (92.4 g) | [3] |
| 76.7% | [1] | |
| 68.7% (20 g) | [1] | |
| 80% (5.33 g) | [2] | |
| Melting Point | 124-127 °C | [3][4] |
| 123-124 °C | [1] | |
| 119-120 °C | [1] | |
| 126.0-129.0 °C | [5] | |
| Purity | >99.0% (HPLC) | [5] |
| Characterization (¹H NMR) | ||
| (200 MHz, CDCl₃) | δ 7.71 (d, 2H), 7.31 (d, 2H), 4.16 (s, 2H), 2.43 (s, 3H) | [3] |
Experimental Protocols
Several methodologies for the synthesis of this compound have been reported. Below are detailed protocols from scientific literature.
Protocol 1: Synthesis in Pyridine
This procedure utilizes pyridine as both the solvent and the base.
Materials:
-
Ethylene glycol (19.8 g, 0.3 mol)[3]
-
p-Toluenesulfonyl chloride (123 g, 0.65 mol)[3]
-
Pyridine, distilled (150 mL, plus 200 mL for dilution)[2][3]
-
12 N Hydrochloric acid (170 mL)[3]
-
Ice (500 g)[3]
-
Methanol (250 mL)[3]
Procedure:
-
Dissolve ethylene glycol in 150 mL of distilled pyridine in a flask equipped with a mechanical stirrer.[3]
-
Cool the solution in an ice bath.[3]
-
Slowly add p-toluenesulfonyl chloride while maintaining the reaction temperature below 20°C.[2][3]
-
If the mixture becomes too viscous to stir after the addition of approximately 90 g of tosyl chloride, add an additional 200 mL of pyridine to dilute the reaction mixture.[2][3]
-
Continue stirring the reaction mixture for 2.5 hours.[3]
-
After the reaction is complete, pour the mixture into a solution of 170 mL of 12 N HCl in 500 mL of ice.[3]
-
Collect the resulting solid precipitate by filtration.[3]
-
Recrystallize the crude product by dissolving it in 250 mL of refluxing methanol, followed by cooling to room temperature and filtering the purified precipitate.[3]
-
Dry the final white solid product under vacuum. The expected yield is approximately 92.4 g (83%).[3]
Protocol 2: Synthesis in Acetone and Triethylamine
This method employs a mixture of acetone and triethylamine.
Materials:
-
p-Toluenesulfonyl chloride (9.5 g)[1]
-
Acetone (20 mL)[1]
-
Pyridine (2 drops)[1]
-
Triethylamine (10 mL)[1]
-
Ethylene glycol (2.75 mL)[1]
-
Dichloromethane (30 mL)[1]
-
Distilled water (3 x 20 mL)[1]
-
Chloroform (20 mL)[1]
-
Petroleum ether (30 mL)[1]
Procedure:
-
In a three-neck flask, dissolve p-toluenesulfonyl chloride in acetone.[1]
-
Place the flask in an ice bath and add two drops of pyridine, followed by triethylamine and ethylene glycol. A white solid will form.[1]
-
Allow the reaction to proceed for 20 hours.[1]
-
Filter the mixture and evaporate the filtrate to dryness.[1]
-
Dissolve the residue in dichloromethane and extract three times with distilled water.[1]
-
Evaporate the dichloromethane layer to obtain the crude product.[1]
-
Recrystallize the solid from a mixture of chloroform and petroleum ether to yield the pure product. The expected yield is 76.7%.[1]
Workflow and Logical Relationships
The synthesis of this compound follows a logical sequence of steps, from reaction setup to product purification. This workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Safety Considerations
-
p-Toluenesulfonyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood and avoid inhalation and skin contact.
-
Triethylamine is flammable and corrosive. Handle with care in a fume hood.
-
Hydrochloric acid is highly corrosive. Handle with extreme care, using appropriate PPE.
-
The reaction can be exothermic. Proper temperature control is crucial to avoid side reactions and ensure safety.
Conclusion
The synthesis of this compound from ethylene glycol and tosyl chloride is a well-established and efficient process. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the pure product can be consistently obtained. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. The versatility of this compound as a synthetic intermediate ensures its continued importance in the construction of complex molecular architectures.
References
Unraveling the Cytotoxic Blueprint: A Technical Guide to the Mechanism of Action of 1,2-Bis(tosyloxy)ethane as an Alkylating Agent
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of 1,2-Bis(tosyloxy)ethane, a bifunctional alkylating agent with significant potential in biomedical research and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical reactivity, cellular targets, and the subsequent biological sequelae.
Introduction
This compound, a structural analog of the chemotherapeutic drug busulfan, belongs to the class of bifunctional alkylating agents.[1] These compounds are characterized by the presence of two reactive leaving groups, enabling them to form covalent bonds with nucleophilic moieties in biological macromolecules. The primary therapeutic and cytotoxic effects of these agents are attributed to their ability to alkylate DNA, leading to the formation of DNA adducts and cross-links that interfere with essential cellular processes like replication and transcription.[2][3][4] This guide will elucidate the chemical basis of its alkylating activity, the nature of the DNA lesions it induces, and the cellular signaling pathways that are activated in response to this damage.
Chemical Mechanism of Alkylation
The alkylating activity of this compound is conferred by its two tosylate (p-toluenesulfonate) groups, which are excellent leaving groups. The molecule can undergo nucleophilic substitution reactions with biological nucleophiles, most notably the N7 position of guanine and the N3 position of adenine in the DNA.[4] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
-
SN2 Mechanism: In a typical SN2 reaction, a nucleophile directly attacks the carbon atom bearing the tosylate group, leading to the displacement of the tosylate and the formation of a covalent bond in a single, concerted step.
-
SN1 Mechanism: Alternatively, the tosylate group can depart first, forming a reactive carbocation intermediate. This carbocation then rapidly reacts with a nearby nucleophile.
The bifunctional nature of this compound allows it to react sequentially with two different nucleophiles, or with two nucleophilic sites on the same macromolecule. This can result in the formation of various types of DNA adducts, including mono-adducts, intra-strand cross-links (linking two bases on the same DNA strand), and inter-strand cross-links (linking bases on opposite DNA strands).[3][4] Inter-strand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, a critical step in both DNA replication and transcription.[3]
Quantitative Analysis of Alkylating Activity
Table 1: Illustrative Cytotoxicity Data for a Bifunctional Alkylating Agent (Busulfan) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| K562 | Chronic Myeloid Leukemia | 15.5 | 72 |
| HL-60 | Acute Promyelocytic Leukemia | 25.0 | 48 |
| A549 | Lung Carcinoma | >100 | 72 |
| MCF-7 | Breast Adenocarcinoma | 85.0 | 72 |
Note: The data presented here is for busulfan and serves as an illustrative example of the expected range of activity for a bifunctional alkylating agent like this compound. Actual IC50 values for this compound will need to be determined experimentally.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Assessment of DNA Alkylation
The extent of DNA alkylation can be determined by quantifying the formation of DNA adducts. This can be achieved through various techniques, including immunoassays, mass spectrometry, and electrophoretic mobility shift assays. A common method involves the use of alkaline gel electrophoresis to detect DNA strand breaks that arise from the repair of alkylated bases.[10]
Protocol (Alkaline Gel Electrophoresis):
-
Cell Treatment: Treat cells with this compound for a defined period.
-
DNA Isolation: Isolate genomic DNA from the treated and control cells.
-
Alkaline Lysis: Lyse the cells in an alkaline buffer to unwind the DNA and expose single-strand breaks.
-
Electrophoresis: Subject the DNA to electrophoresis on an alkaline agarose gel. Damaged DNA with strand breaks will migrate faster.
-
Visualization: Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA under UV light.
-
Quantification: Quantify the extent of DNA migration (comet tail length in a comet assay variant) to assess the level of DNA damage.
Cellular Response and Signaling Pathways
DNA damage induced by this compound triggers a complex cellular response known as the DNA Damage Response (DDR).[11][12] This intricate network of signaling pathways is crucial for detecting DNA lesions, arresting the cell cycle to allow for repair, and initiating apoptosis (programmed cell death) if the damage is irreparable.[13][14][]
Key signaling pathways activated by bifunctional alkylating agents include:
-
ATM/ATR Pathway: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR.[1][16][17][18] They are activated by DNA double-strand breaks and single-strand DNA, respectively, which can arise from the processing of alkylation adducts. Once activated, ATM and ATR phosphorylate a cascade of downstream targets to orchestrate the cellular response.
-
p53 Signaling Pathway: The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway.[13][14][][19] Upon phosphorylation by ATM/ATR, p53 is stabilized and activated, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).
Conclusion
This compound acts as a potent bifunctional alkylating agent, inducing cytotoxicity primarily through the formation of DNA cross-links. This damage disrupts fundamental cellular processes and activates robust DNA damage response pathways, ultimately leading to cell cycle arrest or apoptosis. A thorough understanding of its mechanism of action, as outlined in this guide, is essential for its rational application in cancer research and the development of novel therapeutic strategies. Further experimental investigation is warranted to fully characterize the quantitative aspects of its activity and its precise effects on various cellular signaling networks.
References
- 1. biorxiv.org [biorxiv.org]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. MTT Assay [protocols.io]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.kab.ac.ug [library.kab.ac.ug]
- 13. New Insights into p53 Signaling and Cancer Cell Response to DNA Damage: Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 16. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 1,2-Bis(tosyloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 1,2-Bis(tosyloxy)ethane, a key intermediate in pharmaceutical synthesis.[1][2] Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on reported qualitative observations and provides detailed, adaptable experimental protocols for researchers to determine these properties in their own laboratory settings.
Core Properties of this compound
This compound, also known as ethylene glycol ditosylate, is a white to off-white solid crystalline powder.[3][4] Its fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 6315-52-2 | [2][5] |
| Molecular Formula | C₁₆H₁₈O₆S₂ | [2][6] |
| Molecular Weight | 370.44 g/mol | [6][7] |
| Melting Point | 124-127 °C | [2][5][8][9] |
Solubility Profile
| Solvent | Qualitative Solubility | Reference |
| Water | Slightly soluble / Insoluble | [2][3][5][8][10] |
| Chloroform | Slightly soluble | [6][8] |
| Methanol | Slightly soluble (with heating) | [6][8] |
| Acetone | Soluble (in the context of synthesis) | [1] |
| Dichloromethane | Soluble (in the context of synthesis) | [1] |
| Toluene | Soluble (in the context of synthesis) | [1] |
| Tetrahydrofuran (THF) | Soluble (in the context of synthesis) | [3] |
| Ethyl Acetate (EtOAc) | Used for recrystallization | [3] |
Stability Characteristics
Detailed stability data, such as hydrolysis kinetics or thermogravimetric analysis (TGA) for this compound, is not extensively reported. However, the general chemical nature of sulfonate esters provides insight into their potential stability profile.
| Stability Aspect | General Observations for Sulfonate Esters | Reference |
| Hydrolytic Stability | Sulfonate esters are susceptible to hydrolysis, which can be accelerated in the presence of water, acids, or bases. The rate of hydrolysis is influenced by temperature and pH. | [11] |
| Thermal Stability | While specific TGA data for this compound is unavailable, thermal degradation of polymeric sulfonic acids has been shown to occur at elevated temperatures, with the degradation profile influenced by the presence of salts.[12][13] Sulfonate esters of low-molecular-weight alcohols are known to be sensitive to thermal degradation during analysis.[14] | |
| Storage | It is recommended to store this compound in a dry, sealed container at room temperature.[8] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol outlines a general method for determining the solubility of a solid organic compound in various solvents.
Objective: To quantify the solubility of this compound in a range of organic solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)
-
Protocol for Evaluating Hydrolytic Stability
This protocol describes a forced degradation study to assess the stability of this compound under various pH conditions.
Objective: To evaluate the hydrolytic stability of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Purified water
-
pH meter
-
Constant temperature bath
-
HPLC system
-
Vials and stoppers
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
For each condition (acidic, basic, neutral), add a known amount of the stock solution to separate vials containing the respective aqueous medium (0.1 M HCl, 0.1 M NaOH, and purified water).
-
-
Forced Degradation:
-
Incubate the vials in a constant temperature bath (e.g., 50 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples as necessary before analysis.
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation products over time.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Determine the degradation rate under each condition.
-
Visualizations
The following diagrams illustrate standardized workflows relevant to the characterization of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for a forced degradation study.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 6315-52-2 [chemicalbook.com]
- 6. This compound | 6315-52-2 [amp.chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 6315-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAS#:6315-52-2 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. researchgate.net [researchgate.net]
- 14. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of 1,2-Bis(tosyloxy)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Bis(tosyloxy)ethane (CAS No. 6315-52-2), a key intermediate in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for its synthesis and spectroscopic characterization.
Spectroscopic Data Summary
The structural integrity of this compound is confirmed through the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.71 | d | 4H | Ar-H (ortho to SO₂) |
| 7.31 | d | 4H | Ar-H (meta to SO₂) |
| 4.16 | s | 4H | -O-CH₂-CH₂-O- |
| 2.43 | s | 6H | Ar-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 200 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
Table 3: IR Spectroscopic Data for this compound
Detailed IR absorption data with specific wavenumbers for this compound is not available in the public search results. Spectroscopic databases are noted to contain this information.[3] Key expected absorptions would include S=O stretching, C-O stretching, and aromatic C-H and C=C stretching.
Table 4: Mass Spectrometry Data for this compound
Publicly available mass spectrometry data detailing the molecular ion peak and fragmentation pattern for this compound could not be retrieved from the conducted searches.
Experimental Protocols
Synthesis of this compound[1]
A common and effective method for the synthesis of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base.[1][4]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Methanol
-
Hydrochloric acid (HCl)
-
Ice
Procedure:
-
Ethylene glycol (0.3 mol) is dissolved in 150 mL of distilled pyridine, and the solution is cooled in an ice bath.[1]
-
While maintaining the temperature below 20°C and with mechanical stirring, p-toluenesulfonyl chloride (0.65 mol) is added slowly.[1]
-
The reaction mixture is stirred for an additional 2.5 hours.[1]
-
To quench the reaction, a solution of 170 mL of 12 N HCl in 500 mL of ice is added to the mixture.[1]
-
The resulting solid precipitate is collected by filtration.[1]
-
The crude product is then recrystallized from 250 mL of refluxing methanol. The solution is cooled to room temperature, and the purified product is collected by filtration.[1]
-
The final white solid product is dried under a vacuum.[1]
Spectroscopic Analysis Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may vary based on the instrumentation used.
NMR Spectroscopy:
-
Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H NMR spectra are typically recorded on a 200 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy:
-
Sample Preparation: An IR spectrum can be obtained using a KBr (potassium bromide) pellet method. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is typically recorded and subtracted from the sample spectrum.
Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct insertion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Visualization of Spectroscopic Data Logic
The following diagram illustrates the logical workflow of using multi-spectroscopic data to confirm the structure of this compound.
References
The Tosylate Group: A Linchpin in Modern Organic Synthesis and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, particularly within the intricate pathways of pharmaceutical development, the strategic manipulation of functional groups is paramount. Among the vast toolkit available to chemists, the p-toluenesulfonyl group, or tosylate (TsO), stands out as a cornerstone for its exceptional ability to transform a notoriously poor leaving group, the hydroxyl group, into an excellent one. This conversion unlocks a diverse range of synthetic possibilities, most notably nucleophilic substitution and elimination reactions, often with a high degree of stereochemical control. This technical guide provides a comprehensive overview of the tosylate leaving group, detailing its fundamental chemical principles, quantitative comparisons with other leaving groups, detailed experimental protocols, and its application in critical reaction pathways.
The Foundation of an Excellent Leaving Group
The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge it accepts upon heterolytic bond cleavage. An ideal leaving group is the conjugate base of a strong acid, signifying its inherent stability. The tosylate anion excels in this regard due to the following key factors:
-
Resonance Stabilization: The negative charge on the oxygen atom of the departing tosylate anion is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance. This distribution of charge significantly stabilizes the anion, making it a very weak base and, consequently, an excellent leaving group.[1][2][3]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the aromatic tolyl group further aid in dispersing the negative charge, contributing to the anion's stability.
Quantitative Comparison of Leaving Group Ability
The superiority of the tosylate group can be quantified by comparing the acidity (pKa) of its conjugate acid, p-toluenesulfonic acid (TsOH), with that of other common leaving groups. A lower pKa value indicates a stronger acid and a more stable conjugate base.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate (approx.) |
| Triflate | -OTf | Triflic Acid | ~ -14 | ~10^4 - 10^5 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 1 |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | ~0.5 - 0.7 |
| Iodide | I⁻ | Hydroiodic Acid | ~ -10 | ~10⁻¹ - 10⁻² |
| Bromide | Br⁻ | Hydrobromic Acid | ~ -9 | ~10⁻² - 10⁻³ |
| Chloride | Cl⁻ | Hydrochloric Acid | ~ -7 | ~10⁻⁴ - 10⁻⁵ |
| Hydroxide | HO⁻ | Water | ~ 15.7 | Very Low |
Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.[1]
As the data indicates, sulfonic acids are significantly more acidic than hydrohalic acids (with the exception of HI), rendering their conjugate bases, the sulfonates, as superior leaving groups. While triflate is more reactive, the tosylate group offers a balance of high reactivity, stability, and cost-effectiveness, making it a widely used tool in organic synthesis.[1] Alkyl tosylates are highly reactive substrates for S_N2 reactions, with reactivity that often surpasses that of the corresponding alkyl bromides and is significantly greater than that of alkyl chlorides.[4]
Key Signaling Pathways and Reaction Mechanisms
The conversion of an alcohol to a tosylate is a pivotal step that enables a multitude of subsequent reactions. This transformation proceeds with retention of configuration at the carbon center, as the C-O bond of the alcohol is not broken during the tosylation step.
Tosylation of an Alcohol
The most common method for preparing a tosylate is the reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the HCl byproduct.[5]
References
Ethylene Glycol Ditosylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene glycol ditosylate (EGD), a bifunctional alkylating agent, has been a staple in organic synthesis for decades. Its ability to introduce a two-carbon linker via nucleophilic substitution reactions has made it an invaluable tool in the construction of a wide array of molecular architectures, from macrocycles to complex heterocyclic systems. This technical guide provides an in-depth overview of the discovery and early research associated with ethylene glycol ditosylate, detailing its synthesis, physical and chemical properties, and early applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a historical perspective alongside detailed experimental protocols and tabulated data.
Introduction
Ethylene glycol ditosylate, systematically named ethane-1,2-diyl bis(4-methylbenzenesulfonate), is the diester of ethylene glycol and p-toluenesulfonic acid. The presence of two tosylate groups, which are excellent leaving groups, makes both carbon atoms of the ethylene bridge susceptible to nucleophilic attack. This reactivity profile has established ethylene glycol ditosylate as a key reagent in synthetic organic chemistry. This guide explores the foundational research that established its utility and provides a practical resource for its application in the laboratory.
Discovery and Early Research
Physicochemical Properties
Ethylene glycol ditosylate is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₆S₂ | [2] |
| Molecular Weight | 370.44 g/mol | [3] |
| Melting Point | 122-127 °C | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in many organic solvents, sparingly soluble in water. | |
| CAS Number | 6315-52-2 | [4] |
Experimental Protocols: Synthesis of Ethylene Glycol Ditosylate
Several methods for the synthesis of ethylene glycol ditosylate have been reported. The most common approach involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Below are detailed protocols for two common laboratory-scale preparations.
Synthesis using Pyridine as Base and Solvent
This classic method utilizes pyridine as both the solvent and the base.
Experimental Workflow:
Caption: Synthesis of Ethylene Glycol Ditosylate using Pyridine.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylene glycol (1.0 eq) in an excess of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portionwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove pyridine hydrochloride.
-
Recrystallize the crude product from ethanol to yield pure ethylene glycol ditosylate.
-
Dry the crystals under vacuum.
Quantitative Data:
| Reactant | Molar Eq. | M.W. ( g/mol ) | Amount |
| Ethylene Glycol | 1.0 | 62.07 | e.g., 5.0 g |
| p-Toluenesulfonyl Chloride | 2.2 | 190.65 | e.g., 33.8 g |
| Pyridine | Solvent/Base | 79.10 | Sufficient volume |
| Typical Yield: | ~80-90% |
Synthesis using Triethylamine in Dichloromethane
This method uses a non-participating solvent and a tertiary amine base.
Experimental Workflow:
Caption: Synthesis of Ethylene Glycol Ditosylate using Triethylamine.
Protocol:
-
To a solution of ethylene glycol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane, cool the mixture to 0 °C.
-
Add a solution of p-toluenesulfonyl chloride (2.2 eq) in dichloromethane dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Transfer the reaction mixture to a separatory funnel and wash successively with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure product.
Quantitative Data:
| Reactant | Molar Eq. | M.W. ( g/mol ) | Amount |
| Ethylene Glycol | 1.0 | 62.07 | e.g., 5.0 g |
| p-Toluenesulfonyl Chloride | 2.2 | 190.65 | e.g., 33.8 g |
| Triethylamine | 2.5 | 101.19 | e.g., 20.4 mL |
| Dichloromethane | Solvent | 84.93 | Sufficient volume |
| Typical Yield: | ~85-95% |
Early Applications in Organic Synthesis
The primary utility of ethylene glycol ditosylate, recognized in early research, is as a bifunctional electrophile. This property allows for the facile construction of cyclic compounds, particularly in the synthesis of crown ethers and other macrocycles.
Synthesis of Crown Ethers
One of the most significant early applications of ethylene glycol ditosylate was in the Williamson ether synthesis of crown ethers. For example, the reaction of catechol with ethylene glycol ditosylate under basic conditions can lead to the formation of dibenzo-18-crown-6, a foundational molecule in host-guest chemistry.
Reaction Pathway:
Caption: General scheme for crown ether synthesis.
N-Alkylation for Heterocycle Synthesis
Ethylene glycol ditosylate serves as a key building block for the synthesis of nitrogen-containing heterocycles. The reaction with primary amines or their equivalents can lead to the formation of piperazines and other related structures. For instance, the reaction with a primary amine can yield an N,N'-disubstituted piperazine.
Conclusion
Ethylene glycol ditosylate is a versatile and powerful reagent in organic synthesis, a fact established through decades of research and application. While the precise moment of its discovery remains elusive in readily accessible literature, its utility as a bifunctional alkylating agent was undoubtedly a significant advancement for synthetic chemists. The experimental protocols provided herein represent robust and reliable methods for its preparation, and the discussion of its early applications highlights its foundational role in the development of macrocyclic and heterocyclic chemistry. For contemporary researchers, a thorough understanding of this fundamental reagent remains essential for the design and execution of innovative synthetic strategies in drug discovery and materials science.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 1,2-Bis(tosyloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the supplier before handling this chemical.
Introduction
1,2-Bis(tosyloxy)ethane, also known as ethylene glycol ditosylate, is a versatile bifunctional alkylating agent commonly employed in organic synthesis. Its utility in the construction of complex molecules, including intermediates for pharmaceuticals, makes it a valuable reagent in research and drug development.[1] However, its reactive nature necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety, handling, and storage precautions for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazards are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |
Source: Information compiled from multiple Safety Data Sheets.[2][3]
Toxicological Data: Specific quantitative toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not readily available in the reviewed literature and safety data sheets. Similarly, occupational exposure limits (OELs) have not been established for this compound.[2][3] As a class of compounds, tosylates are potent alkylating agents and should be handled with extreme caution due to their potential for hazardous reactions.
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to minimizing exposure risk.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A certified chemical fume hood is required to avoid the inhalation of dust particles.
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of any potential exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes.[2] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. | Prevents skin contact, which can cause irritation.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust cannot be fully controlled by engineering means. | Prevents inhalation of irritating dust particles. |
General Hygiene Practices
-
Avoid breathing dust.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated clothing should be removed and washed before reuse.[2]
A general workflow for the safe handling of this compound is illustrated in the diagram below.
References
An In-depth Technical Guide to 1,2-Bis(tosyloxy)ethane and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(tosyloxy)ethane, a versatile bifunctional reagent widely utilized in organic synthesis and with significant applications in medicinal chemistry and drug development. This document details its synonyms, key chemical properties, and provides in-depth experimental protocols for its synthesis and application.
Nomenclature and Synonyms
This compound is known by a variety of synonyms in chemical literature and commercial catalogs. A comprehensive list is provided below to aid in literature searches and material sourcing.
| Synonym | Reference |
| Ethylene ditosylate | [1] |
| Ethylene glycol ditosylate | [1][2][3][4] |
| 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | [5] |
| Ethane-1,2-diyl bis(4-methylbenzenesulfonate) | [6][7] |
| 1,2-Bis(p-toluenesulfonyloxy)ethane | [3] |
| Ethylene glycol bis(p-toluenesulfonate) | [3][7] |
| 1,2-di(p-Tosyloxy)ethane | [7] |
| Ethylene di(p-toluenesulfonate) | [1][7] |
| 2-[(4-Methylbenzenesulfonyl)oxy]ethyl 4-methylbenzene-1-sulfonate | [7] |
| 1,2-Ethanediol ditosylate | [4] |
| 2-(p-tolylsulfonyloxy)ethyl 4-methylbenzenesulfonate | |
| 2-(((4-Methylphenyl)sulfonyl)oxy)ethyl 4-methylbenzenesulfonate | |
| Ethylene bis(p-toluenesulfonate) | |
| 1,2-ethanediol bistosylate |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₆S₂ | [4][8] |
| Molecular Weight | 370.44 g/mol | [4] |
| Appearance | White to off-white solid/crystal | [7] |
| Melting Point | 124-127 °C | [9] |
| Solubility | Slightly soluble in water. Soluble in chloroform and methanol (with heating). | [9] |
| Storage | Store at room temperature in a dry, sealed container. | [9] |
Core Applications in Research and Drug Development
This compound serves as a key building block and bifunctional reagent in several areas of drug development and medical research. Its two tosylate groups act as excellent leaving groups, allowing for facile nucleophilic substitution reactions. This property makes it an ideal linker for connecting different molecular entities.
Bifunctional Linker in Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a promising class of therapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[8] The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[7][10]
This compound and its derivatives can be used to create bifunctional linkers. One end of the linker can be reacted with a functional group on the antibody (e.g., a lysine residue), while the other end is attached to the cytotoxic payload. The ethylene glycol spacer can also be extended to create longer, more hydrophilic linkers, which can improve the solubility and reduce aggregation of the final ADC.[11]
General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Precursor for PET Imaging Agents
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical oncology for diagnosis, staging, and monitoring treatment response.[1][12] The development of novel PET radiotracers is crucial for advancing this technology.
This compound is a key precursor in the synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh), a PET tracer used for imaging prostate cancer and brain tumors.[3][13] The synthesis involves a two-step process where one tosylate group is displaced by [¹⁸F]fluoride, followed by the displacement of the second tosylate by a precursor molecule.
Synthesis workflow for the PET tracer [¹⁸F]Fluoroethylcholine.
Synthesis of Macrocycles
Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.[14][15][16][17][18] this compound is employed as a versatile building block for the synthesis of various macrocyclic structures.[19] Its ability to react with two nucleophilic sites allows for the formation of cyclic ethers and other macrocyclic systems. The length of the ethylene glycol unit can be varied to create macrocycles of different sizes and flexibilities.
Experimental Protocols
Synthesis of this compound
This section provides a general and a more specific experimental protocol for the synthesis of this compound from ethylene glycol and p-toluenesulfonyl chloride.
General Protocol:
A solution of ethylene glycol in a suitable solvent (e.g., pyridine, dichloromethane) is cooled in an ice bath. To this solution, p-toluenesulfonyl chloride is added portion-wise, maintaining a low temperature. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. After the addition is complete, the reaction is stirred for several hours. The product is then isolated by precipitation in water or an acidic solution, followed by filtration and recrystallization from a suitable solvent like methanol or ethanol.[9]
Detailed Protocol:
-
Dissolve 19.8 g (0.3 mol) of ethylene glycol in 150 mL of distilled pyridine in a flask and cool the solution in an ice bath.
-
Slowly add 123 g (0.65 mol) of p-toluenesulfonyl chloride with mechanical stirring, ensuring the temperature remains below 20°C. If the mixture becomes too viscous, an additional 200 mL of pyridine can be added.
-
Continue stirring the reaction mixture for 2.5 hours.
-
Prepare an aqueous HCl solution by adding 170 mL of 12 N HCl to 500 mL of ice. Add this solution to the reaction mixture to precipitate the product.
-
Filter the solid product.
-
Dissolve the crude solid in 250 mL of refluxing methanol.
-
Cool the methanol solution to room temperature to allow the purified product to recrystallize.
-
Filter the recrystallized white solid and dry it under vacuum.
-
This procedure typically yields around 92.4 g (83%) of pure this compound.[9]
Synthesis of [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh)
The following protocol outlines the two-step synthesis of the PET tracer [¹⁸F]FECh using this compound as the precursor.
Step 1: Synthesis of 2-[¹⁸F]Fluoroethyl tosylate
-
Tetrabutylammonium [¹⁸F]fluoride is reacted with this compound.
-
The reaction is typically carried out in a suitable organic solvent.
Step 2: Synthesis of [¹⁸F]FECh
-
The crude 2-[¹⁸F]fluoroethyl tosylate from the previous step is reacted with N,N-dimethylethanolamine.
-
The reaction is heated to drive the nucleophilic substitution.
-
The final product, [¹⁸F]FECh, is then purified using chromatographic methods such as HPLC or solid-phase extraction (SPE) cartridges.[13]
Quantitative Data for [¹⁸F]FECh Synthesis:
| Parameter | Value | Reference |
| Radiochemical Yield | ~30-40% (decay-corrected) | [3][6] |
| Radiochemical Purity | >95-99% | [6] |
| Synthesis Time | ~50-65 minutes | [3][6] |
| Specific Activity | >55 GBq/µmol | [6] |
Conclusion
This compound, also widely known as ethylene ditosylate, is a highly valuable and versatile bifunctional reagent in modern organic and medicinal chemistry. Its utility as a precursor for PET imaging agents and as a fundamental component in the construction of linkers for antibody-drug conjugates underscores its importance in the development of advanced therapeutics and diagnostic tools. The straightforward synthesis and predictable reactivity of its tosylate leaving groups make it an essential tool for researchers and scientists in the field of drug development. The provided protocols and data serve as a foundational guide for the effective application of this compound in the laboratory.
References
- 1. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 3. [18F]Fluoroethylcholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. download.uni-mainz.de [download.uni-mainz.de]
- 7. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. scispace.com [scispace.com]
- 9. This compound | 6315-52-2 [chemicalbook.com]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Development of 18F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 15. Synthesis and direct assay of large macrocycle diversities by combinatorial late-stage modification at picomole scale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthetic Strategies for Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
Methodological & Application
Application of 1,2-Bis(tosyloxy)ethane in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(tosyloxy)ethane, also known as ethylene ditosylate, is a versatile and efficient bifunctional electrophile widely employed in the synthesis of a variety of heterocyclic compounds. Its two tosylate groups act as excellent leaving groups, facilitating sequential nucleophilic substitution reactions with a range of dinucleophiles. This property makes it a valuable building block for the construction of saturated six-membered heterocycles such as piperazines, morpholines, and thiomorpholines, as well as larger macrocyclic structures like crown ethers and cyclams. The rigid ethylene linker between the two tosylate moieties ensures the formation of well-defined cyclic structures, a crucial aspect in the design of molecules with specific biological activities and host-guest recognition properties. This document provides detailed application notes and experimental protocols for the use of this compound in heterocyclic synthesis, aimed at researchers and professionals in the fields of organic chemistry and drug development.
General Reaction Mechanism
The fundamental principle behind the application of this compound in heterocyclic synthesis is a double nucleophilic substitution (SN2) reaction. A dinucleophile, containing two nucleophilic centers (e.g., amino, hydroxyl, or thiol groups), reacts sequentially with the two electrophilic carbon atoms of the ethane backbone, displacing the two tosylate leaving groups and forming a new heterocyclic ring.
Caption: General reaction pathway for heterocyclic synthesis.
Applications in Heterocyclic Synthesis
Synthesis of Piperazine Derivatives
Piperazines are ubiquitous structural motifs in pharmaceuticals and agrochemicals. This compound provides a straightforward route to the piperazine core via reaction with primary amines or diamines.
Table 1: Synthesis of Piperazine Derivatives
| Product | Dinucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| 1,4-Ditosylpiperazine | N,N'-Ditosylethylenediamine | DMF | K₂CO₃ | 120 | 85 |
| 1-Benzylpiperazine | Benzylamine | Acetonitrile | K₂CO₃ | Reflux | 78 |
| 1-Phenylpiperazine | Aniline | DMF | Na₂CO₃ | 150 | 65 |
Experimental Protocol: Synthesis of 1,4-Ditosylpiperazine
This protocol describes the synthesis of 1,4-ditosylpiperazine, a key intermediate for various piperazine derivatives.
-
Reaction Setup: To a stirred solution of N,N'-ditosylethylenediamine (1.0 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol of diamine), add anhydrous potassium carbonate (3.0 eq).
-
Addition of Reagent: Add a solution of this compound (1.1 eq) in anhydrous DMF (5 mL/mmol) dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to afford pure 1,4-ditosylpiperazine as a white solid.
Caption: Workflow for 1,4-ditosylpiperazine synthesis.
Synthesis of Morpholine Derivatives
Morpholines are important scaffolds in medicinal chemistry. The reaction of this compound with amino alcohols provides an efficient route to N-substituted morpholines.
Table 2: Synthesis of Morpholine Derivatives
| Product | Dinucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| 4-Benzylmorpholine | 2-(Benzylamino)ethanol | Acetonitrile | K₂CO₃ | Reflux | 82 |
| 4-Phenylmorpholine | 2-Anilinoethanol | DMF | NaH | 100 | 75 |
Experimental Protocol: Synthesis of 4-Benzylmorpholine
-
Reaction Setup: In a round-bottom flask, combine 2-(benzylamino)ethanol (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in acetonitrile (15 mL/mmol of amino alcohol).
-
Addition of Reagent: Add this compound (1.05 eq) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-benzylmorpholine.
Synthesis of Thiomorpholine Derivatives
Thiomorpholines are sulfur-containing analogues of morpholines with interesting biological properties. They can be synthesized by reacting this compound with 2-aminoethanethiol (cysteamine).
Table 3: Synthesis of Thiomorpholine Derivatives
| Product | Dinucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| 4-Benzylthiomorpholine | 2-(Benzylamino)ethanethiol | Ethanol | NaOEt | Reflux | 70 |
Experimental Protocol: Synthesis of 4-Benzylthiomorpholine
-
Preparation of Nucleophile: To a solution of 2-(benzylamino)ethanethiol hydrochloride (1.0 eq) in absolute ethanol (10 mL/mmol), add a solution of sodium ethoxide (2.1 eq) in ethanol at 0 °C.
-
Reaction Setup: Stir the mixture for 30 minutes at room temperature.
-
Addition of Reagent: Add a solution of this compound (1.0 eq) in ethanol (5 mL/mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 18 hours.
-
Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: Partition the residue between water (20 mL) and dichloromethane (20 mL). Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain 4-benzylthiomorpholine.
Synthesis of Crown Ethers and Azacrown Ethers
This compound is a key building block in the synthesis of crown ethers and their nitrogen-containing analogues, azacrown ethers. These macrocycles are renowned for their ability to selectively bind metal ions and small organic molecules.
Table 4: Synthesis of Crown and Azacrown Ethers
| Product | Dinucleophile(s) | Template Ion | Solvent | Base | Yield (%) |
| 18-Crown-6 | Triethylene glycol | K⁺ | THF | KH | 35 |
| Diaza-18-crown-6 | Diethanolamine, this compound | None | Acetonitrile | Na₂CO₃ | 40 |
Experimental Protocol: Synthesis of Diaza-18-crown-6 (Richman-Atkins Method)
This protocol describes a two-step synthesis of diaza-18-crown-6.
Step 1: Synthesis of N,N'-Ditosyldiethanolamine
-
React diethanolamine with two equivalents of p-toluenesulfonyl chloride in the presence of pyridine to protect the amino groups.
Step 2: Cyclization
-
Reaction Setup: In a high-dilution setup, slowly and simultaneously add solutions of N,N'-ditosyldiethanolamine (1.0 eq) in DMF and this compound (1.0 eq) in DMF to a stirred suspension of sodium hydride (2.2 eq) in DMF at 100 °C over a period of 8 hours.
-
Reaction Conditions: After the addition is complete, continue stirring at 100 °C for an additional 12 hours.
-
Work-up: Cool the reaction mixture and carefully quench the excess sodium hydride with ethanol, followed by water.
-
Isolation: Remove the DMF under reduced pressure. Extract the residue with chloroform and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the N,N'-ditosyldiaza-18-crown-6.
-
Deprotection: The tosyl groups can be removed by treatment with a reducing agent like sodium in liquid ammonia or by acidic hydrolysis to yield diaza-18-crown-6.
Application Notes and Protocols for N-alkylation with 1,2-Bis(tosyloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the N-alkylation of amines using 1,2-bis(tosyloxy)ethane. This reagent serves as a potent electrophile for the introduction of an ethylene bridge between two nucleophilic nitrogen atoms, often utilized in the synthesis of cyclic amines such as piperazines and other related heterocyclic structures.
Introduction
This compound is a bifunctional alkylating agent where the tosylate groups act as excellent leaving groups in nucleophilic substitution reactions. The reaction with primary or secondary amines can proceed in a stepwise manner, first forming a mono-alkylated intermediate, which can then undergo an intramolecular cyclization or react with another amine molecule. The reaction's outcome is highly dependent on the nature of the amine substrate, the reaction conditions, and the stoichiometry of the reactants. While the reaction is a powerful tool for constructing cyclic amines, controlling the extent of alkylation and avoiding polymerization can be challenging, particularly with simple, highly nucleophilic amines. The protocols provided herein are based on established methods for the cyclization of protected amines and offer a starting point for the development of specific N-alkylation procedures.
Data Presentation
The following table summarizes the reaction conditions and yields for the N-alkylation of an amine with this compound. Due to the limited availability of a broad range of examples in the published literature for simple amines, the table primarily features a documented example with a protected amine and illustrative examples for common amine substrates.
| Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| N,N',N''-Tritosyl-1,4,7-triazacyclononane | Dichloromethane | K₂CO₃ | 50 | 9 | 1,4,7-Tritosyl-1,4,7-triazabicyclo[2.2.2]octane | 56.6 |
| Benzylamine (Illustrative) | Acetonitrile | K₂CO₃ | 80 (Reflux) | 24 | 1,4-Dibenzylpiperazine | 60-70 |
| Aniline (Illustrative) | DMF | K₂CO₃ | 100 | 12 | 1,4-Diphenylpiperazine | 40-50 |
| p-Toluenesulfonamide (Illustrative) | DMF | Cs₂CO₃ | 80 | 18 | 1,4-Ditosylpiperazine | 70-80 |
*Illustrative yields are based on general principles of N-alkylation and may require optimization.
Experimental Protocols
General Protocol for N,N'-Dialkylation of a Primary Amine to form a Piperazine Derivative (Illustrative)
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted piperazine from a primary amine and this compound.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle/stir plate
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (2.2 equivalents).
-
Add anhydrous acetonitrile to dissolve the amine.
-
Add anhydrous potassium carbonate (3.0 equivalents).
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
-
Slowly add the solution of this compound to the stirring suspension of the amine and potassium carbonate at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted piperazine.
Specific Protocol for the Synthesis of 1,4,7-Tritosyl-1,4,7-triazabicyclo[2.2.2]octane
This protocol is adapted from a documented synthesis and details the intramolecular cyclization of a protected triamine.
Materials:
-
N,N',N''-Tritosyl-1,4,7-triazacyclononane
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve N,N',N''-tritosyl-1,4,7-triazacyclononane (1.0 equivalent) in anhydrous dichloromethane.
-
Add anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Stir the mixture at 50°C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the reaction mixture.
-
Continue stirring at 50°C for 9 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Filter the resulting solid.
-
Recrystallize the crude product from ethanol to yield the pure 1,4,7-tritosyl-1,4,7-triazabicyclo[2.2.2]octane.
Mandatory Visualization
Caption: Experimental workflow for N-alkylation with this compound.
Caption: General reaction scheme for the formation of a 1,4-disubstituted piperazine.
Application Notes and Protocols for the Synthesis of [18F]Fluoroethylcholine Using 1,2-Bis(tosyloxy)ethane as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]Fluoroethylcholine ([18F]FECh) is a key positron emission tomography (PET) imaging agent utilized in oncology, particularly for the detection and staging of prostate cancer and other malignancies characterized by elevated choline metabolism.[1][2] The synthesis of this radiotracer is commonly achieved through a two-step nucleophilic substitution reaction, for which 1,2-bis(tosyloxy)ethane serves as a critical precursor. This document provides detailed application notes and experimental protocols for the synthesis, purification, and quality control of [18F]FECh, along with an overview of its mechanism of action.
Principle and Mechanism of Action
The utility of [18F]FECh as a PET tracer stems from the altered choline metabolism observed in many cancer cells.[1][2] Tumor cells often exhibit increased proliferation, leading to a higher demand for phospholipids, which are essential components of cell membranes.[1] Choline is a vital precursor for the synthesis of phosphatidylcholine, a major phospholipid. [18F]FECh, as a choline analog, is taken up by cells via choline transporters.[3][4] Inside the cell, it is phosphorylated by the enzyme choline kinase (CHK) to form [18F]fluoroethyl-phosphorylcholine.[1][3][5] This phosphorylated form is trapped within the cell, leading to its accumulation in tissues with high choline kinase activity, such as tumors. This metabolic trapping allows for the visualization of cancerous tissues using PET imaging.[3][4]
Signaling Pathway: [18F]Fluoroethylcholine Uptake and Metabolism
Caption: Cellular uptake and metabolic trapping of [18F]Fluoroethylcholine.
Synthesis of [18F]Fluoroethylcholine
The synthesis of [18F]FECh from this compound is a two-step process. The first step involves the radiofluorination of this compound to produce the intermediate, 2-[18F]fluoroethyl tosylate ([18F]FETos). The second step is the N-alkylation of N,N-dimethylethanolamine (DMAE) with [18F]FETos to yield [18F]FECh.[3][4][6]
Experimental Workflow
Caption: Automated synthesis workflow for [18F]Fluoroethylcholine.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis of [18F]FECh using this compound as a precursor.
| Reference | Radiochemical Yield (RCY) | Radiochemical Purity | Specific Activity | Synthesis Time |
| Hara et al. (2002)[3] | ~40% (decay-corrected) | >98% | 74 GBq/µmol | 65 min |
| Schirrmacher et al. (2007)[6] | 30 ± 6% | 95-99% | >55 GBq/µmol | 50 min |
| Kryza et al. (2008) | 47 ± 5% (not decay-corrected) | >99.9% | Not Reported | 40 min |
| Martin et al. (2011) | 37 ± 5% (Synchrom module) | >95% | Not Reported | < 60 min |
| Martin et al. (2011) | 33 ± 5% (Hotbox III unit) | >95% | Not Reported | < 60 min |
Experimental Protocols
The following protocols are generalized from published methods and should be adapted and validated for specific laboratory conditions and automated synthesis modules.[3][6]
Materials and Reagents
-
[18F]Fluoride (produced via the 18O(p,n)18F nuclear reaction)
-
This compound
-
N,N-Dimethylethanolamine (DMAE)
-
Acetonitrile (anhydrous)
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K2CO3) or Tetrabutylammonium bicarbonate (TBAHCO3)
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18, CM-Light)
-
Water for injection
-
Ethanol for injection
-
Sterile filters (0.22 µm)
Protocol for Automated Synthesis of [18F]Fluoroethylcholine
Step 1: Preparation of [18F]Fluoride
-
Trap the aqueous [18F]fluoride solution from the cyclotron target onto a pre-conditioned quaternary methylammonium (QMA) light Sep-Pak cartridge.
-
Elute the [18F]fluoride from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 and a weak base (e.g., potassium carbonate or tetrabutylammonium bicarbonate) in acetonitrile/water.
-
Dry the [18F]fluoride/K222 complex by azeotropic distillation with anhydrous acetonitrile under a stream of inert gas (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120°C).
Step 2: Synthesis of 2-[18F]Fluoroethyl Tosylate ([18F]FETos)
-
Dissolve this compound (typically 8-20 mg) in anhydrous acetonitrile (1 mL).[3][7]
-
Add the precursor solution to the dried [18F]fluoride/K222 complex in the reaction vessel.
-
Heat the reaction mixture at 80-130°C for 5-15 minutes.[3][7]
-
After the reaction, remove the acetonitrile by evaporation under reduced pressure or a stream of inert gas.
Step 3: Synthesis of [18F]Fluoroethylcholine ([18F]FECh)
-
Add N,N-dimethylethanolamine (DMAE, typically 0.3-0.5 mL) to the reaction vessel containing the dried [18F]FETos intermediate.[3]
-
Heat the reaction mixture at 100-120°C for 5-10 minutes.[3][8]
Step 4: Purification of [18F]Fluoroethylcholine
-
HPLC-based Purification:
-
Dilute the crude reaction mixture with an appropriate mobile phase.
-
Inject the diluted mixture onto a semi-preparative HPLC column (e.g., C18).
-
Collect the fraction corresponding to [18F]FECh.
-
Remove the HPLC solvent, typically by passing the collected fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the [18F]FECh with ethanol.
-
Formulate the final product in sterile saline for injection.
-
-
SPE-based Purification:
-
Dilute the crude reaction mixture with water.
-
Pass the diluted mixture through a series of SPE cartridges. A common sequence involves a C18-Plus Sep-Pak to trap less polar impurities, followed by a CM-Light Sep-Pak to trap the cationic [18F]FECh.[8]
-
Wash the CM-Light cartridge with ethanol and then water to remove any remaining impurities, such as unreacted DMAE.[8]
-
Elute the purified [18F]FECh from the CM-Light cartridge with sterile saline.
-
Step 5: Quality Control
Perform the following quality control tests on the final [18F]FECh product solution:[9]
-
Appearance: Clear, colorless solution, free of particulate matter.
-
pH: Between 4.5 and 7.5.
-
Radiochemical Purity: Determined by radio-TLC or radio-HPLC to be ≥95%.[6]
-
Radionuclidic Identity: Confirmed by measuring the half-life of the product.
-
Residual Solvents: Analysis by gas chromatography to ensure levels of acetonitrile, ethanol, and any other solvents are within acceptable limits.
-
Kryptofix 2.2.2. Concentration: Determined by a spot test to be below 50 µg/mL.
-
Bacterial Endotoxins: Tested using a Limulus Amebocyte Lysate (LAL) test.
-
Sterility: The final product should be passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Conclusion
The use of this compound as a precursor for the synthesis of [18F]Fluoroethylcholine provides a reliable and efficient method for producing this important PET imaging agent. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development. Adherence to stringent quality control measures is paramount to ensure the safety and efficacy of the final product for clinical applications.
References
- 1. [11C]Choline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. Development of 18F-Fluoroethylcholine for Cancer Imaging with PET: Synthesis, Biochemistry, and Prostate Cancer Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. What is the mechanism of CHOLINE C-11? [synapse.patsnap.com]
- 6. download.uni-mainz.de [download.uni-mainz.de]
- 7. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Convenient and Efficient Method for Quality Control Analysis of 18F-Fluorocholine: For a Small Scale GMP-based Radiopharmaceuticals Laboratory Set-up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethylene Glycol Ditosylate as a Bifunctional Electrophile in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethylene glycol ditosylate and its longer-chain polyethylene glycol (PEG) analogs are versatile bifunctional electrophiles widely employed in synthetic chemistry. The two tosylate groups, being excellent leaving groups, readily undergo nucleophilic substitution reactions, enabling the formation of two new covalent bonds. This property makes them invaluable reagents for macrocyclization, the synthesis of heterocyclic compounds, and as linkers to connect different molecular entities. This document provides detailed application notes and experimental protocols for the use of ethylene glycol ditosylate and related compounds.
Application 1: Synthesis of Macrocycles - Aza-Crown Ethers and Cryptands
Ethylene glycol ditosylate and its derivatives are classical reagents for the synthesis of crown ethers and their nitrogen-containing analogs, aza-crown ethers and cryptands. These macrocycles are of great interest for their ability to selectively bind cations.
Synthesis of Aza-Crown Ethers
The reaction of a diamine with an oligoethylene glycol ditosylate is a common method for the synthesis of diaza-crown ethers. The choice of base and reaction conditions can significantly influence the yield.
Experimental Protocol: Synthesis of a Diaza-18-Crown-6 Derivative
This protocol describes the general procedure for the cyclization of a diamine with pentaethylene glycol ditosylate.
Materials:
-
N,N'-dibenzyl-1,2-ethanediamine
-
Pentaethylene glycol ditosylate
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Cyclization: To a solution of N,N'-dibenzyl-1,2-ethanediamine (1.0 eq) in anhydrous THF, add potassium tert-butoxide (4.0 eq) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 1 hour.
-
Slowly add a solution of pentaethylene glycol ditosylate (1.1 eq) in anhydrous THF to the reaction mixture over 1 hour.
-
After the addition is complete, stir the mixture for another hour at room temperature, then reflux for 24 hours.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Work-up: Dissolve the crude residue in water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be used in the next step without further purification.
-
Debenzylation: Dissolve the crude benzyl-protected diaza-crown ether in anhydrous ethanol.
-
Add 10% (w/w) of 5% Pd/C to the solution.
-
Degas the mixture by bubbling hydrogen gas through it.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) for 48 hours.
-
Monitor the reaction by TLC. Once complete, filter the mixture to remove the catalyst and concentrate the filtrate.
-
Purification: Stir the crude product in 1 M aqueous KOH (50 mL) for 5 minutes. Extract the aqueous layer with dichloromethane (5 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the diaza-crown ether.
Quantitative Data:
| Reactants | Product | Base | Solvent | Yield (%) | Reference |
| Catechol + Octaethylene glycol ditosylate | Benzo-27-crown-9 | t-BuOK | Toluene | 59% | [1] |
| Diethanolamine + Triethylene glycol ditosylate | Monoaza-15-crown-5 | NaOH/Ba(OH)2 | Dioxane | 46% | [2] |
| Diethanolamine + Tetraethylene glycol ditosylate | Monoaza-18-crown-6 | KOH/Ba(OH)2 | Dioxane | 20-25% | [2] |
Synthesis of Cryptands
Cryptands are three-dimensional macrobicyclic compounds. Their synthesis often involves the reaction of a diaza-crown ether with a di-functionalized ethylene glycol derivative, such as a ditosylate, under high dilution conditions to favor intramolecular cyclization.[3]
Experimental Protocol: Synthesis of a [2.2.2]Cryptand
This protocol outlines the synthesis of a cryptand from a diaza-18-crown-6 and a triethylene glycol derivative.
Materials:
-
1,10-Diaza-18-crown-6
-
Triethylene glycol ditosylate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
Procedure:
-
High-Dilution Setup: In a three-necked flask equipped with a reflux condenser and two dropping funnels, place a solution of potassium carbonate (5-fold molar excess) in a large volume of anhydrous acetonitrile. Heat the solution to reflux with vigorous stirring.
-
Prepare a solution of 1,10-diaza-18-crown-6 in anhydrous acetonitrile in one dropping funnel and a solution of triethylene glycol ditosylate in anhydrous acetonitrile in the other.
-
Reaction: Add the solutions of the diaza-crown ether and the ditosylate simultaneously and dropwise to the refluxing potassium carbonate suspension over a period of 20 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours.
-
Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in a mixture of dichloromethane and water. Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reactants | Product | Base | Solvent | Yield (%) | Reference |
| Diaza-18-crown-6 + Triethylene glycol diiodide | [2.2.2]Cryptand | Na₂CO₃ | Acetonitrile | low | [4] |
| Diaza-18-crown-6 + Triethylene glycol ditosylate | [2.2.2]Cryptand | Na₂CO₃ | Acetonitrile | 38% | [4] |
Experimental Workflow for Cryptand Synthesis
Caption: Workflow for the synthesis of a cryptand under high-dilution conditions.
Application 2: Ethylene Glycol-Based Linkers in Bioconjugation
Poly(ethylene glycol) (PEG) linkers derived from ethylene glycol ditosylate analogs are extensively used in drug development, particularly for antibody-drug conjugates (ADCs) and peptide modifications. These hydrophilic linkers can improve the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates.[5][][7][8][9]
PEG Linkers in Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. PEG linkers can be incorporated to increase the drug-to-antibody ratio (DAR) without causing aggregation and to enhance the overall properties of the ADC.[8][9]
Logical Relationship of PEG Linkers in ADCs
Caption: Role of PEG linkers in enhancing the properties of Antibody-Drug Conjugates.
PEG Linkers in Solid-Phase Peptide Synthesis (SPPS)
PEG linkers are also used in SPPS to attach the growing peptide chain to the solid support. The hydrophilic and flexible nature of the PEG spacer improves solvation, enhances reaction kinetics, and reduces steric hindrance, which is particularly beneficial for the synthesis of long or hydrophobic peptides.[10][11][12]
Experimental Protocol: General Cycle for Fmoc-Based SPPS with a PEG Linker
This protocol describes a single cycle of amino acid addition to a PEG-functionalized resin.
Materials:
-
Fmoc-protected amino acid
-
PEG-functionalized resin (e.g., TentaGel)
-
N,N'-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Coupling agent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Resin Swelling: Swell the PEG-functionalized resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the peptide.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the washed resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin and dry it.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for a single cycle of solid-phase peptide synthesis using a PEG linker.
Application 3: Crosslinking of Polymer Hydrogels
Analogs of ethylene glycol ditosylate, such as polyethylene glycol diacrylates (PEGDA), are used as crosslinking agents in the synthesis of hydrogels. These hydrogels have applications in drug delivery and tissue engineering due to their biocompatibility and tunable properties.[13][14][15][16]
Experimental Protocol: Synthesis of a PEGDA-Crosslinked Hydrogel
This protocol describes the photopolymerization of a hydrogel using PEGDA as a crosslinker.
Materials:
-
N-isopropylacrylamide (NIPAm)
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized (DI) water
Procedure:
-
Preparation of Pre-gel Solution: Dissolve NIPAm and PEGDA in DI water to the desired concentrations.
-
Add the photoinitiator (e.g., 0.1% w/v) to the solution and mix until fully dissolved.
-
Photopolymerization: Transfer the pre-gel solution into a mold.
-
Expose the solution to UV light for a specified time to initiate polymerization and crosslinking.
-
Washing: After polymerization, wash the resulting hydrogel extensively with DI water to remove any unreacted monomers and initiator.
-
The hydrogel can then be characterized for its swelling behavior, mechanical properties, and other relevant characteristics.
Quantitative Data on Hydrogel Properties:
| Hydrogel Composition (NIPAm:PEGDA ratio) | Swelling Ratio at 20°C | Lower Critical Solution Temperature (LCST) (°C) | Reference |
| 1:0.25 PEGDA (MW 6000) | ~18 | ~32 | [16] |
| 1:0.5 PEGDA (MW 6000) | ~12 | ~32 | [16] |
These application notes and protocols provide a starting point for researchers interested in utilizing ethylene glycol ditosylate and its analogs as bifunctional electrophiles. The specific reaction conditions and purification methods may require optimization depending on the specific substrates and desired products.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. adcreview.com [adcreview.com]
- 10. benchchem.com [benchchem.com]
- 11. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 12. peptide.com [peptide.com]
- 13. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Characterization of Enzymatically-Cross-Linked Poly(ethylene glycol) Hydrogels | Semantic Scholar [semanticscholar.org]
- 15. kinampark.com [kinampark.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Protecting Group Strategies for Diols Using Tosyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and natural products. Diols, compounds containing two hydroxyl groups, present a unique challenge in regioselective functionalization. p-Toluenesulfonyl chloride (tosyl chloride, TsCl) is a versatile and widely used reagent for the protection of alcohols.[1] The resulting tosylate group is not only a robust protecting group but also an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[2][3] This document provides detailed application notes and protocols for the selective protection of diols using tosyl chloride, covering strategies for both mono- and ditosylation, as well as deprotection methods.
Principles of Selectivity in Diol Tosylation
Achieving selective monotosylation of a diol over ditosylation is a common synthetic challenge. The primary hydroxyl group is generally more reactive than a secondary or tertiary one due to reduced steric hindrance.[4] However, for symmetric or sterically similar diols, several strategies can be employed to control the degree of tosylation.
Key strategies for selective monotosylation include:
-
Stoichiometric Control: Using the diol in excess relative to tosyl chloride to statistically favor mono-functionalization.[5]
-
Controlled Reagent Addition: The slow, gradual addition of tosyl chloride to the diol solution helps maintain a low concentration of the tosylating agent, thereby minimizing the formation of the ditosylated product.[5]
-
Low-Temperature Conditions: Conducting the reaction at reduced temperatures, such as in an ice bath, decreases the reaction rate and enhances selectivity.[5]
-
Catalytic Methods: The use of specific catalysts can dramatically improve regioselectivity and reaction efficiency.
-
Dibutyltin Oxide (Bu₂SnO): This catalyst is highly effective for the rapid and regioselective monotosylation of glycols, particularly at the primary alcohol.[6] It operates through the formation of a stannylene acetal intermediate, which activates one hydroxyl group over the other. The catalytic amount can be significantly low, reducing tin residues in the final product.[7]
-
Silver(I) Oxide (Ag₂O) and Potassium Iodide (KI): This combination has been shown to be highly effective for the selective monotosylation of symmetrical diols, often providing high yields of the monotosylate.[8]
-
Experimental Protocols
General Protocol for Monotosylation of a Diol using Pyridine
This protocol is a general method suitable for many diols, relying on stoichiometric control and temperature to achieve selectivity.
Reagents and Materials:
-
Diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol (1.0 eq) in a mixture of anhydrous DCM and pyridine (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve TsCl (1.0-1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled diol solution over a period of 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the monotosylated diol.
Catalytic Monotosylation using Dibutyltin Oxide (Bu₂SnO)
This protocol is particularly effective for the regioselective monotosylation of primary alcohols in the presence of secondary alcohols.[6]
Reagents and Materials:
-
Diol (containing a primary hydroxyl group)
-
Dibutyltin oxide (Bu₂SnO, 0.02 - 0.1 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.0-1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Dichloromethane (CH₂Cl₂) or Toluene, anhydrous
-
1 N Hydrochloric acid (HCl)
Procedure:
-
To a solution of the diol (1.0 eq) in anhydrous CH₂Cl₂ or toluene, add Bu₂SnO (catalytic amount, e.g., 2 mol%).[6]
-
Add the base (e.g., Et₃N, 1.5 eq) to the mixture.[6]
-
Add TsCl (1.0-1.1 eq) to the reaction mixture and stir at room temperature. The reaction is often rapid, taking from 45 minutes to a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, add 1 N HCl to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography if necessary, although this method often yields a cleaner product, potentially avoiding the need for extensive purification.[6]
General Protocol for Ditosylation of a Diol
This protocol is designed to fully convert both hydroxyl groups of a diol to tosylates.
Reagents and Materials:
-
Diol
-
p-Toluenesulfonyl chloride (TsCl, >2.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the diol (1.0 eq) in anhydrous pyridine, which can act as both the base and a solvent.
-
Add TsCl (at least 2.2 equivalents, can be up to 3.0 eq) portion-wise to the solution. An exotherm may be observed.
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) to ensure the reaction goes to completion.
-
Monitor the reaction by TLC until the starting material and monotosylated intermediate are consumed.
-
Pour the reaction mixture into ice-water to precipitate the ditosylated product.
-
Alternatively, dilute the reaction mixture with DCM or ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can often be purified by recrystallization.
Deprotection of Tosylates
The tosyl group is stable to acidic conditions but can be cleaved under reductive or strongly basic conditions.
Reductive Cleavage with Sodium Naphthalenide
This is a powerful method for removing tosyl groups.[9]
Procedure:
-
Prepare a solution of sodium naphthalenide by stirring sodium metal (1.2 eq per tosyl group) and naphthalene (1.1 eq per tosyl group) in anhydrous tetrahydrofuran (THF) under an inert atmosphere until a dark green color persists.
-
Cool the sodium naphthalenide solution to -78 °C.
-
Dissolve the tosylated diol (1.0 eq) in anhydrous THF and add it dropwise to the cooled sodium naphthalenide solution.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the resulting diol by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical yields and conditions for the selective tosylation of diols.
| Diol Substrate | Method | Equivalents of TsCl | Base/Catalyst | Solvent | Temp. | Time | Yield of Monotosylate | Reference |
| Symmetrical Diols | Ag₂O/KI | 1.0 | Ag₂O (1 eq), KI (cat.) | CH₂Cl₂ | RT | 2-12 h | High | [8] |
| Terminal 1,2-Diols | Bu₂SnO (cat.) | 1.05 | Et₃N (1.5 eq), Bu₂SnO (2 mol%) | CH₂Cl₂ | RT | < 1 h | High (e.g., 97%) | [6] |
| cis-Cyclopentane-1,2-diol | Bu₂SnO (cat.) | 1.05 | Et₃N (1.5 eq), Bu₂SnO (2 mol%) | CH₂Cl₂ | RT | 45 min | 97% | |
| Ethylene Glycol | Stoichiometric | 1.0 | Pyridine | Pyridine/DCM | 0 °C | 3 h | Good | [5] |
Visualizations
General Workflow for Diol Protection
References
- 1. svkm-iop.ac.in [svkm-iop.ac.in]
- 2. Tosyl group - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. jchemlett.com [jchemlett.com]
- 6. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 7. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 8. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. faculty.fiu.edu [faculty.fiu.edu]
Synthesis of Aza-Crown Ethers using 1,2-Bis(tosyloxy)ethane: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aza-crown ethers utilizing 1,2-bis(tosyloxy)ethane as a key reagent. Aza-crown ethers are a class of macrocyclic compounds with significant potential in drug development and various scientific research areas due to their ability to selectively bind cations and act as ionophores. This guide offers a comprehensive resource for the synthesis, purification, and characterization of these valuable molecules.
Application Notes
Aza-crown ethers are structural analogs of crown ethers where one or more oxygen atoms are replaced by nitrogen atoms. This substitution allows for the introduction of various substituents on the nitrogen atoms, enabling the fine-tuning of their biological and chemical properties.[1] One of the most promising applications of aza-crown ethers is in drug development, where they have been investigated as anticancer, antimicrobial, and antiviral agents. Their mechanism of action is often attributed to their ability to function as ionophores, disrupting cellular ion homeostasis by transporting cations across cell membranes.[1][2]
The synthesis of aza-crown ethers typically involves the cyclization of a diamine with a di-electrophilic reagent. This compound serves as an effective and readily prepared electrophile for this purpose. The tosylate groups are excellent leaving groups, facilitating the nucleophilic substitution by the amine nitrogens to form the macrocyclic ring. The choice of the diamine precursor allows for the synthesis of aza-crown ethers with varying ring sizes and functionalities.
A key challenge in the synthesis of macrocycles is minimizing the formation of linear polymers as a side reaction. This is often addressed by employing high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization. Additionally, the use of a template cation, such as an alkali metal ion, can pre-organize the linear precursor into a cyclic conformation, thereby promoting the desired cyclization reaction.
Key Applications in Drug Development:
-
Ionophores for Cation Transport: Aza-crown ethers can encapsulate cations within their hydrophilic cavity while the hydrophobic exterior facilitates passage through lipid bilayers. This property is being explored to modulate intracellular ion concentrations, which can trigger downstream signaling pathways leading to apoptosis in cancer cells.[2]
-
Anticancer Agents: By disrupting ion gradients, particularly of calcium (Ca²⁺), aza-crown ethers can induce apoptosis in cancerous cells. Some derivatives have shown cytotoxicity towards various cancer cell lines.
-
Antimicrobial and Antiviral Properties: The ability to interfere with ion transport can also be detrimental to bacteria and viruses, making aza-crown ethers potential candidates for the development of new antimicrobial and antiviral drugs.
Experimental Protocols
This section provides detailed protocols for the synthesis of the key reagent, this compound, and a representative aza-crown ether, N,N'-dibenzyl-diaza-18-crown-6.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the di-tosylated reagent from ethylene glycol.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Methanol
-
Ice
Procedure:
-
Dissolve ethylene glycol (0.3 mol, 19.8 g) in 150 mL of distilled pyridine in a flask and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.65 mol, 123 g) to the stirred solution, ensuring the temperature remains below 20°C.
-
If the mixture becomes too viscous, add an additional 200 mL of pyridine to facilitate stirring.
-
Continue stirring the reaction mixture for 2.5 hours.
-
After the reaction is complete, add a mixture of 170 mL of 12 N HCl and 500 g of ice to the reaction mixture.
-
Collect the resulting solid precipitate by filtration.
-
Dissolve the solid in 250 mL of refluxing methanol and filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool to room temperature to crystallize the product.
-
Collect the white solid by filtration and dry it under vacuum to yield pure this compound.
Characterization:
-
¹H NMR (200 MHz, CDCl₃): δ 7.71 (d, 2H), 7.31 (d, 2H), 4.16 (s, 2H), 2.43 (s, 3H).
Protocol 2: Synthesis of N,N'-Dibenzyl-diaza-18-crown-6 (Analogous Procedure)
This protocol is adapted from a well-established synthesis of diaza-18-crown-6 that utilizes a di-iodo precursor. The principles of this reaction are directly applicable to the use of this compound, which would serve as the electrophile in place of 1,2-bis(2-iodoethoxy)ethane.
Materials:
-
1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane
-
This compound (in place of 1,2-bis(2-iodoethoxy)ethane)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Acetonitrile
-
Chloroform
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Absolute ethanol
Procedure:
-
In a 3-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (86 mmol), this compound (106 mmol), and anhydrous sodium carbonate (427 mmol) in 1700 mL of acetonitrile.
-
Stir the mixture vigorously and heat at reflux for 21 hours.
-
Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the crude solid in a mixture of 500 mL of water and 400 mL of chloroform.
-
Separate the phases and extract the aqueous layer three times with 75 mL portions of chloroform.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from hexanes followed by absolute ethanol to yield N,N'-dibenzyl-4,13-diaza-18-crown-6.[3]
Purification:
-
Purification of aza-crown ethers can be achieved by column chromatography on silica gel or by recrystallization.[4][5] For column chromatography, a solvent system such as dichloromethane/methanol is often effective.[5] Recrystallization from solvents like hexanes or ethanol can also yield pure product.[3]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of aza-crown ethers. Note that while the target is synthesis with this compound, the available detailed data often comes from analogous reactions with similar di-electrophiles.
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield (%) | Reference |
| Ethylene glycol | p-Toluenesulfonyl chloride | Pyridine | 2.5 hours | 83 | Adapted from ChemicalBook |
Table 2: Synthesis of Diaza-18-crown-6 Derivatives (Analogous Syntheses)
| Diamine Precursor | Di-electrophile | Base | Solvent | Reaction Time | Yield (%) | Reference |
| 1,10-Dibenzyl-4,7-dioxa-1,10-diazadecane | 1,2-Bis(2-iodoethoxy)ethane | Na₂CO₃ | Acetonitrile | 21 hours | 67-71 | [3] |
| Benzylamine | 1,2-Bis(2-chloroethoxy)ethane | None (excess amine) | Neat | 28 hours | 85-95 (for acyclic precursor) | [3] |
Table 3: Spectroscopic Data for N,N'-Dibenzyl-diaza-18-crown-6
| Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ: 2.82 (t, 8H, NCH₂), 3.64 and 3.70 (t, s, 12H, OCH₂ and CH₂Ph), 7.37 (s, 10H, Ar) | [3] |
| IR (KBr) cm⁻¹ | 2960, 2900, 2880, 1500, 1460, 1120, 1060, 1050, 750, 700 | [3] |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of aza-crown ether synthesis and application.
Caption: General reaction scheme for the synthesis of aza-crown ethers.
Caption: Experimental workflow for aza-crown ether synthesis and purification.
Caption: Mechanism of action of aza-crown ethers as calcium ionophores.
References
Application Notes and Protocols: 1,2-Bis(tosyloxy)ethane as a Versatile Linker for Bioconjugation and Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Bis(tosyloxy)ethane as a bifunctional crosslinking agent in bioconjugation and materials science. This document includes detailed protocols, data presentation in tabular format, and visualizations of experimental workflows.
Introduction
This compound, also known as ethylene glycol ditosylate, is a versatile and efficient bifunctional alkylating agent. Its structure features a short, two-carbon ethylene glycol core flanked by two tosylate (p-toluenesulfonate) groups. The tosylate moieties are excellent leaving groups, rendering the terminal carbon atoms susceptible to nucleophilic attack by various functional groups, including amines, thiols, and hydroxyls. This reactivity makes this compound an effective crosslinker for a range of applications, from modifying the properties of polymers to conjugating biomolecules.
The fundamental reaction mechanism involves a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom, displacing the tosylate group and forming a stable covalent bond. The bifunctional nature of the molecule allows it to connect two separate nucleophilic species, thereby creating a crosslink.
Key Applications
-
Materials Science: Crosslinking of polymers containing nucleophilic functional groups (e.g., amines, hydroxyls) to enhance their mechanical strength, thermal stability, and solvent resistance. This is particularly relevant for hydrogels, films, and other polymeric materials.
-
Bioconjugation: Covalent linkage of biomolecules, such as proteins and peptides, through reaction with nucleophilic amino acid residues like lysine (primary amines) or cysteine (thiols). This can be used to create protein dimers, stabilize protein complexes, or immobilize proteins onto surfaces.
Data Presentation
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base. Several protocols have been reported with varying solvents, bases, and reaction conditions, leading to different yields and purities.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Materials | Ethylene glycol, p-toluenesulfonyl chloride | Ethylene glycol, p-toluenesulfonyl chloride | Ethylene glycol, p-toluenesulfonyl chloride |
| Solvent | Acetone | Toluene | Pyridine |
| Base | Pyridine, Triethylamine | Triethylamine | Pyridine |
| Reaction Temperature | Ice bath (0 °C) | Ice-water bath (0 °C) then Room Temp. | Ice bath (maintained below 20 °C) |
| Reaction Time | 20 hours | 12 hours | 2.5 hours |
| Yield | 76.7%[1] | 68.7%[1] | 83% |
| Melting Point (°C) | 123-124[1] | 119-120[1] | Not specified |
Application in Materials Science: Polymer Crosslinking
This compound can be used to crosslink polymers containing primary or secondary amines, such as polyethyleneimine (PEI). The crosslinking reaction improves the polymer's physical properties.
| Parameter | Uncrosslinked PEI | Crosslinked PEI (5 mol% linker) | Crosslinked PEI (10 mol% linker) |
| Solubility in Water | Soluble | Swells, insoluble | Swells, insoluble |
| Swelling Ratio (in water) | - | 15 | 10 |
| Thermal Decomposition Temp (°C) | ~250 | ~280 | ~300 |
| Mechanical Strength (Tensile) | Low | Moderate | High |
Note: The data in this table are representative examples to illustrate the expected effects of crosslinking and are not derived from a single specific cited study.
Application in Bioconjugation: Protein Dimerization
The reaction of this compound with a protein containing accessible lysine residues can lead to the formation of protein dimers. The efficiency of this reaction depends on factors such as protein concentration, pH, and the molar ratio of the linker to the protein.
| Parameter | Condition A | Condition B | Condition C |
| Protein Concentration | 1 mg/mL | 5 mg/mL | 5 mg/mL |
| Linker:Protein Molar Ratio | 10:1 | 10:1 | 20:1 |
| Reaction pH | 8.5 | 8.5 | 9.0 |
| Reaction Time | 4 hours | 4 hours | 6 hours |
| Monomer Conversion (%) | 40 | 60 | 75 |
| Dimer Yield (%) | 25 | 45 | 60 |
| Aggregate Formation (%) | <5 | <10 | ~15 |
Note: The data in this table are representative examples to illustrate the expected outcomes of a protein crosslinking experiment and are not derived from a single specific cited study.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Chloroform
-
Petroleum ether
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 9.5 g of p-toluenesulfonyl chloride in 20 mL of acetone.
-
Place the flask in an ice bath and add two drops of pyridine, 10 mL of triethylamine, and 2.75 mL of ethylene glycol while stirring. A white solid is expected to form.[1]
-
Allow the reaction to proceed with stirring for 20 hours.
-
Filter the reaction mixture to remove the solid precipitate.
-
Evaporate the filtrate to dryness using a rotary evaporator.
-
Dissolve the residue in 30 mL of dichloromethane.
-
Transfer the DCM solution to a separatory funnel and wash three times with 20 mL of distilled water.
-
Collect the organic layer and evaporate the dichloromethane.
-
Recrystallize the resulting solid from a mixture of 20 mL of chloroform and 30 mL of petroleum ether to obtain white crystals of this compound.
-
Dry the crystals under vacuum. The expected yield is approximately 76.7%, with a melting point of 123-124 °C.[1]
Protocol 2: Crosslinking of Polyethyleneimine (PEI) Film
This protocol describes a general procedure for crosslinking a PEI film using this compound.
Materials:
-
Polyethyleneimine (PEI)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Glass substrate
-
Spin coater or casting knife
-
Oven
Procedure:
-
Prepare a 5% (w/v) solution of PEI in DMF.
-
Prepare a stock solution of this compound in DMF (e.g., 100 mg/mL).
-
In a separate vial, mix the PEI solution with the desired amount of the this compound stock solution. The molar ratio of the linker to the PEI monomer units can be varied (e.g., 1:20, 1:10).
-
Cast the mixture onto a clean glass substrate using a spin coater or a casting knife to form a thin film.
-
Heat the film in an oven at 80-100 °C for 2-4 hours to facilitate the crosslinking reaction.
-
After cooling to room temperature, the crosslinked film can be peeled from the substrate.
-
The crosslinked film can be characterized for its insolubility in solvents where uncrosslinked PEI is soluble, as well as for its thermal and mechanical properties.
Protocol 3: Bioconjugation - Crosslinking of a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol provides a general method for the intermolecular crosslinking of a protein using this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Phosphate-buffered saline (PBS), pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis equipment
-
Size-exclusion chromatography (SEC) system (optional, for purification)
Procedure:
-
Prepare a solution of BSA in PBS (pH 8.5) at a concentration of 5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Add the desired volume of the this compound stock solution to the BSA solution to achieve the target molar excess (e.g., 10-fold or 20-fold molar excess of linker over protein). The final concentration of DMSO should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 4-6 hours with gentle agitation.
-
Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to react with any excess linker.
-
Analyze the reaction products by SDS-PAGE. The formation of a band corresponding to the dimer of BSA (approx. 132 kDa) indicates successful crosslinking.
-
(Optional) Purify the crosslinked dimer from the reaction mixture using size-exclusion chromatography.
Visualizations
Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Polymer Crosslinking Workflow
Caption: General workflow for polymer crosslinking.
Protein Bioconjugation Workflow
Caption: Workflow for protein bioconjugation.
Logical Relationship of Crosslinking
Caption: Mechanism of nucleophilic substitution.
References
Applications of 1,2-Bis(tosyloxy)ethane in Pharmaceutical and Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(tosyloxy)ethane, also known as ethylene glycol ditosylate, is a versatile bifunctional electrophile widely employed in pharmaceutical and medicinal chemistry. Its two tosylate groups serve as excellent leaving groups, enabling its use as a potent alkylating agent for the synthesis of a diverse array of molecules. Key applications include its role as a precursor in the synthesis of radiopharmaceuticals for positron emission tomography (PET), the construction of complex heterocyclic scaffolds for drug discovery, and its potential as a linker in bioconjugation. This document provides detailed application notes and experimental protocols for the use of this compound in these critical areas of pharmaceutical research.
Application as a Precursor in Radiopharmaceutical Synthesis: The Case of [¹⁸F]Fluoroethylcholine
A prominent application of this compound is in the synthesis of the PET imaging agent [¹⁸F]Fluoroethylcholine ([¹⁸F]FECh). [¹⁸F]FECh is a choline analog used for the detection and staging of various cancers, most notably prostate cancer. The synthesis involves a two-step nucleophilic substitution where one tosylate group is first displaced by [¹⁸F]fluoride, followed by the displacement of the second tosylate by a tertiary amine.
Signaling Pathway and Mechanism of Action of [¹⁸F]FECh
Tumor cells often exhibit an upregulated metabolism, including an increased uptake of choline for the synthesis of phospholipids required for cell membrane proliferation. [¹⁸F]FECh mimics choline and is transported into cancer cells where it is phosphorylated by choline kinase. The resulting radiolabeled phosphoryl-[¹⁸F]FECh is trapped within the cell, leading to a high concentration of the radioisotope in tumor tissues, which can then be visualized by PET imaging.
Experimental Protocol: Automated Synthesis of [¹⁸F]Fluoroethylcholine
This protocol describes a common automated two-step synthesis of [¹⁸F]FECh.[1]
Materials:
-
[¹⁸F]Fluoride (produced via cyclotron)
-
This compound
-
Tetrabutylammonium carbonate or bicarbonate
-
N,N-Dimethylethanolamine (DMAE)
-
Acetonitrile (dry)
-
Water for injection
-
Cation-exchange cartridge (e.g., CM Sep-Pak)
-
Automated synthesis module
Workflow Diagram:
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion-exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of tetrabutylammonium bicarbonate in acetonitrile/water.
-
Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen or argon) at elevated temperature (e.g., 100°C) to ensure anhydrous conditions.
-
Step 1: Fluoroethylation: A solution of this compound (typically 20 mg) in dry acetonitrile (1 mL) is added to the dried [¹⁸F]fluoride-tetrabutylammonium complex.[1] The reaction mixture is heated at 80-100°C for 8-20 minutes to produce 2-[¹⁸F]fluoroethyl tosylate.[1]
-
Step 2: Amination: After cooling, N,N-dimethylethanolamine (0.3 mL) is added to the reaction vessel containing the 2-[¹⁸F]fluoroethyl tosylate.[1] The mixture is heated at 100°C for 5-10 minutes to form [¹⁸F]FECh.[1]
-
Purification: The crude reaction mixture is diluted with water and passed through a cation-exchange cartridge, which retains the positively charged [¹⁸F]FECh. Unreacted precursors and byproducts are washed away.
-
Formulation: The purified [¹⁸F]FECh is eluted from the cation-exchange cartridge with sterile saline. The final product is passed through a sterile filter into a sterile vial for quality control and patient administration.
Quantitative Data:
| Parameter | Value | Reference |
| Radiochemical Yield (decay-corrected) | ~40% | |
| Radiochemical Purity | >98% | |
| Total Synthesis Time | ~65 minutes |
Synthesis of Heterocyclic Scaffolds for Drug Discovery
This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. Its ability to act as a two-carbon linker via double alkylation of nucleophiles is key to forming cyclic structures.
Application in the Synthesis of 1,4,7-Triazacyclononane (TACN) Derivatives
1,4,7-Triazacyclononane (TACN) and its derivatives are powerful metal-chelating agents with applications in bioinorganic chemistry and as ligands in radiopharmaceuticals. The synthesis often involves the cyclization of a linear triamine precursor with a two-carbon electrophile like this compound.
Reaction Scheme:
The synthesis of the protected 1,4,7-tritosyl-1,4,7-triazacyclononane involves the reaction of a ditosylated diethylenetriamine with this compound under basic conditions.
Experimental Protocol: Synthesis of 1,4,7-Tritosyl-1,4,7-triazacyclononane
This protocol is adapted from established methods for the synthesis of TACN derivatives.
Materials:
-
N,N',N''-tritosyl-diethylenetriamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
Procedure:
-
In a three-neck flask equipped with a stirrer and a condenser, dissolve 10.8 g of N,N',N''-tritosyl-diethylenetriamine in 250 mL of dichloromethane.
-
Add 3.95 g of potassium carbonate to the solution and stir the mixture at 50°C for 1 hour.
-
In a separate flask, dissolve 14.2 g of this compound in 150 mL of dichloromethane.
-
Add the this compound solution dropwise to the reaction mixture over a period of time.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for 9 hours.
-
Cool the reaction mixture and pour it into water.
-
Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure 1,4,7-tritosyl-1,4,7-triazacyclononane.
Quantitative Data:
| Parameter | Value |
| Yield | 56.6% |
| Melting Point | 216-218°C |
Potential as a Bifunctional Alkylating Agent and Linker in Drug Conjugates
While specific, detailed examples in high-impact pharmaceutical literature are less common, the chemical nature of this compound makes it a candidate for use as a bifunctional alkylating agent and as a short, rigid linker in drug conjugates.
Conceptual Application as a Bifunctional Alkylating Agent
Bifunctional alkylating agents are a class of anticancer drugs that form covalent bonds with two nucleophilic sites on DNA, leading to inter- or intrastrand cross-links. These cross-links inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells. The ethane bridge in this compound could serve as the backbone for such an agent, delivering two electrophilic sites to biological nucleophiles.
Conceptual Application as a Linker in Drug Conjugates
In antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), a linker connects a cytotoxic payload to a targeting moiety. The properties of the linker are crucial for the stability and efficacy of the conjugate. This compound could be used to synthesize short, non-cleavable linkers by reacting with nucleophilic groups on both the drug and the targeting ligand (or a precursor thereof).
Logical Relationship Diagram for Drug Conjugate Synthesis:
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical and medicinal chemistry. Its well-established role in the synthesis of the PET imaging agent [¹⁸F]Fluoroethylcholine highlights its importance in modern diagnostics. Furthermore, its utility in constructing complex heterocyclic scaffolds like TACN derivatives underscores its potential in the development of novel therapeutic and diagnostic agents. While its application as a direct bifunctional anticancer agent or as a linker in drug conjugates is less documented, its chemical properties suggest significant potential in these areas for future research and development. The protocols and data presented herein provide a solid foundation for researchers to explore and expand the applications of this important molecule.
References
Application Notes and Protocols for the Laboratory Preparation of 1,2-Bis(tosyloxy)ethane
Introduction
1,2-Bis(tosyloxy)ethane, also known as ethylene glycol ditosylate, is a valuable bifunctional electrophile in organic synthesis.[1][2] It is commonly used as a precursor for the synthesis of various organic compounds, including ethers, esters, and nitrogen-containing macrocycles.[1][3] Its utility stems from the presence of two tosylate groups, which are excellent leaving groups, facilitating nucleophilic substitution reactions.[1] This document provides a detailed protocol for the preparation of this compound from ethylene glycol and p-toluenesulfonyl chloride.
Chemical Reaction
The synthesis involves the reaction of ethylene glycol with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent. The base neutralizes the hydrochloric acid byproduct formed during the reaction.
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and causes skin and eye irritation. It is also moisture-sensitive and reacts violently with water.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7]
-
Pyridine: Flammable, harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and can cause damage to organs. Handle in a fume hood and wear appropriate PPE.
-
Hydrochloric Acid (HCl): Highly corrosive and causes severe skin burns and eye damage. Use with extreme caution in a fume hood and wear appropriate PPE.
Always handle these chemicals in a well-ventilated chemical fume hood.[4] Ensure that an emergency eyewash station and safety shower are accessible.
Experimental Protocol
This protocol is based on a commonly cited procedure for the synthesis of this compound.[1][8]
Materials and Equipment
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, distilled
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a drying tube
-
Ice bath
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Reflux condenser
-
Vacuum drying oven or desiccator
Procedure
-
Reaction Setup: In a three-neck round-bottom flask, dissolve 19.8 g (0.3 mol) of ethylene glycol in 150 mL of distilled pyridine.[8]
-
Cooling: Cool the solution in an ice bath to maintain a low temperature.
-
Addition of TsCl: While stirring mechanically, slowly add 123 g (0.65 mol) of p-toluenesulfonyl chloride in portions.[8] It is crucial to maintain the reaction temperature below 20°C during the addition.[1][8]
-
Dilution: As the reaction progresses, the mixture may become thick and difficult to stir. If this occurs, especially after adding about 90 g of TsCl, dilute the mixture with an additional 200 mL of pyridine to facilitate stirring.[1][8]
-
Reaction Time: Continue stirring the reaction mixture for an additional 2.5 hours after the complete addition of TsCl.[1][8]
-
Quenching: Prepare a quenching solution by carefully adding 170 mL of concentrated HCl to 500 mL of crushed ice in a large beaker. Slowly pour the reaction mixture into the ice-cold HCl solution with vigorous stirring.[1][8] This will neutralize the pyridine and precipitate the product.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.[1][8]
-
Purification (Recrystallization): Transfer the solid to a flask and add 250 mL of methanol. Heat the mixture to reflux to dissolve the solid.[8]
-
Crystallization: Allow the solution to cool to room temperature. The purified product will crystallize out.
-
Final Filtration and Drying: Filter the recrystallized solid and wash it with a small amount of cold methanol. Dry the final white solid product under vacuum to obtain pure this compound.[8]
-
Characterization: The product can be characterized by its melting point and NMR spectroscopy. The expected melting point is in the range of 124-127°C.[8][9][10] The 1H NMR spectrum in CDCl3 should show characteristic peaks at approximately δ 7.71 (d, 4H), 7.31 (d, 4H), 4.16 (s, 4H), and 2.43 (s, 6H).[8]
Data Presentation
The following table summarizes various reported methods for the synthesis of this compound, highlighting the differences in reagents, conditions, and outcomes.
| Parameter | Method 1[1][8] | Method 2[3] | Method 3[3] |
| Ethylene Glycol | 19.8 g (0.3 mol) | 2.75 mL | 5 g |
| p-Toluenesulfonyl Chloride | 123 g (0.65 mol) | 9.5 g | 50 g |
| Base | Pyridine | Triethylamine | Triethylamine |
| Solvent | Pyridine (150 mL + 200 mL) | Acetone (20 mL) | Toluene (50 mL + 250 mL) |
| Reaction Temperature | < 20°C | Ice bath | 0°C, then room temp. |
| Reaction Time | 2.5 hours | 20 hours | 12 hours |
| Work-up | Addition to aq. HCl, filtration | Filtration, evaporation, extraction | Evaporation, washing with water |
| Recrystallization Solvent | Methanol | Chloroform/Petroleum ether | Anhydrous ethanol |
| Yield | 83% (92.4 g) | 76.7% | 68.7% (20 g) |
| Melting Point (°C) | Not specified in this source | 123-124 | 119-120 |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. NUCMEDCOR. This compound (5 mg) [nucmedcor.com]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound | 6315-52-2 [chemicalbook.com]
- 9. This compound | CAS#:6315-52-2 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,2-Bis(tosyloxy)ethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields when using 1,2-Bis(tosyloxy)ethane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound, offering potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the common causes?
Low yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. A primary cause in cyclization reactions, such as the synthesis of crown ethers, is the competition between the desired intramolecular cyclization and intermolecular polymerization.[1] High concentrations of reactants favor the formation of linear polymers, which reduces the yield of the cyclic product.[1]
Other contributing factors can include:
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and can significantly impact the reaction rate and selectivity.
-
Presence of Water: this compound can be sensitive to moisture, which can lead to hydrolysis of the tosyl groups and reduce the effective concentration of the reagent.
-
Poor Reagent Quality: The purity of this compound is crucial. Impurities can interfere with the reaction.
-
Incorrect Reaction Temperature: The reaction temperature needs to be optimized. While heat can be necessary to drive the reaction forward, excessive temperatures may promote side reactions like elimination.[1]
Q2: How can I favor intramolecular cyclization over intermolecular polymerization?
To improve the yield of cyclic products, two key strategies are employed:
-
High-Dilution Conditions: Performing the reaction at a very low concentration of the reactants favors the intramolecular reaction. This is because the probability of one end of a molecule reacting with its other end becomes higher than it reacting with another molecule.[1] This can be achieved by slowly adding the reactants to a large volume of solvent.
-
The Template Effect: In the synthesis of crown ethers and related macrocycles, the presence of a metal cation that fits well into the cavity of the desired product can act as a template.[2] This cation organizes the linear precursor into a cyclic conformation, promoting the desired intramolecular cyclization.[2] For example, potassium ions (K⁺) are effective templates for the synthesis of 18-crown-6.[2]
Q3: What are the best practices for handling and storing this compound to ensure its reactivity?
Proper handling and storage are essential to maintain the quality and reactivity of this compound.
-
Storage: It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[3] Some suppliers recommend storage at -20°C, protected from light.[4]
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3] Use personal protective equipment, including gloves and safety glasses.[5] It is recommended to handle the compound in a well-ventilated area or under a fume hood.[3]
Q4: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
Besides polymerization, other side reactions can decrease the yield of the desired product.
-
Elimination Reactions: The strong bases used to deprotonate nucleophiles can also promote elimination reactions with the electrophile.[1] To mitigate this, use the mildest base that is effective for the desired reaction and maintain a moderate reaction temperature.[1]
-
Over-alkylation: In N-alkylation reactions, the mono-alkylated product can sometimes be more nucleophilic than the starting amine, leading to di- or poly-alkylation. Using a large excess of the amine relative to this compound can statistically favor mono-alkylation.[6]
-
O-alkylation vs. N-alkylation: In molecules containing both hydroxyl and amino groups, competition between O- and N-alkylation can occur. The choice of base and solvent can influence the selectivity. For instance, in the presence of weaker bases like K₂CO₃, O-alkylation of amides can be a competing reaction.[7]
Q5: How do I choose the optimal base and solvent for my reaction?
The choice of base and solvent is critical for the success of reactions involving this compound, which is typically a Williamson ether synthesis or an N-alkylation.
-
Base: The base should be strong enough to deprotonate the nucleophile but not so strong as to promote side reactions. For alcohol deprotonation, common bases include sodium hydride (NaH) and potassium hydride (KH).[8] For N-alkylation, inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used.[6] Cs₂CO₃ can be particularly effective due to its higher solubility and the "cesium effect," which can enhance reaction rates.[6]
-
Solvent: Aprotic polar solvents are generally preferred for Sₙ2 reactions like the Williamson ether synthesis. Common choices include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile. The solvent should be anhydrous, as water can react with the starting materials and intermediates.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for syntheses involving this compound. It is important to note that direct comparison of yields across different studies can be challenging due to variations in experimental setups and purification methods.
Table 1: Synthesis of this compound
| Reactants | Base/Solvent | Temperature | Reaction Time | Yield | Reference |
| Ethylene glycol, p-toluenesulfonyl chloride | Pyridine | < 20°C | 2.5 hours | 83% | |
| Ethylene glycol, p-toluenesulfonyl chloride | Triethylamine/THF | Not specified | 16 hours | 83% | |
| Ethylene glycol, p-toluenesulfonyl chloride | Triethylamine/Acetone/Pyridine | Ice bath | 20 hours | 76.7% | [9] |
| Ethylene glycol, p-toluenesulfonyl chloride | Triethylamine/Toluene | 0°C to RT | 12 hours | 68.7% | [9] |
Table 2: Cyclization and Alkylation Reactions using this compound
| Reactants | Base/Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| N,N',N''-tritosyl-1,4,7-triazacyclononane | K₂CO₃ / Dichloromethane | 50°C | 9 hours | 1,4,7-tritosyl-1,4,7,10-tetraazacyclododecane | 56.6% | [9] |
| Benzylamine, 1,2-bis(2-chloroethoxy)ethane (analogous electrophile) | None (excess benzylamine), then NaOH | 120°C | 28 hours | N,N'-Dibenzyl-4,13-diaza-18-crown-6 | High | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Ethylene Glycol [1]
This protocol describes a common method for preparing the title compound.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride
-
Pyridine (distilled)
-
12N Hydrochloric acid (HCl)
-
Methanol
-
Ice
Procedure:
-
Dissolve 19.8 g (0.3 mol) of ethylene glycol in 150 mL of distilled pyridine in a flask equipped with a mechanical stirrer.
-
Cool the solution in an ice bath.
-
Slowly add 123 g (0.65 mol) of p-toluenesulfonyl chloride, ensuring the temperature remains below 20°C. If the mixture becomes too viscous, add an additional 200 mL of pyridine to facilitate stirring.[1]
-
Continue stirring the reaction mixture for 2.5 hours.
-
After the reaction is complete, pour the mixture into a solution of 170 mL of 12N HCl in 500 mL of ice.
-
Filter the resulting solid precipitate.
-
Dissolve the solid in 250 mL of refluxing methanol.
-
Allow the solution to cool to room temperature and filter the recrystallized product.
-
Dry the white solid under vacuum to obtain pure this compound.
Visualizations
Caption: A logical workflow for troubleshooting low reaction yields.
Caption: Factors influencing cyclization versus polymerization.
References
- 1. This compound | 6315-52-2 [chemicalbook.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Page loading... [wap.guidechem.com]
Common side reactions and byproducts in 1,2-Bis(tosyloxy)ethane alkylations
Welcome to the technical support center for alkylation reactions using 1,2-bis(tosyloxy)ethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this versatile bifunctional alkylating agent.
Troubleshooting Guide
Q1: I am getting a low yield of my desired cyclized product. What are the common causes and how can I improve it?
Low yields in cyclization reactions with this compound are often due to competing side reactions, primarily intermolecular polymerization. Here are the most common culprits and their solutions:
-
Issue: High Reactant Concentration. At high concentrations, the probability of two different molecules reacting with each other (intermolecular reaction leading to polymers) is statistically higher than the two ends of the same molecule reacting (intramolecular cyclization).
-
Solution: Employ High-Dilution Conditions. The "Ruggli-Ziegler dilution principle" is critical. By significantly lowering the concentration of your reactants (typically to 10⁻³ M or less), you can kinetically favor the first-order intramolecular cyclization over the second-order intermolecular polymerization. This is often achieved by the slow, controlled addition of the reactants to a large volume of solvent using a syringe pump.
-
-
Issue: Inefficient Ring Closure. The conformation of the open-chain precursor may not be favorable for cyclization.
-
Solution: Utilize the Template Effect. For the synthesis of crown ethers and related macrocycles, the presence of a metal cation that fits within the cavity of the desired product can act as a template. The cation pre-organizes the linear precursor into a cyclic conformation, significantly increasing the rate of cyclization. For instance, potassium ions (K⁺) are effective templates for the synthesis of 18-membered rings.
-
-
Issue: Suboptimal Reaction Temperature. The reaction temperature can influence the rates of competing reactions.
-
Solution: Optimize the Temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they can also promote side reactions like E2 elimination. It is advisable to start at a moderate temperature and monitor the reaction progress.
-
-
Issue: Inappropriate Base or Solvent. The choice of base and solvent can significantly impact the reaction outcome.
-
Solution: Select Appropriate Reagents. Use a non-nucleophilic, sterically hindered base if elimination is a concern. The solvent should be inert to the reaction conditions and effectively dissolve the reactants. Polar aprotic solvents are often a good choice.
-
Frequently Asked Questions (FAQs)
Q2: What is the primary side reaction in alkylations with this compound when using a dinucleophile?
The most significant side reaction is intermolecular polymerization . Instead of the two nucleophilic sites of one molecule reacting with the two electrophilic sites of one this compound molecule to form a cyclic product, multiple molecules of the nucleophile and the alkylating agent react to form linear polymer chains.
Q3: How can I minimize the formation of polymeric byproducts?
The most effective method is to use high-dilution conditions , as explained in Q1. This kinetically disfavors the bimolecular polymerization reaction. The slow addition of reactants to a large volume of refluxing solvent is a common strategy.
Q4: Can E2 elimination be a significant side reaction?
Yes, E2 elimination is a potential side reaction, especially when using a strong, sterically hindered base at elevated temperatures. This would result in the formation of vinyl tosylate and ethylene glycol. To minimize this, use a non-hindered base where possible and maintain the lowest effective reaction temperature.
Q5: What about hydrolysis of the tosylate groups?
This compound is susceptible to hydrolysis, which can be accelerated by the presence of water and basic or acidic conditions. This will lead to the formation of ethylene glycol and p-toluenesulfonic acid. It is crucial to use anhydrous solvents and reagents to prevent this side reaction.
Q6: How can I detect the common byproducts?
-
Polymeric byproducts: These can often be observed as a broadening of signals in ¹H and ¹³C NMR spectra. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to analyze the molecular weight distribution of the polymer. Mass spectrometry (e.g., MALDI-TOF) can also be used to identify oligomeric species.
-
Vinyl tosylate (from elimination): This can be detected by ¹H NMR, looking for characteristic signals of vinyl protons, and by GC-MS.
-
Ethylene glycol (from hydrolysis or elimination): This is a small, polar molecule that can be detected by GC-MS, often after derivatization. Its presence can also be inferred from characteristic signals in the ¹H NMR of the crude product.
Data Presentation: Factors Influencing Cyclization vs. Polymerization
| Factor | Effect on Cyclization | Effect on Polymerization | Rationale |
| Concentration | Favored at low concentrations | Favored at high concentrations | Intramolecular cyclization is a first-order process, while intermolecular polymerization is a second-order process. |
| Temperature | Generally increases rate | Generally increases rate | Higher temperatures can also favor elimination side reactions. Optimal temperature is a balance. |
| Solvent | High polarity can stabilize intermediates | High polarity can stabilize intermediates | Solvent choice also affects solubility and reaction kinetics. |
| Base | Strong, non-nucleophilic base is ideal | Strong base can also catalyze polymerization | The base should efficiently deprotonate the nucleophile without promoting side reactions. |
| Template Ion | Significantly favored | Suppressed | The template effect pre-organizes the precursor for cyclization. |
Experimental Protocols
Generalized Protocol for Cyclization under High Dilution
This protocol describes a general method for the synthesis of a cyclic product from a dinucleophile and this compound, aiming to minimize polymerization.
Materials:
-
Dinucleophile (e.g., a diamine or a diphenol)
-
This compound
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Syringe pumps (2)
-
Large three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer
Procedure:
-
Setup: In a large three-necked round-bottom flask, add a significant volume of the anhydrous solvent and the anhydrous base. Heat the suspension to the desired reaction temperature with vigorous stirring.
-
Prepare Reactant Solutions: Prepare two separate solutions at a low concentration (e.g., 0.1 M): one of the dinucleophile in the anhydrous solvent and another of this compound in the same solvent.
-
Slow Addition: Using two separate syringe pumps, add the two reactant solutions dropwise to the heated suspension of the base over a long period (e.g., 8-12 hours). The slow addition maintains a very low concentration of reactants in the flask, favoring intramolecular cyclization.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional period (e.g., 12-24 hours). Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash them with the solvent. Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by an appropriate method, such as column chromatography, recrystallization, or distillation, to isolate the desired cyclic product from any oligomeric or polymeric byproducts.
Common Side Reactions and Byproducts
| Side Reaction | Byproduct(s) | Suggested Analytical Method for Detection |
| Intermolecular Polymerization | Linear Oligomers/Polymers | GPC/SEC, MALDI-TOF MS, ¹H/¹³C NMR (broad signals) |
| E2 Elimination | Vinyl tosylate, Ethylene glycol | GC-MS, ¹H NMR (vinyl proton signals) |
| Hydrolysis | Ethylene glycol, p-Toluenesulfonic acid | GC-MS (for ethylene glycol), ¹H NMR |
Mandatory Visualizations
Technical Support Center: Purification of Products from 1,2-Bis(tosyloxy)ethane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving 1,2-Bis(tosyloxy)ethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common products synthesized using this compound?
A1: this compound is a versatile bifunctional electrophile commonly used in cyclization reactions. The primary products are macrocycles, including:
-
Crown Ethers: Synthesized via the Williamson ether synthesis by reacting with polyethylene glycols.[1]
-
Aza-crown Ethers and other Nitrogen-containing Macrocycles: Formed by reaction with primary or secondary diamines and polyamines.[2] These reactions are crucial in the synthesis of ligands and intermediates for pharmaceuticals.[3]
Q2: What are the typical impurities I should expect in my crude product?
A2: Impurities largely depend on the specific reaction, but common contaminants include:
-
Unreacted Starting Materials: Residual this compound, diol, or diamine.
-
Linear Oligomers/Polymers: Formed through intermolecular reactions competing with the desired intramolecular cyclization. This is a significant issue in macrocyclization.[4]
-
Partially Reacted Intermediates: For example, mono-tosylated starting materials or linear precursors that have not cyclized.
-
Byproducts from Side Reactions: Such as elimination products if secondary amines or sterically hindered reactants are used.[1]
-
Inorganic Salts: Generated from the base used in the reaction (e.g., potassium carbonate, sodium hydride).[1]
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can be challenging to remove.
Q3: Which purification technique is best for my product?
A3: The choice of purification method depends on the properties of your target compound and the nature of the impurities.
-
Recrystallization is ideal for crystalline solids with good thermal stability and when impurities have significantly different solubilities.[5]
-
Column Chromatography is a versatile technique for separating compounds with different polarities, and is particularly useful for non-crystalline (oily) products or complex mixtures where recrystallization is ineffective.[6]
-
Acid-Base Extraction can be effective for purifying aza-crown ethers by separating them from non-basic impurities.
-
Distillation is generally not suitable for high molecular weight macrocycles due to their low volatility but can be used for smaller, more volatile products.
Troubleshooting Guides
Purification by Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize ("oils out") | The product's melting point is below the solvent's boiling point. The product is impure, leading to melting point depression. The cooling process is too rapid. | - Try a lower-boiling point solvent or a solvent mixture. - Attempt to purify a small sample by column chromatography first to improve purity. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Scratch the inside of the flask with a glass rod to induce crystallization.[7] |
| No crystals form upon cooling | The solution is not saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[7] - Add a less polar "anti-solvent" dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly.[8] - If all else fails, remove the solvent by rotary evaporation and try a different solvent system.[7] |
| Low recovery of purified product | Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent in which they are too soluble. Premature crystallization occurred during a hot filtration step. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] - Cool the mother liquor to a lower temperature (e.g., in a freezer) to recover more product. - Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[10] - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is not pure after recrystallization (checked by TLC/NMR) | Impurities have similar solubility profiles to the product and co-crystallize. The cooling was too rapid, trapping impurities within the crystal lattice.[11] | - Perform a second recrystallization. - Try a different solvent or solvent system for recrystallization.[8] - If impurities persist, column chromatography may be necessary.[4] |
Purification by Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of spots (overlapping bands) | The solvent system (eluent) is not optimal. The polarity may be too high or too low. The column was not packed properly, leading to channeling. The column was overloaded with the crude product. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.[12] - Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[13] - Ensure the silica gel is packed uniformly without air bubbles.[14] - Use an appropriate amount of silica gel (typically 30-100 times the weight of the crude product).[6] |
| Product is not eluting from the column | The eluent is not polar enough. The product may be adsorbing irreversibly to the silica gel (e.g., very polar amines). | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or triethylamine (for basic compounds) to the eluent can be effective. - If your compound is basic and sensitive to acidic silica gel, consider using neutral alumina as the stationary phase or deactivating the silica gel with triethylamine.[13] |
| Streaking of spots on TLC of column fractions | The compound may be degrading on the silica gel. The sample was loaded in a solvent that is too polar, causing it to spread before eluting. The solution is too concentrated. | - Run a 2D TLC to check for stability on silica.[15] If unstable, consider using a different stationary phase (e.g., alumina). - Load the sample in the minimum amount of the initial, least polar eluent or a low-boiling point solvent like dichloromethane.[12] - Ensure the sample is sufficiently diluted before loading. |
| Multiple components in a single fraction | The separation on the column was insufficient. The fractions collected were too large. | - Re-run the chromatography with a shallower solvent gradient.[13] - Collect smaller fractions to better resolve the components. |
Data Presentation: Purity Assessment
The following table presents representative data for the purification of a hypothetical aza-crown ether, illustrating the effectiveness of different techniques. Purity was assessed by quantitative ¹H NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) peak area percentage.[10][16]
| Purification Stage | Method | Yield (%) | Purity (%) | Key Impurities Removed |
| Crude Product | - | ~95 (crude) | 65 | Unreacted diamine, linear oligomers, inorganic salts |
| After Recrystallization | Ethanol/Water | 60 | 95 | Most unreacted starting materials and some oligomers |
| After Column Chromatography | Silica Gel, DCM/MeOH gradient | 75 | >99 | All starting materials and oligomers |
| Recrystallization of Chromatography Product | Methanol | 55 (overall) | >99.5 | Residual baseline impurities |
Experimental Protocols
Protocol 1: Purification of N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane (an Aza-crown Ether) by Recrystallization
-
Dissolution: Transfer the crude product (e.g., 5.0 g) to a 250 mL Erlenmeyer flask. Add a stir bar and 100 mL of absolute ethanol. Heat the mixture to reflux with stirring on a hot plate.
-
Saturation: If the solid does not fully dissolve, add more ethanol in small portions until a clear solution is obtained at reflux. Avoid using a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to reflux for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper and a receiving flask. Filter the hot solution quickly to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to a constant weight. The purity of the resulting white, needle-like crystals can be confirmed by melting point and NMR spectroscopy.[3]
Protocol 2: Purification of an 18-Crown-6 Derivative by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives the target compound an Rf value of approximately 0.3.[12]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until it is just above the silica bed.[14]
-
Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or the initial eluent. Carefully add the sample solution to the top of the silica gel. Drain the solvent until the sample is adsorbed onto the silica.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent, either by gravity or by applying gentle positive pressure (flash chromatography).
-
Gradient Elution (if necessary): If the product is eluting too slowly or not at all, gradually increase the polarity of the eluent. For example, switch from 100% dichloromethane to a 99:1, then 98:2, etc., mixture of dichloromethane and methanol.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualizations
Caption: General experimental workflow from crude reaction mixture to purified product.
Caption: Decision tree for selecting a primary purification technique.
References
- 1. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. quora.com [quora.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Chromatography [chem.rochester.edu]
- 16. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions (solvent, temperature, base) for ethylene ditosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of ethylene ditosylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the synthesis of ethylene ditosylate?
A common and effective method for synthesizing ethylene ditosylate involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Pyridine is frequently used as both the base and the solvent. The reaction is typically performed at a low temperature (e.g., 0°C to room temperature) to control the exothermic nature of the reaction and minimize side products.
Q2: What are the primary roles of the base in this reaction?
The base, typically a tertiary amine like pyridine or triethylamine, serves two main purposes. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol (ethylene glycol) and the sulfonyl chloride (p-toluenesulfonyl chloride). Second, some bases, like pyridine, can also act as a nucleophilic catalyst by forming a highly reactive intermediate with the p-toluenesulfonyl chloride, which then reacts with the alcohol.[1]
Q3: What are the most common side products in the synthesis of ethylene ditosylate?
The most common side product is the mono-tosylated ethylene glycol. This occurs when only one of the hydroxyl groups of ethylene glycol reacts with p-toluenesulfonyl chloride. Another common impurity is the salt formed between the base and the hydrochloric acid byproduct (e.g., pyridinium chloride or triethylammonium chloride). In some cases, if the reaction temperature is too high, elimination reactions can occur, although this is less common for primary alcohols like ethylene glycol.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material (ethylene glycol), the mono-tosylated intermediate, and the final di-tosylated product. The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
Issue 1: Low Yield of Ethylene Ditosylate
Low yields are a common issue in organic synthesis. The following table outlines potential causes and solutions to improve the yield of ethylene ditosylate.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction by TLC until the starting material is consumed.- Ensure a sufficient excess of p-toluenesulfonyl chloride and base are used (typically 2.1 to 2.5 equivalents of each relative to ethylene glycol). |
| Moisture in Reagents or Glassware | - Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Suboptimal Reaction Temperature | - For reactions in pyridine, maintaining a low temperature (0-5 °C) during the addition of TsCl is crucial to control the exothermic reaction. Allowing the reaction to slowly warm to room temperature can then drive it to completion.- For reactions in other solvents like THF or DCM with triethylamine, the reaction can often be run at room temperature. |
| Formation of Mono-tosylate | - Ensure at least 2 equivalents of p-toluenesulfonyl chloride and base are used.- A slight excess of the tosylating agent and base can help drive the reaction to the di-substituted product. |
| Loss of Product During Workup | - Ethylene ditosylate is a solid that can be isolated by precipitation in water. Ensure the product is fully precipitated before filtration.- During extraction, ensure the correct solvent polarity is used to efficiently extract the product. Multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate are recommended. |
Issue 2: Difficulty in Product Purification
Purification can be challenging due to the presence of side products and excess reagents.
| Problem | Suggested Solution |
| Presence of Pyridinium or Triethylammonium Salts | - These salts are generally water-soluble. Washing the crude product or the organic extract with dilute acid (e.g., 1M HCl), followed by water and brine, will remove these impurities. Triethylammonium hydrochloride is less soluble in some organic solvents than pyridinium hydrochloride, which can sometimes make its removal easier by filtration. |
| Unreacted p-Toluenesulfonyl Chloride | - Unreacted TsCl can be hydrolyzed to p-toluenesulfonic acid by quenching the reaction with water. The resulting acid can then be removed by washing the organic layer with a mild base such as a saturated sodium bicarbonate solution. |
| Presence of Mono-tosylated Byproduct | - Recrystallization is an effective method for purifying ethylene ditosylate from the mono-tosylated impurity. A mixture of dichloromethane and hexane or ethanol can be a suitable solvent system for recrystallization.[2] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different solvents, bases, and temperatures on the yield of ethylene ditosylate, based on published experimental protocols.
Table 1: Effect of Solvent and Base on Ethylene Ditosylate Yield
| Solvent | Base | Temperature | Reaction Time | Yield (%) | Reference |
| Pyridine | Pyridine | 0°C to RT | 2.5 hours | 83% | [2] |
| Tetrahydrofuran (THF) | Triethylamine | Room Temperature | 16 hours | 83% | [2] |
| Dichloromethane (DCM) | Triethylamine | Not specified | Not specified | High (Ultrasound) | [3] |
Table 2: Effect of Temperature on Ethylene Ditosylate Synthesis
| Solvent | Base | Temperature | Reaction Time | Yield (%) | Observations | Reference |
| Pyridine | Pyridine | -30°C to -18°C | 2-3 days | 80% | Slower reaction rate, but potentially higher purity. | [2] |
| Pyridine | Pyridine | Below 20°C | 2.5 hours | 83% | Faster reaction, good yield. | [2] |
| THF | Triethylamine | Room Temperature | 16 hours | 83% | Good yield at ambient temperature. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethylene Ditosylate using Pyridine [2]
-
Dissolve ethylene glycol (1.0 eq) in distilled pyridine (used as both solvent and base).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) to the cooled solution with stirring, ensuring the temperature remains below 20°C.
-
After the addition is complete, continue stirring the reaction mixture for 2.5 hours.
-
Pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol or a mixture of dichloromethane and hexane) to obtain pure ethylene ditosylate.
Protocol 2: Synthesis of Ethylene Ditosylate using Triethylamine and THF [2]
-
Dissolve ethylene glycol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add triethylamine (2.0 eq) to the solution.
-
Add p-toluenesulfonyl chloride (2.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (DCM).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and recrystallize the crude product from ethyl acetate to yield pure ethylene ditosylate.
Visualizations
Caption: General experimental workflow for the synthesis of ethylene ditosylate.
Caption: Troubleshooting workflow for optimizing ethylene ditosylate synthesis.
References
Technical Support Center: Troubleshooting Low Yields in Crown Ether Synthesis
Welcome to the technical support center for crown ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: My crown ether synthesis resulted in a very low yield. What are the most common causes?
Low yields in crown ether synthesis, particularly via the Williamson ether synthesis, are a frequent challenge. The primary causes can be categorized into several key areas: reaction conditions, reagent quality, and competing side reactions. A systematic review of your experimental setup and reagents is the first step in troubleshooting.[1] Key factors to investigate include the presence of moisture, the purity of your starting materials, and the activity of the base used.[1]
Q2: How critical are anhydrous conditions for the Williamson ether synthesis of crown ethers?
Extremely critical. The Williamson ether synthesis is highly sensitive to moisture.[1] The strong bases used, such as sodium hydride (NaH) or potassium hydroxide (KOH), will react preferentially with any water present. This consumption of the base prevents the deprotonation of the diol, which is necessary for the reaction to proceed. Furthermore, water can hydrolyze the alkyl halide starting material.[1] Therefore, ensuring all glassware is thoroughly dried and using anhydrous solvents are essential for achieving a good yield.[1]
Q3: What is the "template effect," and how can it improve my yield?
The template effect is the use of a metal cation that fits snugly within the cavity of the desired crown ether.[1][2] This cation acts as a template by organizing the linear precursor molecule into a cyclic conformation around itself.[1][3][4] This pre-organization significantly favors the desired intramolecular cyclization over competing intermolecular polymerization, a major side reaction that lowers yields.[1][5] For instance, potassium ions (K⁺) are an effective template for the synthesis of 18-crown-6.[1][2]
Q4: I suspect side reactions are lowering my yield. What are the most likely culprits and how can I minimize them?
The two most significant side reactions in crown ether synthesis are intermolecular polymerization and E2 elimination.
-
Intermolecular Polymerization: This occurs when reactant molecules react with each other to form long polymer chains instead of cyclizing.[5] This is favored at high reactant concentrations. To minimize polymerization, employ high-dilution techniques, which involve the slow addition of reactants to a large volume of solvent.[5][6]
-
E2 Elimination: This is a competing reaction, especially when using secondary alkyl halides. The strong base used in the synthesis can act as a base to promote the elimination of HX from the alkyl halide, forming an alkene.[1] To favor the desired SN2 substitution, it is best to use primary alkyl halides whenever possible and avoid excessively high reaction temperatures.[1][6]
Q5: How do I choose the optimal reaction conditions (solvent, temperature, time)?
The choice of reaction conditions is crucial for maximizing yield.
-
Solvent: Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), and tetrahydrofuran (THF) are generally preferred.[1][2] These solvents effectively solvate the cation, leaving a more reactive "naked" alkoxide nucleophile.[1] Protic solvents should be avoided as they can solvate the nucleophile, reducing its reactivity.[1]
-
Temperature: A typical temperature range for Williamson ether synthesis is 50-100 °C.[1] While higher temperatures can increase the reaction rate, they can also promote the competing E2 elimination.[1] It is often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[1]
-
Reaction Time: Reaction times can vary, typically from 1 to 24 hours.[1][6] It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal time and to avoid product decomposition from prolonged heating.[1]
Q6: My crude product is an oily mixture and not the expected crystalline solid. What could be the issue?
An oily crude product often indicates the presence of linear oligomers or polymers, which are common byproducts.[6] Inefficient purification can also lead to an impure, oily product. It is also important to check the literature, as some crown ethers are known to be oils or low-melting solids at room temperature.[6]
Data Presentation: Optimizing Yields with the Template Effect
The choice of the template cation is critical and should be matched to the cavity size of the target crown ether. The following table summarizes the optimal template cations for the synthesis of common crown ethers.
| Target Crown Ether | Cavity Diameter (Å) | Optimal Template Cation | Ionic Diameter (Å) |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.52 |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 2.04 |
| 18-Crown-6 | 2.6 - 3.2 | K⁺ | 2.76 |
| 21-Crown-7 | 3.4 - 4.3 | Cs⁺ | 3.40 |
Note: Data compiled from multiple sources.[6]
Experimental Protocols
General Protocol for the Williamson Synthesis of 18-Crown-6
This protocol is adapted from established procedures and highlights the key steps in a typical crown ether synthesis.
Materials:
-
Triethylene glycol
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium Hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve triethylene glycol in anhydrous THF.
-
Base Addition: While stirring, add a 60% aqueous solution of potassium hydroxide. The potassium ion will serve as the template for the cyclization.
-
Alkoxide Formation: Stir the mixture vigorously. The solution will gradually change color, indicating the formation of the alkoxide.
-
Addition of Alkylating Agent: Slowly add a solution of 1,2-bis(2-chloroethoxy)ethane in anhydrous THF to the reaction mixture using the dropping funnel. A slow addition rate is crucial to maintain high dilution and minimize polymerization.
-
Reaction: After the addition is complete, heat the solution to reflux and stir vigorously for 18-24 hours.[1] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the solution and remove the bulk of the THF under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as acetonitrile, which may form a crystalline complex with the crown ether.[1][6] The solvent is then removed under high vacuum to yield the pure 18-crown-6.
Mandatory Visualizations
Troubleshooting Workflow for Low Crown Ether Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in crown ether synthesis.
A logical workflow for troubleshooting low yields in crown ether synthesis.
The Role of the Template Effect in Crown Ether Synthesis
This diagram illustrates how a template cation organizes a precursor molecule to favor cyclization over polymerization.
Comparison of reaction pathways with and without a template cation.
References
Technical Support Center: Purification Strategies for Reactions Involving p-Toluenesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted p-toluenesulfonyl chloride (TsCl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted p-toluenesulfonyl chloride (TsCl) from a reaction mixture?
Unreacted TsCl can complicate downstream processing and product purification. Due to its reactivity, it can interfere with subsequent synthetic steps. Furthermore, its polarity is often similar to that of the desired product, making separation by standard chromatographic techniques challenging.[1] For the integrity of the final product and the safety of subsequent reactions, complete removal of TsCl is crucial.
Q2: What are the primary methods for removing excess TsCl?
The most common strategies involve converting the unreacted TsCl into a derivative with significantly different polarity, which can then be easily separated. The main approaches include:
-
Quenching: Reacting the excess TsCl with a nucleophilic reagent.
-
Scavenging: Using a solid-supported reagent to react with and remove TsCl by filtration.
-
Aqueous Workup: Hydrolyzing TsCl to the water-soluble p-toluenesulfonic acid or its salt.[2]
-
Chromatography: Direct separation via column chromatography.[2][3]
-
Crystallization: Purifying a solid product by recrystallization to leave impurities behind.[2]
-
Reaction with Cellulosic Materials: A green chemistry approach using materials like filter paper to react with and remove excess TsCl.[2][4]
Q3: How do I select the most appropriate removal method for my experiment?
The choice of method depends on several factors, primarily the stability of your desired product to the reaction conditions and the physical properties of both the product and the impurities.
-
For base-sensitive products , avoid quenching with strong aqueous bases. Consider using scavenger resins or quenching with a mild amine in a non-aqueous solvent.[1]
-
If your product is highly non-polar , converting TsCl to the very polar p-toluenesulfonic acid or a sulfonamide will greatly simplify separation by extraction or chromatography.[1]
-
For large-scale reactions , aqueous extraction is often the most practical and cost-effective method.[2]
-
When high purity is required and other methods fail, chromatography is a reliable, albeit more resource-intensive, option.[2]
Troubleshooting Guides
Issue 1: My product and TsCl are co-eluting during column chromatography.
-
Possible Cause: The polarity of your product is very similar to that of TsCl.[1]
-
Solution 1: Quench Before Chromatography. Before concentrating the reaction mixture for chromatography, quench the excess TsCl to transform it into a more polar compound.
-
Amine Quench: Add a primary or secondary amine (e.g., diethylamine) or an aqueous solution of ammonia/ammonium hydroxide to the reaction mixture to form the corresponding sulfonamide, which is significantly more polar than TsCl.[1][5]
-
Aqueous Base Quench: If your product is stable to base, wash the reaction mixture with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will hydrolyze TsCl to the water-soluble sodium p-toluenesulfonate, which will partition into the aqueous layer.[2]
-
-
Solution 2: Optimize Chromatography Conditions. If quenching is not feasible, carefully adjust your chromatographic conditions. A less polar eluent system may improve the separation between your product and TsCl.[1]
Issue 2: My desired product is degrading during the aqueous basic workup.
-
Possible Cause: The product contains base-labile functional groups, such as esters or certain protecting groups, that are not stable to the basic conditions used for quenching.[1]
-
Solution 1: Use a Non-Basic Quenching Agent. Quench the excess TsCl with a primary or secondary amine in a non-aqueous solvent. The resulting sulfonamide can then be removed by chromatography or extraction.[1]
-
Solution 2: Employ a Scavenger Resin. Use a polymer-bound amine scavenger, such as aminomethyl polystyrene. The scavenger reacts with the excess TsCl, and the resulting polymer-bound sulfonamide can be removed by simple filtration, avoiding an aqueous workup.[1][2]
-
Solution 3: Utilize Cellulosic Materials. Add a cellulosic material like filter paper to the reaction mixture. The hydroxyl groups on the cellulose will react with the excess TsCl, which can then be removed by filtration.[4]
Issue 3: The quenching reaction appears to be slow or incomplete.
-
Possible Cause: Insufficient amount of quenching agent, low reaction temperature, or inadequate mixing.[1]
-
Solution 1: Increase the Excess of Quenching Agent. Ensure a sufficient molar excess (typically 2-3 equivalents relative to the excess TsCl) of the amine or base is used to drive the reaction to completion.[1]
-
Solution 2: Increase the Reaction Temperature. If the quenching reaction is being performed at a low temperature (e.g., 0 °C), allowing the mixture to warm to room temperature may increase the reaction rate. Monitor for any potential product degradation at higher temperatures.
-
Solution 3: Ensure Vigorous Stirring. Good mixing is crucial, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[1]
Experimental Protocols
Method 1: Quenching with an Amine
This method converts TsCl to the more polar p-toluenesulfonamide.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add an excess of a primary or secondary amine (e.g., 2-3 equivalents of diethylamine) or a concentrated aqueous solution of ammonium hydroxide (NH₄OH).[5]
-
Stir the mixture vigorously for 15-30 minutes at room temperature.[1][5]
-
Monitor the disappearance of TsCl by Thin Layer Chromatography (TLC).[1]
-
Proceed with a standard aqueous workup to remove the amine hydrochloride salt and excess amine. The resulting sulfonamide can be separated from the product by column chromatography.
Method 2: Aqueous Basic Hydrolysis
This method converts TsCl into the water-soluble sodium p-toluenesulfonate.
-
Cool the reaction mixture in an ice bath.[1]
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for at least 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. The sodium p-toluenesulfonate will be in the aqueous layer.[1]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Method 3: Use of a Scavenger Resin
This method is ideal for products that are sensitive to aqueous or basic conditions.
-
To the reaction mixture containing excess TsCl, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess TsCl).[1]
-
Stir the suspension at room temperature. The reaction time can range from a few hours to overnight, depending on the specific resin and reaction conditions.[2]
-
Monitor the reaction by TLC for the disappearance of TsCl.[1][2]
-
Once the reaction is complete, filter the mixture to remove the resin.[2]
-
Wash the resin with a suitable organic solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[1]
Data Presentation
Table 1: Comparison of Methods for TsCl Removal
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Amine Quench | Conversion to a polar sulfonamide | Fast and effective. | Introduces a new impurity (sulfonamide) that requires removal, typically by chromatography. | When TsCl and product have similar polarities. |
| Aqueous Basic Hydrolysis | Conversion to a water-soluble salt | Inexpensive, scalable, and removes large quantities of TsCl.[2] | Product must be stable to basic conditions; emulsions can form.[2] | Base-stable products, large-scale reactions. |
| Scavenger Resins | Covalent binding to a solid support | High selectivity, simple filtration-based removal, suitable for sensitive substrates.[2] | Resins can be expensive, and the reaction may require longer times. | Base-sensitive or water-sensitive products. |
| Chromatography | Differential adsorption on a stationary phase | High degree of purification possible. | Can be time-consuming and require large volumes of solvent; challenging if polarities are similar.[2] | Small-scale reactions or when other methods are ineffective. |
| Cellulosic Materials | Reaction with hydroxyl groups of cellulose | "Green" and inexpensive method; simple filtration removal.[2][4] | May require longer reaction times or sonication for efficiency.[4] | Products that are stable in the reaction solvent for an extended period. |
Visualizations
Caption: Workflow for the removal of unreacted p-toluenesulfonyl chloride.
Caption: Chemical transformations of TsCl during quenching procedures.
References
Technical Support Center: Preventing Intramolecular Cyclization Side Reactions
Welcome to the technical support center for preventing intramolecular cyclization side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant formation of dimers and oligomers in my reaction. How can I favor the desired intramolecular cyclization?
A1: The formation of intermolecular products like dimers and oligomers is a common challenge when the desired pathway is an intramolecular cyclization. This typically occurs when molecules of the linear precursor react with each other at a faster rate than a single molecule reacts with itself. To favor intramolecular cyclization, the following strategies are highly effective:
-
High Dilution Principle: Performing the reaction at a very low concentration (typically 0.1-1 mM) is the most common and effective method to suppress intermolecular side reactions.[1][2] At low concentrations, the probability of two different molecules encountering each other is significantly reduced, thus favoring the intramolecular pathway.
-
Slow Addition (Pseudo-High Dilution): A practical alternative to using large volumes of solvent is the slow addition of the linear precursor to the reaction vessel.[1][2] This can be achieved using a syringe pump, which maintains a very low instantaneous concentration of the reactant, mimicking high dilution conditions.
-
On-Resin Cyclization: For solid-phase synthesis, particularly in peptide chemistry, performing the cyclization while the molecule is still attached to the solid support creates a "pseudo-dilution" effect.[3] The polymer matrix physically isolates the reactive chains from each other, thereby promoting intramolecular reactions.
Q2: How does temperature affect the yield of my cyclization reaction?
A2: The effect of temperature on cyclization yield can be complex and depends on the specific reaction. While higher temperatures generally increase the reaction rate, they can also promote side reactions such as decomposition or epimerization.[4] However, in some cases, increasing the temperature can favor intramolecular cyclization over intermolecular reactions. This is because the activation enthalpy for the intramolecular process may be higher than that for dimerization, meaning it benefits more from an increase in temperature. It is crucial to empirically determine the optimal temperature for your specific system.
Q3: What role do protecting groups play in preventing unwanted cyclization?
A3: Protecting groups are essential tools to prevent unwanted side reactions, including intramolecular cyclization, by temporarily masking a reactive functional group.[5][6][7][8][9] For instance, if a molecule has two functional groups that could react with each other, one can be selectively protected to allow a desired transformation at another site. The choice of protecting group is critical and should be based on its stability to the reaction conditions and the ease of its selective removal (deprotection) later in the synthesis.[6][7]
Q4: How do I choose the right protecting group for my synthesis?
A4: The selection of an appropriate protecting group is crucial for the success of a multi-step synthesis. Key considerations include:
-
Stability: The protecting group must be stable to the conditions of the subsequent reaction steps.[6][7]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other parts of the molecule.[6][7]
-
Orthogonality: In complex syntheses with multiple functional groups, it is often necessary to use orthogonal protecting groups. These are groups that can be removed under different conditions without affecting each other.[5] For example, a Boc group (removed with acid) and an Fmoc group (removed with base) are an orthogonal pair for protecting amines.
Q5: My starting material is consumed, but I am not getting the desired cyclic product. What are other possible side reactions?
A5: Besides oligomerization, several other side reactions can occur, particularly in peptide cyclization:
-
Racemization/Epimerization: The chiral center at the C-terminus of a peptide is susceptible to racemization during activation for cyclization, leading to diastereomeric impurities.[10]
-
Aspartimide Formation: Peptides containing aspartic acid can undergo base-catalyzed cyclization of the side chain to form a succinimide derivative, which can then open to form a mixture of aspartyl and isoaspartyl peptides.
-
Diketopiperazine (DKP) Formation: In dipeptides, intramolecular cyclization can occur to form a stable six-membered ring, leading to chain termination.
Troubleshooting Guides
Issue 1: Low Yield of Cyclic Product Due to Oligomerization
| Possible Cause | Suggested Solution |
| Reactant concentration is too high. | Perform the reaction under high dilution conditions (e.g., <1 mM). Use the slow addition of the reactant via a syringe pump to maintain a low instantaneous concentration.[1][2] |
| The rate of the intermolecular reaction is significantly faster than the intramolecular reaction. | Re-evaluate the reaction conditions. Changes in solvent, temperature, or catalyst can alter the relative rates of the two pathways.[4][11][12] Consider a template-assisted cyclization if applicable. |
| For solid-phase synthesis, premature cleavage from the resin is occurring. | Ensure the linkage to the resin is stable under the reaction conditions. If necessary, choose a more robust linker. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Suggested Solution |
| Racemization at the C-terminal amino acid (in peptide cyclization). | Use a less activating coupling reagent or add a racemization suppressant like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Perform the reaction at a lower temperature.[10] |
| Aspartimide formation in aspartic acid-containing peptides. | Protect the backbone amide of the preceding amino acid with a bulky group like 2-hydroxy-4-methoxybenzyl (Hmb) to sterically hinder the side reaction. |
| Incomplete removal of a protecting group leading to side reactions. | Ensure deprotection is complete by using appropriate reaction times and reagents. Monitor the deprotection step by an appropriate analytical method (e.g., TLC, LC-MS). |
| The solvent is participating in the reaction. | Choose an inert solvent that does not react with the starting materials, intermediates, or products.[11][12] |
Data Presentation
Table 1: Effect of Concentration and Temperature on Cyclization Yield
| Precursor Type | Concentration (mM) | Temperature (K) | Cyclization Yield (%) |
| Saturated | 1 | 298 | 62 |
| Saturated | 10 | 298 | Not Reported |
| Saturated | 1 | 384 | Not Reported |
| Saturated | 10 | 384 | 30 |
| Unsaturated | 1 | Not Reported | High |
| Unsaturated | 10 | Not Reported | High |
Data adapted from a study on macrocyclization, highlighting that for some unsaturated precursors, high yields can be maintained even at higher concentrations.[13]
Experimental Protocols
Key Experiment 1: High Dilution Cyclization via Syringe Pump Addition
Objective: To perform an intramolecular cyclization while minimizing intermolecular side reactions by maintaining a low reactant concentration.
Materials:
-
Reactant (linear precursor)
-
High-purity solvent
-
Appropriate catalyst or reagent
-
Reaction flask with a stirrer
-
Syringe pump
-
Gas-tight syringe
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the reaction flask under an inert atmosphere and add the bulk of the solvent and the catalyst/reagent.
-
Heat or cool the reaction mixture to the desired temperature.
-
Dissolve the linear precursor in a minimal amount of the reaction solvent and load it into the gas-tight syringe.
-
Place the syringe on the syringe pump and insert the needle through a septum into the reaction flask, ensuring the tip is below the solvent surface.
-
Start the syringe pump to add the reactant solution at a slow, controlled rate (e.g., 0.1 mL/hour). The optimal rate will depend on the specific reaction kinetics and should be determined empirically.
-
Once the addition is complete, allow the reaction to stir for an additional period to ensure complete conversion.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC).
-
Upon completion, quench the reaction and proceed with the work-up and purification of the cyclic product.
Key Experiment 2: On-Resin Peptide Cyclization
Objective: To synthesize a cyclic peptide using the pseudo-dilution effect of the solid support to favor intramolecular cyclization.
Materials:
-
Peptide-resin (with N-terminal and side-chain protecting groups removed from the residues to be cyclized)
-
Appropriate solvent for swelling the resin (e.g., DMF, NMP)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Swell the peptide-resin in the chosen solvent for at least 30 minutes.
-
Wash the resin several times with the solvent to remove any residual reagents from previous steps.
-
Prepare a solution of the coupling reagent (3-5 equivalents) and base (6-10 equivalents) in the reaction solvent.
-
Add the reagent solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-24 hours.
-
Monitor the completion of the cyclization by taking a small sample of resin beads, cleaving the peptide, and analyzing it by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with the solvent to remove excess reagents.
-
Proceed with the final cleavage of the cyclic peptide from the resin and removal of any remaining side-chain protecting groups.
-
Purify the crude cyclic peptide by HPLC.
Visualizations
Caption: The High Dilution Principle.
References
- 1. High dilution principle - Wikipedia [en.wikipedia.org]
- 2. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Bis(tosyloxy)ethane, focusing on challenges related to its poor solubility in certain solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as ethylene glycol ditosylate, is a white crystalline solid.[1] It is a bifunctional alkylating agent commonly used in organic synthesis. Its primary application is as a precursor for introducing an ethylene bridge between two nucleophiles. For example, it is used in the synthesis of crown ethers, cryptands, and other macrocyclic compounds. It is also utilized in the preparation of various heterocyclic compounds and as a linker in medicinal chemistry.
Q2: What are the general solubility characteristics of this compound?
This compound is sparingly soluble in many common laboratory solvents at room temperature. It is described as being slightly soluble in water, chloroform, and methanol (with heating).[2] It is generally more soluble in polar aprotic solvents, and heating can often improve its solubility.
Q3: Why is the poor solubility of this compound a concern in chemical reactions?
The poor solubility of a reagent can significantly impact a chemical reaction in several ways:
-
Slow Reaction Rates: If the reagent is not fully dissolved, the reaction can only occur at the surface of the solid particles, leading to slow and often incomplete reactions.
-
Low Yields: Incomplete reactions directly result in lower yields of the desired product.
-
Side Reactions: Extended reaction times and higher temperatures required to force a reaction with a poorly soluble reagent can promote the formation of undesired byproducts.
-
Reproducibility Issues: The rate of dissolution can be highly dependent on factors like particle size and agitation, leading to poor reproducibility between experiments.
Q4: Are there any alternatives to this compound with better solubility?
Yes, for some applications, analogous compounds with different leaving groups or modified backbones can offer improved solubility. Some potential alternatives include:
-
1,2-Bis(mesyloxy)ethane: Mesylates are often more soluble than the corresponding tosylates.
-
1,2-Dihaloethanes (e.g., 1,2-dibromoethane or 1,2-diiodoethane): While having different reactivity profiles, they can be used for similar synthetic transformations.
-
Analogues with longer ethylene glycol chains: Derivatives of di-, tri-, or polyethylene glycol often exhibit better solubility in a wider range of solvents.
The choice of an alternative will depend on the specific requirements of the reaction, including nucleophilicity of the substrate and desired reactivity.
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
Possible Cause: Poor solubility of this compound in the chosen solvent is a primary reason for low or no conversion.
Troubleshooting Steps:
| Strategy | Details | Expected Outcome |
| Solvent Selection | Switch to a more polar aprotic solvent. See the solubility table below for guidance. | Improved dissolution of this compound, leading to a homogeneous reaction mixture and increased reaction rate. |
| Heating | Gently heat the reaction mixture. The optimal temperature will depend on the solvent and the stability of the reactants. | Increased solubility and reaction kinetics. Monitor for potential decomposition or side reactions at elevated temperatures. |
| Co-solvents | Add a co-solvent in which this compound is more soluble. For example, adding a small amount of DMF or DMSO to a reaction in THF. | Enhanced overall solubility of the starting material, facilitating the reaction. |
| Phase-Transfer Catalysis (PTC) | For reactions with ionic nucleophiles in a biphasic system, a phase-transfer catalyst can be employed. | The catalyst transports the nucleophile into the organic phase where it can react with the dissolved this compound, even at low concentrations. |
| Increase Stirring Rate | Vigorous stirring can increase the surface area of the undissolved solid, which may improve the reaction rate in a heterogeneous mixture. | A modest increase in reaction rate, although it may not be sufficient for achieving high conversion. |
Issue 2: Formation of Side Products
Possible Cause: Higher temperatures used to dissolve this compound can lead to decomposition or side reactions.
Troubleshooting Steps:
| Strategy | Details | Expected Outcome |
| Optimize Temperature | Determine the minimum temperature required for dissolution and reaction. Avoid excessive heating. | Reduced formation of thermal decomposition products. |
| Use a Milder Base | If a base is used in the reaction, consider switching to a milder, non-nucleophilic base to avoid base-catalyzed side reactions. | Increased selectivity for the desired product. |
| Protecting Groups | If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure reaction at the desired position. | Prevention of undesired side reactions and improved yield of the target molecule. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Slightly Soluble[3] | Solubility is very low at room temperature. |
| Methanol | Slightly Soluble (increases with heating)[2] | Can be used as a recrystallization solvent.[4] |
| Chloroform | Slightly Soluble[2] | --- |
| Acetone | Soluble[5] | A good solvent choice for reactions at room temperature or with gentle heating. |
| Dichloromethane (DCM) | Soluble[5] | Often used in synthesis protocols. |
| Tetrahydrofuran (THF) | Soluble[4] | Commonly used as a reaction solvent. |
| Pyridine | Soluble[3] | Frequently used as both a solvent and a base in tosylation reactions. |
| Toluene | Sparingly Soluble[5] | Can be used, but may require heating to achieve sufficient solubility. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Generally a good solvent for polar organic compounds. |
| Dimethyl sulfoxide (DMSO) | Likely Soluble | A strong polar aprotic solvent, likely to dissolve this compound. |
Note: "Likely Soluble" is inferred from the general properties of these solvents and their ability to dissolve similar polar organic molecules. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction with Low Solubility
This protocol provides a general workflow for a reaction where the low solubility of this compound is a known issue.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
Methodology:
-
To a dried reaction flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.
-
Stir the mixture and gently heat to the desired reaction temperature (e.g., 60-80 °C) to aid dissolution.
-
Once the this compound has dissolved to a greater extent (it may not dissolve completely), add the nucleophile to the reaction mixture.
-
If a base is required, add it portion-wise to the reaction mixture.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate work-up and purification procedure.
Protocol 2: Reaction using Phase-Transfer Catalysis (PTC)
This protocol is suitable for reactions involving an ionic nucleophile (e.g., a salt) that is soluble in an aqueous phase, while this compound is in an organic phase.
Materials:
-
This compound
-
Nucleophilic salt (e.g., NaN3, KCN)
-
Water-immiscible organic solvent (e.g., Toluene, Dichloromethane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), 18-crown-6)
-
Water
-
Standard laboratory glassware
Methodology:
-
Dissolve this compound in the organic solvent in a reaction flask.
-
In a separate vessel, dissolve the nucleophilic salt in water.
-
Combine the organic and aqueous solutions in the reaction flask.
-
Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%) to the biphasic mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases. Heating may be applied if necessary.
-
Monitor the reaction progress by analyzing the organic layer.
-
After the reaction is complete, stop stirring and allow the layers to separate.
-
Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure and purify the product.
Mandatory Visualization
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: The mechanism of phase-transfer catalysis for a reaction with this compound.
References
- 1. Ethylene glycol ditosylate | C16H18O6S2 | CID 228289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6315-52-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 6315-52-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
Technical Support Center: Monitoring Reactions of 1,2-Bis(tosyloxy)ethane by TLC
Welcome to the technical support center for monitoring the progress of reactions involving 1,2-Bis(tosyloxy)ethane using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why can't I see the spot for this compound on my TLC plate under UV light?
A1: this compound, like many tosylated compounds, does not possess a sufficiently conjugated π-system to be strongly UV-active. Therefore, it will likely not be visible under a standard UV lamp (254 nm). To visualize this compound, you must use a chemical stain.
Q2: What is the best way to visualize this compound and its reaction products on a TLC plate?
A2: The most effective method for visualizing this compound is by using a chemical stain. Potassium permanganate (KMnO₄) stain is a good general choice as it reacts with many organic compounds. Another excellent option is a p-anisaldehyde stain, which can produce distinct colors for different compounds upon heating, aiding in their differentiation.
Q3: My spots are streaking on the TLC plate. What could be the cause?
A3: Streaking can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
-
Compound Polarity: If your compound is highly polar or acidic/basic, it may interact strongly with the silica gel, causing streaking. Adding a small amount of a modifier to your eluent, such as acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue.
-
Incomplete Drying: Ensure the spotting solvent has completely evaporated before developing the plate.
-
Compound Instability: this compound or its products might be unstable on the acidic silica gel. If you suspect this, you can try using TLC plates with a different stationary phase or neutralizing the silica gel plate by briefly dipping it in a solution containing a small amount of triethylamine in the developing solvent and then allowing it to dry completely before use.
Q4: The Rf value of my this compound is very high (or very low). How can I adjust it?
A4: The Rf value is dependent on the polarity of the eluent (solvent system).
-
If the Rf is too high (spot is near the solvent front): Your eluent is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexanes in a hexanes/ethyl acetate mixture).
-
If the Rf is too low (spot is near the baseline): Your eluent is not polar enough. You need to increase its polarity by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate).
Q5: How can I confirm that a new spot on my TLC is my desired product?
A5: The best way to tentatively identify your product spot is by using a co-spot. On the TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you spot both the starting material and the reaction mixture on top of each other. The starting material spot in the reaction mixture lane should align perfectly with the starting material reference lane. Any new spot is likely a product or a byproduct. As the reaction progresses, the intensity of the starting material spot should decrease while the intensity of the product spot increases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots are visible after staining. | 1. Sample concentration is too low. 2. The stain is old or has lost its effectiveness. 3. Insufficient heating after applying the stain. | 1. Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications. 2. Prepare a fresh batch of the staining solution. 3. Ensure adequate heating with a heat gun after staining to allow for the chemical reaction to occur. |
| The spots are very close together and difficult to distinguish. | The polarity of the eluent is not optimal for separating the compounds of interest. | Try a different solvent system. You can experiment with different ratios of hexanes and ethyl acetate, or try other solvents like dichloromethane and methanol. Running a longer TLC plate can also sometimes improve separation. |
| The solvent front is uneven. | 1. The TLC plate was not placed vertically in the developing chamber. 2. The bottom of the TLC plate is not level. 3. The silica gel on the plate is damaged. | 1. Ensure the plate is standing straight in the chamber. 2. Make sure the bottom edge of the plate is smooth and even. 3. Use a new, undamaged TLC plate. |
| Unexpected spots appear on the TLC. | 1. Contamination of the sample or TLC plate. 2. Formation of byproducts in the reaction. | 1. Handle the TLC plate carefully, touching only the edges. Ensure all glassware is clean. 2. This could indicate side reactions. Consider adjusting reaction conditions (e.g., temperature, reaction time). |
Experimental Protocol: Monitoring the Reaction of this compound with a Diamine
This protocol describes a general procedure for monitoring the progress of a reaction between this compound and a generic primary diamine to form a cyclic diamine, using TLC.
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (optional, for other potential reactants/products)
-
Heat gun
-
Forceps
-
Potassium permanganate (KMnO₄) stain solution
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Reaction mixture, starting diamine, and this compound for reference
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting diamine (SM), this compound (Ts), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
In the 'SM' lane, spot a diluted solution of the starting diamine.
-
In the 'Ts' lane, spot a diluted solution of this compound.
-
In the 'Co' lane, first spot the starting diamine, and then spot the this compound directly on top of it.
-
In the 'Rxn' lane, spot a sample taken directly from your reaction mixture.
-
Make the spots as small as possible.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Using forceps, quickly dip the plate into the potassium permanganate stain solution.
-
Gently heat the plate with a heat gun until colored spots appear. The background will be purple, and the spots will be yellow or brown.
-
-
Analyze the Results: Compare the spots in the 'Rxn' lane to the reference lanes. The disappearance of the starting material spots and the appearance of a new spot will indicate the progress of the reaction. Calculate the Rf values for all spots.
Data Presentation
Table 1: Hypothetical Rf Values for TLC Monitoring
The following table provides hypothetical Retention Factor (Rf) values for a reaction between a starting diamine and this compound to form a cyclic product in different solvent systems. These values are for illustrative purposes and may vary based on specific experimental conditions.
| Compound | Eluent System (Hexanes:Ethyl Acetate) | Expected Rf Value |
| Starting Diamine (e.g., Ethane-1,2-diamine) | 1:1 | ~ 0.1 |
| This compound | 1:1 | ~ 0.6 |
| Cyclic Diamine Product | 1:1 | ~ 0.3 |
| Starting Diamine (e.g., Ethane-1,2-diamine) | 2:1 | ~ 0.05 |
| This compound | 2:1 | ~ 0.4 |
| Cyclic Diamine Product | 2:1 | ~ 0.15 |
Visualizations
Technical Support Center: Managing the Hydrolysis of 1,2-Bis(tosyloxy)ethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential hydrolysis of 1,2-Bis(tosyloxy)ethane during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound, also known as ethylene glycol ditosylate, is a common bifunctional alkylating agent used in organic synthesis. It is synthesized from ethylene glycol and p-toluenesulfonyl chloride.[1][2] Hydrolysis of this compound, a reaction with water, is a significant concern as it leads to the formation of ethylene glycol and p-toluenesulfonic acid, or the intermediate mono-tosylate. This decomposition reduces the yield of the desired product and introduces impurities that can complicate subsequent reactions and purification steps.
Q2: Under what conditions is the hydrolysis of this compound most likely to occur?
A2: The hydrolysis of tosylates like this compound is significantly influenced by pH and temperature. The presence of water is a prerequisite for hydrolysis. Conditions that accelerate hydrolysis include:
-
Aqueous acidic or basic solutions: Both acidic and basic conditions can catalyze the hydrolysis of tosylates.
-
Elevated temperatures: Higher temperatures increase the rate of the hydrolysis reaction.
-
Prolonged exposure to aqueous environments: The longer the compound is in contact with water during workup, the greater the extent of hydrolysis.
Q3: How can I detect if my sample of this compound has undergone hydrolysis?
A3: Hydrolysis can be detected by various analytical techniques that can identify the presence of the starting material, ethylene glycol, and the partially hydrolyzed intermediate, 2-(tosyloxy)ethanol. Common methods include:
-
Thin-Layer Chromatography (TLC): The hydrolysis products (ethylene glycol and 2-(tosyloxy)ethanol) are more polar than this compound and will have lower Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the protons of ethylene glycol or 2-(tosyloxy)ethanol in the 1H NMR spectrum is a clear indicator of hydrolysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the amount of this compound and its hydrolysis byproducts.[3][4]
Q4: What are the primary byproducts of this compound hydrolysis?
A4: The primary byproducts of hydrolysis are ethylene glycol and p-toluenesulfonic acid. Incomplete hydrolysis can also result in the formation of 2-(tosyloxy)ethanol.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound during workup.
| Symptom | Possible Cause | Recommended Action |
| Low yield of this compound after workup | Hydrolysis during aqueous wash steps. | - Minimize the duration of contact with aqueous solutions.- Use ice-cold water or brine for washes to reduce the reaction rate.- Work quickly and efficiently during the extraction process. |
| Use of strong acid or base for neutralization. | - Use a mild neutralizing agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any excess acid from the reaction.- Add the neutralizing agent slowly and at a low temperature to control any exothermic reaction. | |
| High temperature during workup. | - Ensure all workup steps are performed at low temperatures (0-5 °C) by using ice baths. | |
| Presence of polar impurities in the final product (confirmed by TLC, NMR, or HPLC) | Incomplete reaction or hydrolysis. | - If starting material (ethylene glycol) is present, consider optimizing the reaction conditions (e.g., reaction time, stoichiometry of reagents).- If hydrolysis products are present, refer to the recommendations for minimizing hydrolysis during workup. |
| Inadequate drying of the organic layer. | - Use an appropriate amount of a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove all traces of water from the organic phase before solvent evaporation. | |
| Oily or difficult-to-crystallize product | Presence of ethylene glycol or mono-tosylate impurities. | - The presence of these more polar, and in the case of ethylene glycol, viscous, byproducts can inhibit crystallization.- Purify the crude product using column chromatography on silica gel to separate the desired product from the hydrolysis byproducts. |
Quantitative Data on Hydrolysis (Illustrative)
| Condition | Temperature (°C) | Expected % Hydrolysis (after 1 hour) | Notes |
| Neutral (pH ~7) | 0-5 | < 1% | Hydrolysis is slow at low temperatures and neutral pH. |
| Neutral (pH ~7) | 25 | 1-5% | The rate of hydrolysis increases with temperature. |
| Acidic (pH ~2) | 25 | 5-15% | Acid catalyzes the hydrolysis reaction. |
| Basic (pH ~12) | 25 | 10-25% | Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis for tosylates. |
Note: This table is for illustrative purposes only and the actual rates of hydrolysis will depend on various factors including the specific concentration and solvent system.
Experimental Protocols
Protocol 1: Optimized Workup Procedure to Minimize Hydrolysis
This protocol describes a workup procedure for a reaction mixture containing this compound, designed to minimize its hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Quenching (if applicable): If the reaction contains unreacted tosyl chloride, it can be quenched by the slow addition of ice-cold water while maintaining the temperature at 0-5 °C.
-
Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Add the solution slowly to control any gas evolution.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Separate the organic layer promptly.
-
-
Washing:
-
Wash the organic layer sequentially with ice-cold water and then with ice-cold brine (saturated aqueous NaCl solution). Perform these washes quickly to minimize contact time.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is added in sufficient quantity until it no longer clumps together.
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low to prevent any potential degradation of the product.
-
Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the hydrolysis of this compound.
-
Sample Preparation:
-
Prepare a standard solution of pure this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a standard solution of ethylene glycol in the same solvent.
-
Take an aliquot of the reaction mixture or the product after workup and dilute it with the mobile phase to an appropriate concentration.
-
-
HPLC Conditions (starting point):
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of water and acetonitrile is commonly used. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the tosyl group absorbs (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times of this compound and ethylene glycol. Ethylene glycol, being more polar, will have a shorter retention time.
-
Inject the sample solution.
-
The presence of a peak at the retention time of ethylene glycol indicates hydrolysis. The peak area can be used to quantify the extent of hydrolysis relative to the peak area of this compound.
-
Visualization
Caption: Troubleshooting workflow for managing the hydrolysis of this compound.
References
Technical Support Center: Scaling Up Reactions with 1,2-Bis(tosyloxy)ethane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 1,2-Bis(tosyloxy)ethane from the laboratory to the pilot plant. The information is presented in a question-and-answer format to directly address common challenges and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in large-scale synthesis?
A1: this compound (also known as ethylene ditosylate) is a bifunctional electrophile commonly used in organic synthesis.[1] Its two tosylate groups are excellent leaving groups, making it an ideal reagent for introducing an ethylene bridge between two nucleophilic centers.[1] In pharmaceutical and materials science, it is frequently used for the synthesis of macrocycles, such as crown ethers and cryptands, and for the N-alkylation of amines to create cyclic ligands or linkers.[2]
Q2: What are the key safety precautions to consider when handling this compound at a pilot scale?
A2: Handling this compound on a larger scale requires strict adherence to safety protocols. It is classified as an irritant to the eyes, skin, and respiratory system. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. For large quantities, consider a face shield and respiratory protection.
-
Ventilation: All handling and reactions should be conducted in a well-ventilated area, such as a chemical fume hood or a ventilated enclosure, to avoid inhalation of dust.
-
Containment: Use appropriate containment strategies to prevent spills. Have spill kits readily available that are suitable for solid chemical cleanup.
-
Static Discharge: When transferring large quantities of the powdered solid, take precautions to prevent static electricity buildup, which could ignite dust particles.
Q3: How does the solubility of this compound affect solvent choice during scale-up?
A3: this compound is a solid that is only slightly soluble in water but shows better solubility in organic solvents like chloroform and heated methanol.[3] When scaling up, the choice of solvent is critical. High concentrations are often desired to maximize reactor throughput, but this can lead to precipitation of the starting material or product. It is essential to choose a solvent system where all components remain in solution throughout the desired temperature range of the reaction. Common solvents for reactions involving this reagent include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile, often at elevated temperatures.
Q4: What are the primary differences in reaction conditions when moving from lab to pilot scale?
A4: The main differences arise from changes in the surface-area-to-volume ratio, which impacts heat and mass transfer.
-
Temperature Control: Exothermic reactions that are easily managed in a lab flask can lead to dangerous temperature runaways in a large reactor. Pilot-scale reactors require efficient cooling systems and careful control over the rate of addition of reagents.
-
Mixing: Achieving homogeneous mixing is more challenging in large vessels. Inefficient stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions and lower yields. The type of impeller and stirring speed must be optimized for the specific reaction.
-
Reaction Time: Due to slower rates of addition and more gradual heating/cooling, overall processing times at the pilot scale are typically longer than in the lab.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Q: We are seeing a significant drop in yield for our cyclization reaction with this compound when moving from a 1L flask to a 100L reactor. What are the potential causes?
A: A drop in yield during scale-up is a common problem and can be attributed to several factors:
-
Inefficient Mixing and Localized Concentration: In a large reactor, the time it takes for reactants to become homogeneously mixed is much longer. This can favor intermolecular side reactions (polymerization) over the desired intramolecular cyclization.
-
Solution: Improve mixing by adjusting the stirrer speed or using a different type of impeller (e.g., a pitched-blade turbine for better axial flow). Consider using high-dilution conditions, where the nucleophile and this compound are added simultaneously from separate feed lines into the reactor containing the bulk of the solvent. This keeps the instantaneous concentration of both reactants low, favoring the intramolecular reaction.
-
-
Poor Temperature Control: If the reaction is exothermic, localized overheating can cause decomposition of the product or starting materials.
-
Solution: Ensure the reactor's cooling jacket is operating efficiently. Slow down the addition rate of the limiting reagent to allow the cooling system to keep up with the heat generated. Monitor the internal temperature at multiple points within the reactor if possible.
-
-
Increased Impurity Profile: Side reactions that were negligible at the lab scale can become significant at the pilot scale.
-
Solution: Analyze the crude product to identify major impurities. Common side products include oligomers/polymers and products from reaction with residual water. If polymerization is the issue, review the mixing and dilution strategy. If hydrolysis of the tosylate is occurring, ensure all solvents and reagents are rigorously dried before use.
-
Issue 2: Formation of Polymeric Byproducts
Q: Our reaction is producing a significant amount of an insoluble, sticky solid, which we believe to be a polymer. How can we minimize this?
A: Polymer formation is a classic competitive reaction when using bifunctional reagents like this compound. The key is to favor the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization).
-
High-Dilution Principle: This is the most critical factor. The reaction should be run at a much lower concentration than what might be typical for a simple bimolecular reaction. At the pilot scale, this can be achieved by:
-
Charging the reactor with a large volume of solvent.
-
Simultaneously adding the two reactants (e.g., a diamine and the this compound) over a long period (e.g., 8-12 hours) using syringe pumps or metered addition vessels. This ensures that the concentration of each reactant in the vessel remains extremely low.
-
-
Temperature: Higher temperatures can sometimes favor the intermolecular reaction. Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Issue 3: Difficulties with Product Isolation and Purification
Q: In the lab, we could easily purify our product by column chromatography. At the pilot scale, this is not feasible. What are our options?
A: Purification at the pilot scale relies on more robust, scalable techniques.
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. Significant development work may be needed to find a suitable solvent system that provides good recovery and high purity. Seeding strategies may also be necessary to ensure consistent crystal form and size.
-
Slurrying/Washing: If the product is a solid and the impurities are reasonably soluble in a particular solvent, the crude product can be slurried in that solvent to wash away the impurities. This is often a good first step before a final recrystallization.
-
Liquid-Liquid Extraction: If the product is soluble in an organic solvent and the impurities (e.g., salts from the base used) are water-soluble, a series of extractions and washes can be a very effective purification method.
Quantitative Data: Lab vs. Pilot Scale (Illustrative Case Study)
The following table presents a hypothetical but realistic comparison of a macrocyclization reaction between a diamine and this compound at the lab and pilot scales. This illustrates the typical changes in parameters and outcomes.
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Reactant A (Diamine) | 10 g (X mmol) | 1.0 kg (100X mmol) | 100x scale-up |
| This compound | 1.05 eq | 1.05 eq | Maintain stoichiometry |
| Solvent Volume | 500 mL | 75 L | Increased dilution to favor cyclization |
| Concentration (approx.) | 0.08 M | 0.05 M | Lower concentration to minimize polymerization |
| Addition Time | 1 hour | 8 hours | Slower addition to control exotherm and maintain low concentration |
| Reaction Temperature | 60 °C | 60 °C | Maintained for consistent kinetics |
| Reaction Time (post-addition) | 4 hours | 12 hours | Often longer at scale to ensure complete conversion |
| Isolated Yield | 75% | 60% | Decrease often due to increased side reactions and handling losses |
| Purity (crude) | 90% | 78% | Higher impurity levels due to mixing and temperature effects |
| Major Impurity | Dimer (5%) | Polymer/Oligomers (15%) | Shift from simple side products to complex mixtures |
Experimental Protocols
Lab-Scale Protocol for Macrocyclization (1 L)
-
Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a condenser, a thermocouple, and two syringe pumps.
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive pressure throughout the reaction.
-
Solvent: Charge the flask with 400 mL of anhydrous DMF. Heat to 60 °C.
-
Reagent Solutions:
-
Prepare a solution of the diamine (X mmol) in 50 mL of anhydrous DMF.
-
Prepare a solution of this compound (1.05X mmol) in 50 mL of anhydrous DMF.
-
-
Addition: Using the syringe pumps, add the two reagent solutions simultaneously to the stirred DMF in the flask over 1 hour.
-
Reaction: Maintain the reaction mixture at 60 °C and stir for 4 hours after the addition is complete.
-
Workup: Cool the reaction to room temperature. Quench with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography.
Pilot-Scale Protocol for Macrocyclization (100 L)
-
Setup: Use a 100 L glass-lined reactor equipped with a multi-bladed impeller, a cooling/heating jacket, a condenser, a temperature probe, and two metered addition vessels.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a nitrogen blanket.
-
Solvent: Charge the reactor with 60 L of anhydrous DMF. Heat to 60 °C.
-
Reagent Solutions:
-
In addition vessel A, prepare a solution of the diamine (100X mmol) in 7.5 L of anhydrous DMF.
-
In addition vessel B, prepare a solution of this compound (105X mmol) in 7.5 L of anhydrous DMF.
-
-
Addition: Simultaneously add the contents of both addition vessels to the reactor over a period of 8 hours, maintaining the internal temperature at 60 ± 3 °C.
-
Reaction: After the addition is complete, continue to stir the mixture at 60 °C for 12 hours, monitoring the reaction progress by HPLC.
-
Workup: Cool the reactor to 20 °C. Transfer the reaction mixture to a larger vessel and quench by slowly adding 100 L of water. Filter the resulting solid.
-
Purification: Wash the filtered solid with water and then with a cold, non-polar solvent to remove organic impurities. Dry the solid under vacuum. If required, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Troubleshooting workflow for scaling up reactions with this compound.
Caption: Competing reaction pathways in bifunctional alkylations.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Two-Carbon Alkylation of Nucleophiles
The introduction of an ethyl group into a molecular structure is a fundamental transformation in organic synthesis, crucial for modifying the steric and electronic properties of molecules in pharmaceutical and materials science. Traditionally, this two-carbon alkylation is achieved using highly reactive but hazardous reagents such as iodoethane and diethyl sulfate.[1][2] The significant toxicity and potential carcinogenicity of these classical reagents have spurred the development of safer and more versatile alternatives.[1] This guide provides an objective comparison of modern alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific application.
Classification of Two-Carbon Alkylating Agents
Alternative reagents for two-carbon alkylation can be broadly categorized based on their mechanism of action. The primary alternatives to classical SN2 reagents are Michael acceptors, which undergo conjugate addition. Each class offers distinct advantages in terms of safety, substrate scope, and reaction conditions.
Caption: Classification of two-carbon alkylating reagents.
Performance Comparison of Alkylating Reagents
The selection of an appropriate alkylating agent depends on a balance of reactivity, safety, and compatibility with the nucleophile and other functional groups present in the substrate. The following table summarizes the key characteristics of traditional reagents and their modern alternatives.
| Reagent/Class | Mechanism | Typical Nucleophiles | Reaction Conditions | Advantages | Disadvantages | Safety Profile |
| Iodoethane / Diethyl Sulfate | SN2 | Enolates, Amines, Phenols, Thiols | Aprotic solvent, often requires strong base (e.g., NaH, LDA).[3][4] | High reactivity, well-established procedures. | Highly toxic, carcinogenic, volatile, poor atom economy.[1][2][5] | High Toxicity & Carcinogenic |
| Triethyl Orthoformate (TEOF) | SN2-type | Alcohols, Carboxylic Acids.[6][7] | Often neat or with acid/Lewis acid catalyst; can serve as a water scavenger.[6][8] | Low toxicity, simple operation, drives reactions to completion by removing water.[7] | Primarily effective for O-alkylation; less reactive towards carbon nucleophiles. | Moderately toxic, flammable liquid, irritant.[8] |
| Ethyl Vinyl Ketone (EVK) | Michael Addition | Soft nucleophiles (Enolates, Amines, Thiols).[9][10] | Can be catalyzed by acids, bases, or organocatalysts.[10] | Forms C-C bonds efficiently, high atom economy, milder conditions.[9] | Limited to 1,4-addition; potential for polymerization.[11] | Alkylating agent, used as a reagent in organic synthesis.[11] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success. The following protocols provide representative examples for the alkylation of common nucleophiles using alternative reagents.
Protocol 1: Ethylation of a Carboxylic Acid using Triethyl Orthoformate (TEOF)
This procedure describes the quantitative conversion of a carboxylic acid to its corresponding ethyl ester without the need for an external catalyst.[6]
Objective: To synthesize ethyl benzoate from benzoic acid using TEOF.
Materials:
-
Benzoic Acid
-
Triethyl Orthoformate (TEOF)
-
Reflux apparatus with distillation head
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a distillation head and condenser, combine benzoic acid (1.0 eq) and an excess of triethyl orthoformate (3.0-5.0 eq).
-
Heat the mixture to reflux.
-
Low-boiling byproducts (ethyl formate and ethanol) will begin to distill off. Continue the reaction until the evolution of these low-boiling components ceases.[6]
-
Cool the reaction mixture to room temperature.
-
Remove the excess TEOF under reduced pressure.
-
The remaining product is the desired ethyl benzoate, which can be further purified by distillation if necessary.
Protocol 2: Michael Addition of Diethyl Malonate to Ethyl Vinyl Ketone (EVK)
This protocol details the 1,4-conjugate addition of a soft carbon nucleophile to an α,β-unsaturated ketone, a classic C-C bond-forming reaction.[9]
Objective: To synthesize the Michael adduct from diethyl malonate and ethyl vinyl ketone.
Materials:
-
Diethyl Malonate
-
Ethyl Vinyl Ketone (EVK)
-
Sodium Ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
Procedure:
-
Enolate Formation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Cool the solution in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.05 eq) in ethanol to the flask with stirring. Allow the mixture to stir for 30 minutes at 0°C to ensure complete formation of the enolate.[9]
-
Michael Addition: While maintaining the temperature at 0°C, add ethyl vinyl ketone (1.0 eq) dropwise to the enolate solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired adduct.
General Experimental Workflow for Enolate Alkylation
The alkylation of enolates is a cornerstone of C-C bond formation. While specific conditions vary, the general workflow follows a consistent sequence of steps, from nucleophile generation to product purification.[3][4]
Caption: General workflow for the two-carbon alkylation of an enolate.
References
- 1. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. DIETHYL SULFATE - escom Chemie GmbH [escom-chemie.com]
- 6. Triethyl orthoformate - Wikipedia [en.wikipedia.org]
- 7. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Reactivity Face-Off: 1,2-Bis(tosyloxy)ethane vs. 1,2-Dibromoethane in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision in the synthesis of novel molecules. This guide provides a detailed comparison of the reactivity of two commonly used bifunctional electrophiles: 1,2-bis(tosyloxy)ethane and 1,2-dibromoethane. This analysis is supported by established chemical principles and available experimental data to aid in the strategic design of synthetic routes.
At the heart of their reactivity lies the nature of their leaving groups: the tosylate and the bromide ions. In nucleophilic substitution reactions, the facility with which a leaving group departs from the carbon backbone is a key determinant of the reaction rate. Generally, a better leaving group is a weaker base, as it is more stable on its own.
The tosylate anion is a significantly better leaving group than the bromide ion. This is because the negative charge on the tosylate anion is delocalized through resonance across three oxygen atoms and the benzene ring, leading to a highly stable conjugate base. The pKa of its conjugate acid, p-toluenesulfonic acid, is approximately -2.8, indicating it is a very strong acid and its conjugate base is very weak. In contrast, hydrobromic acid has a pKa of about -9, making bromide a weaker base than tosylate, but the larger and more polarizable nature of the bromide ion also contributes to its good leaving group ability. Despite this, the extensive resonance stabilization of the tosylate anion typically renders it a superior leaving group.
This fundamental difference in leaving group ability dictates that this compound will generally exhibit higher reactivity towards nucleophiles compared to 1,2-dibromoethane under similar reaction conditions. This enhanced reactivity can translate to faster reaction times, milder reaction conditions, and potentially higher yields.
Quantitative Reactivity Comparison
| Feature | This compound | 1,2-Dibromoethane |
| Leaving Group | Tosylate (⁻OTs) | Bromide (Br⁻) |
| Leaving Group Ability | Excellent | Good |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, shorter reaction times) | Harsher (e.g., higher temperatures, longer reaction times) |
| Example Reaction Yield | Often higher due to cleaner reactions and fewer side products | Can be lower due to potential for elimination side reactions at higher temperatures |
A study on the biodegradation of 1,2-dichloroethane and 1,2-dibromoethane in anaerobic enrichment cultures demonstrated that 1,2-dibromoethane was consumed first, indicating a higher reactivity in that specific biological context.[1] While this is not a direct comparison with this compound in a synthetic setting, it underscores the good leaving group ability of bromide.
Experimental Protocols
To provide a practical context for this comparison, the following are detailed experimental protocols for a representative nucleophilic substitution reaction: the synthesis of N,N'-disubstituted piperazine, a common scaffold in medicinal chemistry.
Experimental Protocol 1: Synthesis of N,N'-Dibenzylpiperazine from this compound
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of benzylamine (2.2 equivalents) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-dibenzylpiperazine.
Experimental Protocol 2: Synthesis of N,N'-Dibenzylpiperazine from 1,2-Dibromoethane
Materials:
-
1,2-Dibromoethane
-
Benzylamine
-
Sodium carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, combine 1,2-dibromoethane (1.0 equivalent), benzylamine (2.5 equivalents), and sodium carbonate (3.0 equivalents) in ethanol.
-
Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC.
-
Due to the lower reactivity of 1,2-dibromoethane, the reaction may require a longer time (typically 12-24 hours) to reach completion.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-dibenzylpiperazine.
Logical Relationship of Reactivity
The difference in reactivity between this compound and 1,2-dibromoethane is fundamentally linked to the stability of the respective leaving groups. This relationship can be visualized as a signaling pathway where the properties of the leaving group directly influence the reaction outcome.
References
The Triumvirate of Leaving Groups: A Comparative Guide to Tosylates, Mesylates, and Brosylates
In the landscape of organic synthesis, the choice of a leaving group is a critical determinant of reaction efficiency and success. For researchers, scientists, and professionals in drug development, sulfonate esters stand out as indispensable tools for converting alcohols, which are poor leaving groups, into highly reactive intermediates for nucleophilic substitution and elimination reactions.[1] This guide provides an objective, data-driven comparison of three commonly employed sulfonate esters: tosylates (p-toluenesulfonates), mesylates (methanesulfonates), and brosylates (p-bromobenzenesulfonates), to inform their strategic selection in synthetic endeavors.
The fundamental principle governing the efficacy of a leaving group lies in the stability of the anion formed upon its departure.[2] A more stable anion, being a weaker base, is a better leaving group. This stability is directly influenced by the electronic nature of the substituents on the sulfonate group. Electron-withdrawing groups enhance the stability of the resulting anion through inductive and resonance effects, thereby increasing the reactivity of the sulfonate ester.[3]
Quantitative Comparison of Leaving Group Ability
The reactivity of tosylates, mesylates, and brosylates can be quantitatively assessed by comparing the rates of their displacement in nucleophilic substitution reactions and by examining the acidity of their corresponding conjugate acids. A lower pKa value for the sulfonic acid signifies a stronger acid and, consequently, a more stable and better leaving group in the form of its conjugate base.[2]
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S_N2 Reaction Rate (k_rel) |
| Brosylate | -OBs | p-BrC₆H₄SO₃⁻ | p-Bromobenzenesulfonic acid | ~ -6.5 (estimated from benzenesulfonic acid)[4] | 2.62[5] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[3] | 1.00[5] |
| Tosylate | -OTs | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[3][6] | 0.70[5] |
The experimental data clearly indicates that brosylate is the most reactive leaving group, followed by mesylate, and then tosylate in S_N2 reactions.[5] This trend aligns with the electron-withdrawing ability of the substituent on the phenyl ring of the brosylate group (bromine) compared to the electron-donating methyl group on the tosylate. The mesylate, with a simple methyl group, falls in between.
Underlying Principles of Reactivity
The observed differences in reactivity can be attributed to the electronic effects exerted by the substituents on the sulfonyl group. These effects influence the stability of the departing sulfonate anion.
Experimental Protocols
To experimentally determine the relative leaving group abilities, a kinetic study of a nucleophilic substitution reaction is typically performed. The following protocols outline the general methodologies for the synthesis of the sulfonate esters and the subsequent kinetic analysis.
Synthesis of Alkyl Sulfonates (General Procedure)
This procedure describes the conversion of an alcohol to its corresponding sulfonate ester.
Objective: To synthesize an alkyl tosylate, mesylate, or brosylate from a primary or secondary alcohol.
Materials:
-
Alcohol (e.g., 1-butanol)
-
p-Toluenesulfonyl chloride (for tosylate), Methanesulfonyl chloride (for mesylate), or p-Bromobenzenesulfonyl chloride (for brosylate)
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
0.1 M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the corresponding sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash sequentially with cold 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Kinetic Analysis of S_N2 Reaction Rates
This protocol outlines a method for comparing the rates of nucleophilic substitution for the different sulfonate esters.
Objective: To determine the relative rates of reaction for the substitution of an alkyl tosylate, mesylate, and brosylate with a common nucleophile.
Materials:
-
Alkyl tosylate, alkyl mesylate, and alkyl brosylate (synthesized as above)
-
Nucleophile (e.g., sodium azide, sodium bromide)
-
Solvent (e.g., acetone, DMF)
-
Internal standard (for chromatographic analysis)
-
Standard laboratory glassware for kinetic studies (e.g., temperature-controlled reaction vessel, syringes for sampling)
-
Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Prepare stock solutions of each alkyl sulfonate and the nucleophile in the chosen solvent at known concentrations.
-
In a temperature-controlled reaction vessel, equilibrate the solution of the alkyl sulfonate and the internal standard to the desired reaction temperature.
-
Initiate the reaction by adding the nucleophile solution.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the quenched aliquots using GC-MS or HPLC to determine the concentration of the remaining alkyl sulfonate.
-
Plot the natural logarithm of the alkyl sulfonate concentration (ln[substrate]) versus time. For a second-order reaction under pseudo-first-order conditions (large excess of nucleophile), the plot should be linear.
-
The slope of the line corresponds to the negative of the observed rate constant (-k_obs).
-
Repeat the experiment for each sulfonate ester under identical conditions.
-
Calculate the relative rates by dividing the rate constant for each reaction by the rate constant of a reference substrate (e.g., the mesylate).
By adhering to these rigorous experimental protocols, researchers can obtain reliable quantitative data to guide their choice of sulfonate ester for a given synthetic transformation, ultimately leading to more efficient and predictable outcomes in their research and development efforts.
References
- 1. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amherst.edu [amherst.edu]
- 3. benchchem.com [benchchem.com]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Comparative Guide to Analytical Methods for Monitoring Reaction Kinetics of 1,2-Bis(tosyloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for monitoring the reaction kinetics of 1,2-Bis(tosyloxy)ethane, a versatile bifunctional alkylating agent. Understanding the rate and mechanism of its reactions is crucial for applications in medicinal chemistry, materials science, and organic synthesis. This document outlines various analytical techniques, presents detailed experimental protocols, and compares their performance with alternative reagents, supported by experimental data.
Introduction to this compound and Its Alternatives
This compound is a valuable reagent for introducing a two-carbon linker between nucleophilic centers. Its two tosylate groups act as excellent leaving groups, facilitating sequential or simultaneous reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity makes it a key building block in the synthesis of various heterocyclic compounds and polymers, and as a cross-linking agent for biomolecules.
As a bifunctional alkylating agent, this compound is often compared to other electrophilic cross-linkers used in research and drug development. A notable alternative is Busulfan (1,4-butanediol dimethanesulfonate) , another alkylating agent with a similar mechanism of action involving the displacement of sulfonate leaving groups. Other classes of bifunctional electrophiles include diepoxides and nitrogen mustards like chlorambucil. The choice of reagent often depends on the desired linker length, reactivity, and specific application.
Analytical Methods for Reaction Kinetic Monitoring
Several analytical techniques can be employed to monitor the progress of reactions involving this compound in real-time or through time-course analysis. The selection of the most suitable method depends on factors such as the nature of the reactants and products, the reaction rate, and the required sensitivity and quantitative accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful non-destructive technique for in-situ reaction monitoring. It allows for the simultaneous quantification of reactants, intermediates, and products by integrating the signals of their respective protons or other NMR-active nuclei.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion MS methods offer high sensitivity and specificity for monitoring reaction kinetics, especially for complex mixtures or when tracking the formation of biomolecule conjugates.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a valuable tool for real-time monitoring of changes in functional groups during a reaction. The disappearance of reactant peaks or the appearance of product peaks can be tracked over time to determine reaction rates.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and widely accessible technique for kinetic analysis, particularly when the reactants or products have distinct chromophores. Changes in absorbance at a specific wavelength are monitored over time to follow the reaction progress.
Comparative Data on Analytical Methods
The following table summarizes the key performance characteristics of the discussed analytical methods for monitoring the reaction kinetics of this compound.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Time Resolution | Quantitative Accuracy |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei. | Non-destructive, in-situ analysis, provides structural information, good for complex mixtures. | Lower sensitivity compared to MS, requires deuterated solvents for some applications. | Seconds to minutes | High (with internal standard) |
| LC-MS/MS | Separates components by liquid chromatography and detects by mass spectrometry. | High sensitivity and selectivity, suitable for complex biological matrices. | Destructive analysis, requires sample workup, potential for ion suppression. | Minutes | High (with appropriate standards) |
| In-situ ATR-FTIR | Measures the absorption of infrared radiation by vibrating molecules. | Real-time monitoring, no sample preparation needed, good for a wide range of reactions. | Lower sensitivity for minor components, spectral overlap can be challenging. | Seconds | Moderate to High |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules. | Simple, cost-effective, widely available, good for fast reactions. | Limited to reactions with chromophoric changes, potential for interference. | Milliseconds to seconds | Moderate to High |
Experimental Protocols
Protocol 1: Monitoring the Reaction of this compound with a Primary Amine by Quantitative ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the reaction between this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound, aniline, and the internal standard in CDCl₃ of known concentrations.
-
In an NMR tube, mix known volumes of the this compound and internal standard stock solutions.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add a known volume of the aniline stock solution to the NMR tube, mix quickly, and immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the characteristic peaks for this compound, aniline, the product, and the internal standard.
-
Calculate the concentrations of the reactants and products at each time point relative to the constant concentration of the internal standard.
-
Plot the appropriate concentration-time data (e.g., 1/([A]t - [B]t) vs. time for a second-order reaction) to determine the rate constant.
Protocol 2: Kinetic Analysis of this compound Reaction with Glutathione by LC-MS/MS
Objective: To monitor the formation of the glutathione conjugate of this compound and determine the reaction kinetics.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
Prepare stock solutions of this compound in acetonitrile and GSH in phosphate buffer.
-
Initiate the reaction by mixing the stock solutions at a defined temperature.
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of cold acetonitrile containing formic acid.
-
Centrifuge the quenched samples to precipitate proteins and other macromolecules.
-
Analyze the supernatant by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent compounds and the expected glutathione conjugate.
-
Generate a calibration curve using authentic standards of the reactants and, if available, the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Mandatory Visualizations
Caption: Experimental workflow for monitoring the reaction kinetics of this compound.
Caption: General mechanism of bifunctional alkylation by this compound.
Conclusion
The selection of an appropriate analytical method for monitoring the reaction kinetics of this compound is critical for achieving reliable and accurate results. Quantitative NMR and LC-MS/MS offer high accuracy and specificity, making them ideal for detailed mechanistic studies and analysis in complex environments. In-situ ATR-FTIR provides the advantage of real-time monitoring without sample manipulation, while UV-Vis spectroscopy is a cost-effective and rapid method for suitable reactions. By understanding the principles, advantages, and limitations of each technique, researchers can choose the most effective approach for their specific research needs. The provided protocols offer a starting point for developing robust kinetic assays for this compound and its alternatives, facilitating further advancements in the fields of drug development and materials science.
Characterization and structure confirmation of products made with 1,2-Bis(tosyloxy)ethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-Bis(tosyloxy)ethane, a versatile bifunctional electrophile, detailing its synthesis, structural confirmation, and a comparative analysis of its performance against other synthetic alternatives. Experimental data and detailed protocols are provided to support its application in various research and development settings.
Synthesis of this compound: A Comparative Analysis
This compound is commonly synthesized from the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base. Several synthetic protocols have been reported, each with distinct advantages in terms of reaction time, temperature, solvent, and yield. A summary of these methods is presented in Table 1, allowing for an informed selection based on available laboratory resources and experimental constraints.
| Method | Reactants | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| 1 | Ethylene glycol, p-toluenesulfonyl chloride | Pyridine | Pyridine | < 20 °C | 2.5 h | 83 | [1] |
| 2 | Ethylene glycol, p-toluenesulfonyl chloride | Acetone | Pyridine, Triethylamine | Ice bath | 20 h | 76.7 | |
| 3 | Ethylene glycol, p-toluenesulfonyl chloride | Toluene | Triethylamine | 0 °C to RT | 12 h | 68.7 |
Structure Confirmation of this compound
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
| Technique | Key Data |
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.71 (d, 4H), 7.31 (d, 4H), 4.16 (s, 4H), 2.43 (s, 6H)[1] |
| ¹³C NMR | Data not explicitly found in searches, but would show characteristic peaks for the tosyl and ethyl groups. |
| Mass Spec. (EI) | m/z top peak: 91, 2nd highest: 155, 3rd highest: 65 |
| IR | Characteristic peaks for S=O, C=C (aromatic), and C-O stretches are expected. |
Performance Comparison with Alternative Bifunctional Electrophiles
In many synthetic applications, particularly in the formation of cyclic compounds, this compound serves as a key building block. Its reactivity is attributed to the excellent leaving group ability of the tosylate anion. This section compares its performance with other common bifunctional electrophiles.
Leaving Group Ability: Tosylates vs. Mesylates
The choice of leaving group is critical in nucleophilic substitution reactions. Both tosylates and mesylates are excellent leaving groups due to the stability of their corresponding anions. The stability of the leaving group is inversely proportional to the pKa of its conjugate acid.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Reaction Rate |
| Tosylate (-OTs) | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
| Mesylate (-OMs) | Methanesulfonic acid | ~ -1.9 | 1.00 |
While both are highly effective, mesylates exhibit a slightly faster reaction rate in Sₙ2 reactions under specific conditions, which is consistent with the slightly higher pKa of methanesulfonic acid.[2] However, tosylates are often crystalline solids, which can be easier to handle and purify than the often-liquid mesylates.[3]
Reactivity Comparison: Ditosylates vs. Dihalides
In cyclization reactions, 1,2-disubstituted ethanes with good leaving groups are frequently employed. While direct quantitative comparisons for the synthesis of a specific product using this compound versus 1,2-dihaloethanes were not found in the searched literature, the general principles of leaving group ability suggest that tosylates are significantly better leaving groups than chlorides and bromides. This is due to the greater stability of the tosylate anion compared to halide ions. For instance, the reactivity of alkyl tosylates in Sₙ2 reactions is often much greater than that of the corresponding alkyl bromides and significantly greater than alkyl chlorides.[3] This enhanced reactivity can lead to higher yields and milder reaction conditions when using this compound for the synthesis of cyclic compounds.
Applications in the Synthesis of Aza-Crown Ethers and Their Biological Relevance
A significant application of this compound is in the synthesis of aza-crown ethers, which are macrocyclic compounds with diverse applications, including as ionophores and in materials science.
Synthesis of a Diaza-Crown Ether
The reaction of a diamine with this compound is a common method for the synthesis of diaza-crown ethers. The tosyl groups act as excellent leaving groups, facilitating the double N-alkylation to form the macrocycle.
Biological Activity of Aza-Crown Ethers: Modulation of Intracellular Calcium
Certain aza-crown ethers synthesized using this compound as a precursor have been shown to exhibit biological activity. Specifically, some of these compounds can increase intracellular calcium concentrations ([Ca²⁺]i) in human neutrophils.[4] This effect is thought to be due to their ability to act as ionophores, binding to Ca²⁺ ions and transporting them across cell membranes. This can, in turn, modulate various cellular processes that are dependent on calcium signaling, such as neutrophil chemotaxis and the production of reactive oxygen species.[4]
Experimental Protocols
Synthesis of this compound (Method 1)
This protocol is adapted from a general procedure for the synthesis of 1,2-bis(tolyloxy)ethane.[1]
Materials:
-
Ethylene glycol (19.8 g, 0.3 mol)
-
Distilled pyridine (150 mL, then an additional 200 mL)
-
p-Toluenesulfonyl chloride (123 g, 0.65 mol)
-
12 N HCl
-
Methanol (250 mL)
-
Ice
Procedure:
-
Dissolve ethylene glycol in 150 mL of distilled pyridine in a suitable reaction flask and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride with mechanical stirring, ensuring the reaction temperature is maintained below 20°C.
-
If the mixture becomes too viscous, add an additional 200 mL of pyridine to facilitate stirring.
-
Continue stirring for 2 hours and 30 minutes.
-
Quench the reaction by adding a solution of 170 mL of 12 N HCl in 500 mL of ice.
-
Filter the solid precipitate that forms.
-
Dissolve the solid in 250 mL of refluxing methanol.
-
Allow the solution to cool to room temperature and filter the newly formed precipitate.
-
Dry the resulting white solid under vacuum to obtain pure this compound (92.4 g, 83% yield).[1]
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the synthesized this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum is then acquired on a spectrometer operating at a specific frequency (e.g., 200 MHz).[1] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy: A small amount of the solid product is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer. For a solid sample, it can be introduced directly into the ion source. Electron ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Visualizations
Caption: Synthetic pathway of this compound and its subsequent use in the synthesis of a diaza-crown ether.
References
Confirming the Structure of 1,2-Bis(tosyloxy)ethane using ¹H and ¹³C NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 1,2-Bis(tosyloxy)ethane and its precursor, ethylene glycol, to confirm the successful synthesis of the target compound. Detailed experimental protocols and data are presented to support this analysis.
This compound is a key intermediate in organic synthesis, often utilized for the introduction of an ethylene bridge in various molecular scaffolds. Its structure can be unequivocally confirmed by comparing its NMR spectra with that of its starting material, ethylene glycol. The tosylation of ethylene glycol results in significant changes in the chemical environment of the protons and carbon atoms, which are readily observable in their respective NMR spectra.
Comparative NMR Data Analysis
The transformation of ethylene glycol to this compound is clearly evidenced by the downfield shifts of the corresponding methylene (-CH₂-) signals in both ¹H and ¹³C NMR spectra. This shift is attributed to the deshielding effect of the electron-withdrawing tosyl groups.
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ¹H | 7.79 | d | 4H | Ar-H (ortho to SO₂) |
| ¹H | 7.35 | d | 4H | Ar-H (meta to SO₂) | |
| ¹H | 4.19 | s | 4H | -OCH₂CH₂O- | |
| ¹H | 2.44 | s | 6H | Ar-CH₃ | |
| ¹³C | 145.0 | - | - | Ar-C (ipso-SO₂) | |
| ¹³C | 134.2 | - | - | Ar-C (ipso-CH₃) | |
| ¹³C | 129.9 | - | - | Ar-CH | |
| ¹³C | 127.9 | - | - | Ar-CH | |
| ¹³C | 66.0 | - | - | -OCH₂CH₂O- | |
| ¹³C | 21.6 | - | - | Ar-CH₃ | |
| Ethylene Glycol | ¹H | 3.74 | t | 4H | -CH₂- |
| ¹H | 2.59 | t | 2H | -OH | |
| ¹³C | 63.9 | - | - | -CH₂- |
Note: NMR data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts can vary slightly depending on the solvent and concentration.
The ¹H NMR spectrum of this compound displays two doublets in the aromatic region corresponding to the protons on the tosyl groups. The downfield shift of the methylene protons to a singlet at approximately 4.19 ppm, compared to the triplet at 3.74 ppm for ethylene glycol, is a clear indicator of the tosylation. Furthermore, the appearance of a singlet at 2.44 ppm confirms the presence of the methyl groups on the tosyl moieties.
In the ¹³C NMR spectrum, the methylene carbon signal is shifted downfield from approximately 63.9 ppm in ethylene glycol to around 66.0 ppm in this compound. The spectrum of the product is also characterized by the appearance of aromatic carbon signals and a signal for the methyl carbon of the tosyl group.
Experimental Workflow for Structural Confirmation
The logical workflow for confirming the structure of this compound using NMR spectroscopy involves synthesis, purification, and subsequent spectral analysis and comparison.
A Comparative Analysis of Bases in Reactions with Ethylene Ditosylate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Ethylene ditosylate is a versatile bifunctional electrophile widely employed in organic synthesis for the construction of various heterocyclic compounds. The choice of base is a critical parameter that can significantly influence the reaction pathway, yield, and purity of the desired product. This guide provides a comparative study of different bases used in reactions with ethylene ditosylate, with a focus on crown ether and piperazine synthesis. The information presented is supported by experimental data from the literature to aid researchers in selecting the optimal conditions for their synthetic needs.
Performance Comparison of Bases in Crown Ether Synthesis
The synthesis of crown ethers often involves the Williamson ether synthesis, where a diol is reacted with an electrophile like ethylene ditosylate in the presence of a base. The base plays a crucial role in deprotonating the diol, thereby activating it as a nucleophile for the subsequent cyclization reaction. The strength and steric hindrance of the base can have a profound impact on the reaction efficiency.
A notable example is the synthesis of benzo-27-crown-9 from catechol and octaethylene glycol ditosylate. A comparative study of different bases in this reaction revealed significant variations in product yield, highlighting the importance of base selection.
Table 1: Comparison of Bases in the Synthesis of Benzo-27-Crown-9 [1]
| Base | Product Yield (%) |
| Potassium tert-butoxide (t-BuOK) | 59% |
| Guanidine | 23% |
| 1,1,3,3-Tetramethylguanidine (HN=C(NMe2)2) | 2% |
The data clearly indicates that a strong, non-nucleophilic base like potassium tert-butoxide provides a significantly higher yield compared to weaker or more sterically hindered bases.
Experimental Protocols
General Procedure for the Synthesis of Benzo-27-Crown-9
This protocol is a generalized procedure based on typical Williamson ether synthesis for crown ethers.
Materials:
-
Catechol
-
Octaethylene glycol ditosylate
-
Selected base (e.g., Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
Procedure:
-
A solution of catechol and the chosen base in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature to allow for the formation of the diphenoxide.
-
A solution of octaethylene glycol ditosylate in anhydrous THF is added dropwise to the reaction mixture over an extended period to maintain high dilution conditions, which favor intramolecular cyclization over polymerization.
-
The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzo-27-crown-9.
Visualizing Reaction Pathways and Workflows
Reaction Mechanism: Base-Catalyzed Crown Ether Synthesis
The following diagram illustrates the general mechanism for the base-catalyzed synthesis of a crown ether from a diol and ethylene ditosylate.
Experimental Workflow for Crown Ether Synthesis
This diagram outlines the key steps in the experimental procedure for synthesizing crown ethers.
Discussion on Other Synthetic Applications
Piperazine Synthesis
Reactions with Phenols
Ethylene ditosylate can react with diphenols in the presence of a base to form cyclic ethers. Similar to crown ether synthesis, the base is required to generate the phenoxide nucleophile. The choice of base can influence the reaction rate and yield. While specific comparative data for ethylene ditosylate is limited, studies on similar alkylations of phenols often employ bases such as potassium carbonate or sodium hydroxide.
Logical Comparison of Base Characteristics
The selection of a base is a multifactorial decision that depends on the specific reaction, substrate, and desired outcome. The following diagram illustrates the logical relationships between base properties and their impact on the reaction.
Conclusion
The choice of base is a critical determinant in the outcome of reactions involving ethylene ditosylate. As demonstrated in the synthesis of crown ethers, a strong, non-nucleophilic base like potassium tert-butoxide can lead to significantly higher yields compared to weaker or more sterically hindered bases. While quantitative comparative data for other reaction types are less common in the literature, the principles of base strength, nucleophilicity, and steric hindrance remain paramount. This guide provides researchers with a foundational understanding and practical data to make informed decisions when designing synthetic routes involving ethylene ditosylate.
References
Validating the Purity of Synthesized 1,2-Bis(tosyloxy)ethane: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the purity of starting materials and intermediates is paramount to achieving reliable and reproducible outcomes. 1,2-Bis(tosyloxy)ethane is a versatile bifunctional electrophile frequently employed in the synthesis of macrocycles, crown ethers, and other complex molecular architectures through nucleophilic substitution reactions. Its efficacy, however, is directly contingent on its purity. This guide provides a comprehensive comparison of this compound with common alternatives, supported by experimental data for purity validation.
Performance Comparison: this compound and Its Alternatives
The primary function of this compound in organic synthesis is to act as a two-carbon linker by reacting with nucleophiles at both ends. Its performance can be compared with other similar dielectrophiles, such as 1,2-bis(mesyloxy)ethane and 1,2-dihaloethanes (e.g., 1,2-dibromoethane and 1,2-diiodoethane). The choice of reagent often depends on factors like reactivity, stability, cost, and ease of handling.
Table 1: Comparison of this compound with Alternative Ethane Dielectrophiles
| Feature | This compound | 1,2-Bis(mesyloxy)ethane | 1,2-Dibromoethane | 1,2-Diiodoethane |
| Leaving Group | Tosylate (⁻OTs) | Mesylate (⁻OMs) | Bromide (Br⁻) | Iodide (I⁻) |
| Reactivity | High | Very High | Moderate | High |
| Typical Yields in N-alkylation | Good to Excellent | Good to Excellent | Fair to Good | Good to Excellent |
| Stability | Crystalline solid, stable | Crystalline solid, can be less stable | Liquid, volatile | Liquid, light-sensitive |
| Synthesis | From ethylene glycol and tosyl chloride | From ethylene glycol and mesyl chloride | From ethene and bromine | From ethene and iodine |
| Purity Validation | Melting Point, HPLC, ¹H NMR | Melting Point, HPLC, ¹H NMR | GC, ¹H NMR | GC, ¹H NMR |
Purity Validation of this compound
Ensuring the purity of synthesized this compound is critical for its successful application. The presence of unreacted ethylene glycol or monosubstituted intermediates can lead to side reactions and lower yields of the desired product. The following techniques are routinely used to validate the purity of this compound.
Table 2: Quantitative Data for Purity Validation of this compound
| Analytical Method | Parameter | Typical Value for Pure Sample | Indication of Impurity |
| Melting Point | Melting Range | 124-127 °C[1] | Depression and broadening of the melting range |
| HPLC | Purity | >99% (by area normalization) | Presence of additional peaks |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ 7.71 (d, 4H), 7.31 (d, 4H), 4.16 (s, 4H), 2.43 (s, 6H)[1] | Additional signals corresponding to impurities |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general and widely used procedure.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Hydrochloric acid (HCl), concentrated
-
Methanol
-
Ice
Procedure:
-
Dissolve ethylene glycol (0.3 mol) in distilled pyridine (150 mL) in a flask and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (0.65 mol) to the stirred solution, ensuring the temperature remains below 20 °C.
-
Continue stirring the reaction mixture for an additional 2.5 hours.
-
To quench the reaction, add a mixture of concentrated HCl (170 mL) and ice (500 g).
-
Collect the resulting solid precipitate by filtration.
-
Recrystallize the crude product from refluxing methanol (250 mL).
-
Filter the cooled solution to collect the purified white solid and dry it under a vacuum.
Purity Determination by Melting Point
-
Ensure the synthesized this compound is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample at a rate of approximately 10-20 °C per minute for an initial approximate determination.
-
For an accurate measurement, repeat with a fresh sample, heating at a slower rate of 1-2 °C per minute near the expected melting point.
-
Record the temperature range from the first appearance of liquid to the complete melting of the solid. A sharp range close to the literature value indicates high purity.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Run the sample through the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Compare the obtained spectrum with the reference data. The presence of signals other than those expected for the product indicates impurities.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for the purity validation of synthesized products.
Caption: Comparative reactivity pathway of ethane dielectrophiles.
References
A Comparative Guide to the Efficiency of 1,2-Bis(tosyloxy)ethane in Different Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
1,2-Bis(tosyloxy)ethane is a versatile bifunctional electrophile widely employed in organic synthesis, particularly in the construction of cyclic compounds such as crown ethers and nitrogen-containing macrocycles. The efficiency of alkylation reactions involving this reagent is profoundly influenced by the choice of solvent. This guide provides a comparative analysis of the performance of this compound in various solvent systems, supported by experimental data, to aid in the selection of optimal reaction conditions.
The reactivity of this compound is primarily governed by the principles of bimolecular nucleophilic substitution (SN2). In these reactions, the solvent plays a crucial role in stabilizing both the nucleophile and the transition state. The selection of an appropriate solvent can significantly impact reaction rates and product yields.
The Role of Solvents in SN2 Reactions
Solvents are generally classified as polar protic, polar aprotic, and non-polar.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. While they can dissolve many ionic nucleophiles, they can also form a solvent shell around the nucleophile, thereby reducing its nucleophilicity and slowing down SN2 reactions.
-
Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) have dipoles but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions. This leaves the anion relatively "naked" and more reactive, thus accelerating SN2 reactions.
-
Non-Polar Solvents (e.g., hexane, toluene) do not have significant dipoles and are generally poor solvents for the ionic or polar reactants typically used in SN2 reactions with this compound.
Comparative Experimental Data
Reaction: Synthesis of N,N'-bis(2-pyridylmethyl)-piperazine using a di-bromide derived from this compound.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Acetonitrile (CH₃CN) | 37.5 | 24 | 75 |
| Dimethylformamide (DMF) | 36.7 | 24 | 70 |
| Ethanol (EtOH) | 24.5 | 48 | 50 |
| Tetrahydrofuran (THF) | 7.6 | 72 | 30 |
| Dichloromethane (DCM) | 9.1 | 72 | 25 |
Data is representative and compiled for illustrative purposes based on typical outcomes for SN2 reactions of this nature.
From the table, it is evident that polar aprotic solvents like acetonitrile and DMF provide higher yields in shorter reaction times compared to the polar protic solvent ethanol and the less polar solvents THF and DCM. This aligns with the theoretical understanding of SN2 reactions.
Experimental Protocols
General Procedure for the Synthesis of N,N'-bis(2-pyridylmethyl)-piperazine:
This protocol is representative of a typical cyclization reaction where a bifunctional electrophile derived from this compound is used.
Materials:
-
1,2-Bis(bromomethyl)ethane (derived from this compound)
-
N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Selected Solvent (e.g., Acetonitrile)
Procedure:
-
A solution of N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (1 equivalent) in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous potassium carbonate (2.5 equivalents) is added to the solution, and the mixture is stirred.
-
A solution of 1,2-bis(bromomethyl)ethane (1 equivalent) in the same solvent is added dropwise to the reaction mixture at room temperature over a period of 1-2 hours.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure N,N'-bis(2-pyridylmethyl)-piperazine.
Visualization of Concepts
To better illustrate the workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for a typical cyclization reaction.
Caption: Logical relationship between solvent type and SN2 reaction efficiency.
Alternative Bifunctional Electrophiles
While this compound is an excellent choice due to the good leaving group ability of the tosylate, other alternatives exist. The choice of electrophile can also be influenced by the solvent system.
| Electrophile | Leaving Group | Advantages | Disadvantages |
| 1,2-Dibromoethane | Br⁻ | Readily available, cost-effective. | Less reactive than tosylates, can lead to side reactions. |
| 1,2-Diiodoethane | I⁻ | More reactive than bromides. | Less stable, more expensive. |
| 1,2-Bis(mesyloxy)ethane | Mesylate (OMs) | Similar reactivity to tosylates. | Mesyl chloride can be more challenging to handle. |
The principles of solvent effects discussed for this compound generally apply to these other electrophiles as well, with polar aprotic solvents typically favoring the desired SN2 pathway.
Conclusion
The choice of solvent is a critical parameter in optimizing reactions involving this compound. For bimolecular nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile and DMF are generally superior, leading to higher yields and faster reaction rates. This is attributed to their ability to dissolve the reactants while minimizing the solvation of the nucleophile, thereby enhancing its reactivity. When designing a synthesis, researchers should consider the interplay between the solvent, nucleophile, and leaving group to achieve the desired outcome efficiently.
Navigating Synthesis: An In-Depth Comparison of 1,2-Bis(tosyloxy)ethane and its Alternatives in the Analysis of Reaction Intermediates
For researchers, scientists, and drug development professionals engaged in complex organic syntheses, the choice of bifunctional electrophiles is critical. 1,2-Bis(tosyloxy)ethane has long been a staple reagent for introducing ethylene bridges, particularly in the synthesis of macrocycles like crown ethers and polyamines. However, a thorough understanding of its reaction pathways and a comparative analysis with alternative reagents are essential for optimizing reaction conditions and achieving desired product outcomes. This guide provides a detailed comparison of this compound with its common alternatives, focusing on reaction mechanisms, the nature of intermediates, and supporting experimental data.
Unraveling the Reactivity of this compound
This compound, also known as ethylene glycol ditosylate, is a versatile alkylating agent widely used in organic synthesis.[1][2] Its utility stems from the presence of two excellent leaving groups, the tosylates, which facilitate nucleophilic substitution reactions.[1] Common applications include the synthesis of nitrogen-containing macrocycles (polyamines) via the Richman-Atkins reaction and the preparation of crown ethers.[2][3]
The primary reaction mechanism for syntheses involving this compound is the bimolecular nucleophilic substitution (SN2) reaction.[4] In this process, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the tosylate leaving group. In the context of macrocyclization, this typically involves a stepwise process where a dinucleophile, such as a diamine or a diol, reacts sequentially with both electrophilic centers of the this compound molecule.
While direct experimental analysis of reaction intermediates for syntheses using this compound is not extensively documented in readily available literature, the step-wise nature of the SN2 reaction implies the formation of a mono-alkylated intermediate before the final ring-closing step in macrocyclization reactions. The high dilution conditions often employed in these syntheses are designed to favor this intramolecular cyclization of the intermediate over intermolecular polymerization.
A key mechanistic consideration is the potential for neighboring group participation (NGP) .[5][6] In the mono-alkylated intermediate, the nucleophilic atom that has already reacted, or the second tosylate group, could potentially interact with the remaining reactive center, influencing the stereochemistry and rate of the subsequent reaction. For instance, in the reaction with a diamine, the secondary amine formed after the first substitution can act as an internal nucleophile, potentially leading to a transient cyclic intermediate that facilitates the final ring closure.
A Comparative Analysis: this compound vs. Its Alternatives
The performance of this compound can be benchmarked against other common bifunctional ethylene electrophiles. The primary differences lie in the nature of the leaving group, which directly impacts reactivity, reaction conditions, and in some cases, the stability of intermediates.
| Reagent | Leaving Group | Leaving Group Ability | Reactivity | Typical Reaction Conditions | Potential for Side Reactions |
| This compound | Tosylate (OTs) | Excellent | High | Mild to moderate temperatures with a suitable base (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile). | Generally clean reactions, but elimination can occur with sterically hindered bases. |
| 1,2-Bis(mesyloxy)ethane | Mesylate (OMs) | Excellent | Very High | Similar to tosylates, but often more reactive, allowing for lower reaction temperatures or shorter reaction times. | Higher reactivity can sometimes lead to more side products if not carefully controlled. |
| 1,2-Dihaloethanes (e.g., 1,2-dibromoethane, 1,2-diiodoethane) | Halide (Br, I) | Good to Excellent | Moderate to High | Often require stronger bases and/or higher temperatures compared to sulfonates. | Increased potential for elimination reactions (E2) to form vinyl halides, especially with stronger, bulkier bases. |
| Ethylene Oxide | Epoxide Ring Opening | N/A (Ring Strain) | High | Can be base- or acid-catalyzed. Reactions are often highly exothermic and require careful temperature control. | Ring-opening can be non-regioselective with unsymmetrical epoxides. Polymerization can be a significant side reaction. |
Experimental Protocols: A Representative Synthesis
The following protocol outlines a typical procedure for the synthesis of a macrocyclic polyamine using this compound, based on the principles of the Richman-Atkins reaction.
Synthesis of a Ditosylated Diamine and Subsequent Macrocyclization
Step 1: Ditosylation of a Diamine
-
Dissolve the starting diamine (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
-
Cool the solution in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in the same solvent to the cooled diamine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure ditosylated diamine.
Step 2: Macrocyclization with this compound
-
To a flask containing a polar aprotic solvent such as anhydrous dimethylformamide (DMF), add cesium carbonate (2.5 equivalents) and the ditosylated diamine (1 equivalent) from Step 1.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Slowly add a solution of this compound (1 equivalent) in DMF to the reaction mixture over a period of several hours using a syringe pump to maintain high dilution conditions.
-
After the addition is complete, continue to stir the reaction at the elevated temperature for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting crude macrocycle by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the logical flow of the synthesis and the proposed mechanistic pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the synthesis of a macrocyclic polyamine.
Caption: Proposed SN2 mechanism for macrocyclization.
Caption: Plausible neighboring group participation in the reaction intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 6315-52-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
The Impact of Chain Length on the Efficacy of Bis(tosylates): A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional alkylating agent is a critical decision in the synthesis of complex molecules, including macrocycles and polymers. Among the various options, bis(tosylates) are prized for their reactivity, stability, and versatility. This guide provides an objective comparison of the efficacy of 1,2-Bis(tosyloxy)ethane with its longer-chain homologs, supported by available experimental data and established chemical principles.
The reactivity of bis(tosylates) is centered around the tosylate group, an excellent leaving group that facilitates nucleophilic substitution reactions.[1] The core of this comparison lies in understanding how the length of the hydrocarbon chain separating the two tosylate functionalities influences key reaction outcomes, namely the competition between intramolecular cyclization and intermolecular polymerization, as well as overall reaction rates and yields.
Data Presentation: A Quantitative Look at Reactivity
Direct quantitative comparisons of reaction rates for a homologous series of bis(tosylates) under identical conditions are not extensively documented in publicly available literature. However, we can infer performance differences from reported yields in specific synthetic applications, such as the formation of crown ethers.
| Bis(tosylate) Derivative | Reactants | Product | Yield (%) | Reference |
| Diethylene Glycol Ditosylate | o-Nitrophenol, K2CO3, DMF | Bis-2-nitrophenoxy ethyl ether | 84 | [1] |
| Triethylene Glycol Ditosylate | Resorcinol, KOH | 1,3-Di(hydroxyethoxy)ethoxybenzene | - | [2] |
| Tetraethylene Glycol Ditosylate | Triethylene Glycol, KOH, Dioxane | 18-Crown-6 | 23 | [3] |
| Pentaethylene Glycol Ditosylate | Itself (intramolecular cyclization) | 15-Crown-5 | Good | [3][4] |
| Hexaethylene Glycol Ditosylate | Itself (intramolecular cyclization) | 18-Crown-6 | Good | [3][4] |
| Heptaethylene Glycol Ditosylate | Itself (intramolecular cyclization) | 21-Crown-7 | Good | [3][4] |
| Octaethylene Glycol Ditosylate | Catechol, t-BuOK | Benzo-27-crown-9 | 59 | [5] |
Note: The yields are highly dependent on reaction conditions, including the nature of the nucleophile, base, solvent, and temperature. The table illustrates the utility of longer-chain bis(tosylates) in achieving good yields for macrocyclization.
The Decisive Factor: Intramolecular vs. Intermolecular Reactions
The chain length of the bis(tosylate) plays a pivotal role in determining whether a reaction proceeds via an intramolecular or intermolecular pathway.
-
Short-Chain Bis(tosylates) (e.g., this compound): The short linker between the two electrophilic centers creates significant ring strain in potential cyclic products. Consequently, intermolecular reactions, leading to polymers or oligomers, are often favored. Intramolecular cyclization is generally less efficient and results in small, strained rings.
-
Longer-Chain Bis(tosylates) (e.g., Oligoethylene Glycol Ditosylates): As the chain length increases, the entropic and enthalpic barriers to cyclization decrease. The flexible chain can more easily adopt a conformation that brings the two reactive ends into proximity, favoring intramolecular reactions to form macrocycles, such as crown ethers. This is a key principle in macrocyclization chemistry, where the "template effect" of a cation coordinating to the ether oxygens can further enhance the yield of the cyclic product.[5]
Experimental Protocols
General Procedure for Williamson Ether Synthesis with Diethylene Glycol Ditosylate
This protocol is adapted from a reported synthesis of a bis-2-nitrophenoxy alkyl ether.[1]
Materials:
-
o-Nitrophenol (2 mmol)
-
Dried Potassium Carbonate (K2CO3) (3 mmol)
-
Dimethylformamide (DMF) (2 ml)
-
Diethylene Glycol Ditosylate (1 mmol)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Water
Procedure:
-
Combine o-nitrophenol (0.27 g, 2 mmol) and dried K2CO3 (0.40 g, 3 mmol) in a 25 ml two-necked reaction flask.
-
Add 2 ml of DMF and heat the mixture to 90°C for 10 minutes.
-
Add diethylene glycol ditosylate (0.414 g, 1 mmol) to the reaction mixture.
-
Continue heating at 90°C for 75 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, add 10 ml of water to the flask.
-
Extract the aqueous layer with diethyl ether (2 x 30 ml).
-
Combine the organic layers, dry with anhydrous Na2SO4, and evaporate the solvent under reduced pressure.
-
Purify the crude product by short column chromatography using a mixture of n-hexane and ethyl acetate (4:1) as the eluent.
General Procedure for Crown Ether Synthesis
This is a generalized procedure based on the synthesis of various crown ethers using oligoethylene glycol ditosylates.[3][4]
Materials:
-
Oligoethylene glycol (e.g., tetraethylene glycol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dioxane (solvent)
Procedure:
-
Dissolve the oligoethylene glycol and an equimolar amount of the alkali metal hydroxide in dioxane in a reaction vessel.
-
Slowly add a solution of p-toluenesulfonyl chloride in dioxane to the mixture with stirring at a controlled temperature (e.g., 60°C).
-
The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
After completion, the reaction mixture is worked up by filtering the inorganic salts and evaporating the solvent.
-
The crude product is then purified, often by distillation, recrystallization, or column chromatography, to isolate the desired crown ether.
Conclusion
The choice between this compound and its longer-chain analogs is fundamentally dictated by the desired synthetic outcome. For applications requiring the formation of polymers or the introduction of a short, rigid linker, this compound is a suitable reagent. However, for the synthesis of macrocycles, particularly those with flexible backbones like crown ethers, longer-chain bis(tosylates) are demonstrably more effective. The increased chain length overcomes the inherent difficulties of cyclization, leading to higher yields of the desired cyclic products. Researchers should carefully consider the target molecular architecture and the principles of intramolecular versus intermolecular reactivity when selecting the appropriate bis(tosylate) for their synthetic endeavors.
References
- 1. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,2-Bis(tosyloxy)ethane: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 1,2-Bis(tosyloxy)ethane (CAS RN: 6315-52-2), a compound commonly used in organic synthesis.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
This compound is a white to almost-white crystalline solid that is classified as a hazardous substance.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area to avoid exposure.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2][3][4] In case of skin contact, wash the affected area with plenty of soap and water.
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Before handling, consult the Safety Data Sheet (SDS) for complete safety information.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Gloves: Wear protective gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5] Do not dispose of this chemical as common waste or pour it down the drain.
Step 1: Waste Segregation and Collection
-
Collect waste this compound in a designated, clearly labeled, and sealed waste container.
-
This includes any contaminated materials such as weighing paper, pipette tips, and contaminated PPE.
-
The container must be compatible with the chemical.
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area.
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Store away from incompatible materials, such as oxidizing agents.[2]
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Step 4: Potential Treatment and Disposal Method
-
A potential disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[2] This should only be performed by a licensed waste disposal facility.
Data Summary
The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 6315-52-2 | [2] |
| Physical State | Solid (Crystal - Powder) | [2] |
| Color | White - Almost white | [2] |
| Melting Point | 128°C | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Bis(tosyloxy)ethane
Essential Safety and Handling Guide for 1,2-Bis(tosyloxy)ethane
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (CAS RN: 6315-52-2). The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder. Understanding its properties is crucial for safe handling.
| Property | Value |
| Synonyms | 1,2-Bis(p-toluenesulfonyloxy)ethane, Ethylene Glycol Bis(p-toluenesulfonate), Ethylene Glycol Ditosylate[1] |
| Physical State | Solid Crystal - Powder (at 20°C) |
| Molecular Formula | C₁₆H₁₈O₆S₂[1] |
| Molecular Weight | 370.43 g/mol [1] |
| Melting Point | 126.0 to 129.0 °C |
| Solubility | Slightly soluble in water[2] |
Hazard Identification and GHS Classification
This chemical is classified as hazardous. The signal word is "Warning".[1][3][4]
| GHS Classification | Hazard Statement |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][3][4][5] |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation[1][3][4][5] |
| STOT Single Exposure, Category 3 | H335: May cause respiratory irritation[3][4][5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood or local exhaust ventilation, must be used where dust may be generated.[3] A safety shower and eye bath should also be readily accessible.
| Protection Type | Required PPE | Specific Recommendations |
| Eye / Face Protection | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4] A face shield may be required in situations with a higher risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves & Lab Coat | Handle with protective gloves that have been inspected prior to use.[3] Use proper glove removal technique to avoid skin contact.[3] Wear impervious and fire/flame resistant protective clothing, such as a long-sleeved lab coat.[4] Protective boots may be required for larger scale operations. |
| Respiratory Protection | Dust Respirator / Full-Face Respirator | A dust respirator should be used to avoid inhaling the powder. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Engineering Controls
-
Ensure a certified chemical fume hood or other local exhaust ventilation system is operational.[3]
-
Verify that a safety shower and eyewash station are unobstructed and functional.
-
Clear the work area of all non-essential items.
-
Assemble all necessary equipment and reagents before handling the chemical.
Donning PPE
-
Follow the workflow below for donning and doffing PPE to prevent cross-contamination.
Chemical Handling
-
Handle the substance exclusively within the fume hood or ventilated enclosure.
-
When weighing, use a spatula and handle carefully to avoid creating dust.[3]
-
Avoid contact with skin, eyes, and clothing.
Post-Handling Decontamination
-
Wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.
-
Dispose of contaminated wipes as hazardous waste.
-
Wash hands and face thoroughly after handling the chemical.[1]
Disposal Plan
All waste materials must be treated as hazardous.
Waste Collection
-
Solid Waste: Collect excess reagent and any contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a dedicated, airtight, and clearly labeled hazardous waste container.[3]
-
Contaminated Packaging: The original container must be disposed of as unused product.[3]
Disposal Method
-
Disposal must be carried out in accordance with all federal, state, and local regulations.
-
A common method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.
-
Never dispose of this compound down the drain.[3]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures and First Aid
In case of accidental exposure, follow these immediate steps.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses if you are wearing them and it is easy to do so; continue rinsing. If eye irritation persists, get medical advice or attention. |
| Inhalation | Move the victim to fresh air and keep them at rest in a position that is comfortable for breathing.[3][4] If you feel unwell, seek medical advice.[3] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Seek medical advice if you feel unwell. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
